molecular formula C8H11NO2S B1596555 Ethyl 2-(4-methylthiazol-2-yl)acetate CAS No. 51221-43-3

Ethyl 2-(4-methylthiazol-2-yl)acetate

Cat. No.: B1596555
CAS No.: 51221-43-3
M. Wt: 185.25 g/mol
InChI Key: QFXRMMDXBTYQKG-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methylthiazol-2-yl)acetate (CAS 51221-43-3) is a valuable ester derivative of the 4-methylthiazole heterocycle, serving as a versatile chemical intermediate in organic synthesis and medicinal chemistry research. Its primary research value lies in its role as a key building block for the synthesis of more complex molecules, particularly those with potential pharmacological activities. For instance, this compound and its structural analogs are utilized as precursors in the design and development of novel thiazole derivatives that are screened for antioxidant , anti-inflammatory, and analgesic properties . The molecular scaffold is of significant interest in drug discovery, as thiazole and 1,3,4-oxadiazole nuclei are known to exhibit a range of biological activities, including anticancer, anticonvulsant, and antibacterial effects . The compound is characterized by its specific molecular formula (C8H11NO2S) and a molecular weight of 185.25 g/mol . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use and adhere to all recommended handling precautions.

Properties

IUPAC Name

ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-3-11-8(10)4-7-9-6(2)5-12-7/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXRMMDXBTYQKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341630
Record name Ethyl (4-methyl-1,3-thiazol-2-yl)acetate
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Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51221-43-3
Record name Ethyl (4-methyl-1,3-thiazol-2-yl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate
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Foundational & Exploratory

A Technical Guide to Ethyl 2-(4-methylthiazol-2-yl)acetate for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-(4-methylthiazol-2-yl)acetate is a pivotal heterocyclic building block in contemporary medicinal chemistry. The strategic placement of the methyl group on the thiazole scaffold, combined with the reactive ethyl acetate side chain, makes it a versatile precursor for synthesizing a diverse range of biologically active compounds. This guide provides an in-depth exploration of its core physicochemical properties, established synthetic routes, reactivity profile, and critical analytical characterization protocols. Designed for researchers and drug development scientists, this document synthesizes technical data with practical, field-proven insights to facilitate the strategic application of this compound in the design and development of novel therapeutics.

Introduction: The Strategic Importance of the 4-Methylthiazole Scaffold

The 1,3-thiazole ring is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved drugs due to its favorable metabolic stability and its capacity to act as a bioisostere for other aromatic systems. It frequently engages in crucial hydrogen bonding and hydrophobic interactions with biological targets. The specific isomer, this compound, offers distinct advantages. The methyl group at the 4-position can provide a valuable steric and electronic handle to modulate target binding affinity and fine-tune pharmacokinetic properties. The ethyl acetate moiety at the 2-position serves as a chemically tractable point for molecular elaboration, enabling the construction of compound libraries for structure-activity relationship (SAR) studies. A comprehensive understanding of this reagent's properties is therefore fundamental to its effective and reproducible use in complex synthetic campaigns.

Core Physicochemical Properties

Accurate physicochemical data is the bedrock of successful process development, formulation, and computational modeling. The properties of this compound are summarized below.

General and Structural Data
PropertyValueSource
IUPAC Name ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetateN/A
CAS Number 37128-24-8[1]
Molecular Formula C8H11NO2S[1]
Molecular Weight 185.24 g/mol [1]
Canonical SMILES CCOC(=O)CC1=NC(=CS1)CN/A
InChI Key VGRVKVGGUPOCMT-UHFFFAOYSA-N[2]
Physical and Predicted Properties
PropertyValueNotes
Appearance Colorless to pale yellow liquid/oilGeneral observation for similar compounds
Boiling Point Data not availableN/A
Melting Point Data not available[1]
Density Data not available[1]
Storage Store sealed in a dry, room temperature environment[1]

Synthesis and Chemical Reactivity

The synthesis of this compound is most efficiently achieved through the Hantzsch thiazole synthesis, a robust and widely adopted method for constructing the thiazole core.

Synthetic Workflow: The Hantzsch Thiazole Synthesis

The causality of this reaction lies in the nucleophilic character of the thioamide's sulfur atom and the electrophilic nature of the α-halocarbonyl. The process begins with the thioamide attacking the α-halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Protocol Rationale: The reaction of ethyl 3-chloropropanoate (an α-halocarbonyl) with a suitable thioamide under thermal conditions drives the cyclization and dehydration steps, leading to the formation of the stable aromatic thiazole product.

Hantzsch_Synthesis cluster_reactants Reactants Thioacetamide Thioacetamide Intermediate Thiazoline Intermediate Thioacetamide->Intermediate Nucleophilic Attack AlphaHalo Ethyl 4-chloro-3-oxobutanoate AlphaHalo->Intermediate Product This compound Intermediate->Product Dehydration & Tautomerization QC_Pyramid cluster_0 Quality Control Workflow Sample Synthesized Sample Lot NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS) Sample->MS HPLC Chromatography (HPLC/UPLC) Sample->HPLC Data_Review Integrated Data Analysis (Structure & Purity Confirmation) NMR->Data_Review MS->Data_Review HPLC->Data_Review Final_Report Certificate of Analysis (Release for Use) Data_Review->Final_Report

Caption: A validated workflow for the analytical characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: NMR is the definitive technique for structural elucidation. The choice of solvent (e.g., CDCl₃) is critical for sample solubility and avoiding signal overlap. A field strength of 400 MHz is typically sufficient for unambiguous proton assignment in a molecule of this complexity.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a proton spectrum. Expected chemical shifts (δ, ppm) and multiplicities are:

    • ~1.3 ppm (triplet, 3H): The methyl protons of the ethyl ester, split by the adjacent methylene group.

    • ~2.5 ppm (singlet, 3H): The methyl protons attached to the thiazole ring.

    • ~3.9 ppm (singlet, 2H): The methylene protons of the acetate group adjacent to the thiazole ring.

    • ~4.2 ppm (quartet, 2H): The methylene protons of the ethyl ester, split by the adjacent methyl group.

    • ~6.9 ppm (singlet, 1H): The proton at the 5-position of the thiazole ring.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to confirm the carbon skeleton.

  • Data Interpretation: Confirm that the integrations of the ¹H NMR signals match the expected proton counts and that the chemical shifts and coupling patterns are consistent with the proposed structure.

Mass Spectrometry (MS)

Expertise: Mass spectrometry provides orthogonal confirmation of the molecular weight. Electrospray ionization (ESI) is the preferred method for this class of compounds as it is a soft ionization technique that typically yields a prominent molecular ion peak, minimizing fragmentation and simplifying spectral interpretation.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the compound in a solvent compatible with HPLC, such as acetonitrile or methanol.

  • Methodology: Infuse the sample directly or, preferably, inject it onto an LC-MS system equipped with a C18 column. The LC component allows for online purity assessment prior to mass analysis.

  • Data Acquisition: Operate the mass spectrometer in positive ion ESI mode.

  • Data Interpretation: Look for the protonated molecular ion peak ([M+H]⁺) at an m/z value of approximately 186.25, confirming the molecular weight of 185.24 g/mol .

High-Performance Liquid Chromatography (HPLC)

Expertise: HPLC is the gold standard for determining the purity of small organic molecules. A reversed-phase C18 column is chosen for its versatility in retaining moderately polar compounds like this one. A gradient elution is employed to ensure that both the main compound and any potential impurities with different polarities are effectively resolved and eluted within a reasonable timeframe.

Step-by-Step Protocol:

  • System Preparation: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The mobile phase will consist of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. The acid modifier is crucial for good peak shape.

  • Method: Run a linear gradient from 5% B to 95% B over 10-15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor the elution profile with a UV detector at a wavelength of 254 nm, where the thiazole ring is expected to have significant absorbance.

  • Purity Calculation: The purity is determined by calculating the area percentage of the main product peak relative to the total area of all observed peaks. A purity level of >95% is typically required for use in drug discovery campaigns.

Applications and Strategic Value in Drug Discovery

This compound is not an end-product but a strategic intermediate. Its value lies in its utility as a launchpad for creating more complex molecules. For example, it is a key precursor for the synthesis of certain kinase inhibitors and modulators of other enzyme systems. The carboxylic acid derivative, obtained via simple hydrolysis, is frequently coupled with diverse amine fragments to rapidly build libraries of amides, which are then screened for biological activity against various therapeutic targets.

Safety, Handling, and Storage

As a professional research chemical, this compound should be handled with appropriate care.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [3][4]Avoid inhalation of vapors and contact with skin and eyes. [3]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances and sources of ignition. [3][5]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. [3]

Conclusion

This compound is a high-value chemical tool for the medicinal chemist. Its well-defined structure and predictable reactivity, centered on the versatile ethyl acetate group, provide a reliable entry point into novel chemical space. The robust analytical protocols detailed herein form a self-validating framework to ensure the quality and identity of this starting material, which is a non-negotiable prerequisite for the synthesis of potential drug candidates. By leveraging the principles and data in this guide, researchers can confidently and efficiently incorporate this important building block into their drug discovery programs.

References

  • Title: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates Source: Taylor & Francis Online URL:[Link]
  • Title: Ethyl 2-formamidothiazol-4-acetate | C8H10N2O3S | CID 688091 Source: PubChem URL:[Link]
  • Title: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates Source: ResearchG
  • Title: Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities Source: Chemical Methodologies URL:[Link]
  • Title: 4-Thiazoleacetic acid, 2-amino-, ethyl ester Source: PubChem URL:[Link]
  • Title: Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)
  • Title: Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides Source: ResearchG
  • Title: Ethyl 2-(2-formylaminothiazol-4-yl)

Sources

A Senior Application Scientist's Guide to the Structural and Spectroscopic Analysis of Ethyl 2-(4-methylthiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of Ethyl 2-(4-methylthiazol-2-yl)acetate, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its core structural features and present a multi-faceted spectroscopic approach for its unambiguous identification and characterization. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each analytical choice. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we establish a self-validating workflow for confirming the molecular identity and purity of this important thiazole derivative.

Introduction: The Significance of a Thiazole Building Block

This compound belongs to the thiazole family, a class of sulfur- and nitrogen-containing five-membered heterocyclic compounds. Thiazole rings are privileged structures in drug discovery, appearing in a wide array of pharmaceuticals and biologically active compounds.[1][2] Their utility stems from their ability to engage in hydrogen bonding and act as bioisosteres for other functional groups, thereby modulating the pharmacological properties of a molecule. This compound, in particular, serves as a versatile synthetic intermediate, providing a key structural motif for the elaboration of more complex molecular architectures.[2] A thorough understanding of its structure and the ability to confirm its identity with high fidelity are therefore paramount for any research or development program that utilizes it.

Molecular Structure Elucidation

To analyze a molecule, we must first understand its constituent parts. The systematic name, this compound, and its molecular formula, C₈H₁₁NO₂S, describe a precise arrangement of atoms.

  • Core Heterocycle: A thiazole ring substituted at the 2- and 4-positions.

  • Position 2: An ethyl acetate group connected via its alpha-carbon.

  • Position 4: A methyl group.

This arrangement gives the molecule its unique chemical and physical properties.

cluster_thiazole Thiazole Ring cluster_acetate Ethyl Acetate Sidechain cluster_methyl Methyl Group C1 C N N C1->N C8 CH₃ C1->C8 pos-4 C2 C C2->C1 C3 C S S C3->S C4 CH₂ C3->C4 pos-2 N->C3 S->C2 C5 C=O C4->C5 O1 O C5->O1 C6 CH₂ O1->C6 C7 CH₃ C6->C7

Caption: Molecular structure of this compound.

A Note on Synthesis and Purity

While numerous synthetic routes exist, a common method involves the Hantzsch thiazole synthesis.[3] This typically involves the reaction of a thioamide with an α-haloketone. Understanding the synthesis is crucial from an analytical perspective, as it informs us about potential side-products or unreacted starting materials that could interfere with spectroscopic measurements. For all analytical procedures described herein, it is assumed the sample has undergone appropriate purification (e.g., column chromatography or recrystallization) to achieve a high degree of purity.

Spectroscopic Analysis: A Multi-faceted Approach

No single technique provides a complete picture. True structural confirmation lies in the convergence of data from orthogonal analytical methods. Here, we detail the application of NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR.[4][5]

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, we predict the following signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.0 - 7.2Singlet (s)1HThiazole C5-HThe lone proton on the heterocyclic ring is deshielded by the electronegative N and S atoms.[6][7]
~ 4.2Quartet (q)2H-O-CH₂ -CH₃Methylene protons adjacent to the ester oxygen are deshielded. They are split into a quartet by the neighboring methyl group (n+1 rule).
~ 3.8Singlet (s)2HThiazole-CH₂ -C=OThese methylene protons are deshielded by both the thiazole ring and the carbonyl group. Lack of adjacent protons results in a singlet.
~ 2.4Singlet (s)3HThiazole-CH₃ The methyl group attached to the thiazole ring. Its singlet nature is due to the absence of adjacent protons.[8]
~ 1.3Triplet (t)3H-O-CH₂-CH₃ The terminal methyl group of the ethyl ester is split into a triplet by the adjacent methylene group.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 168 - 171C =O (Ester)The carbonyl carbon is highly deshielded, appearing far downfield.[9]
~ 165 - 167Thiazole C2The carbon atom flanked by both sulfur and nitrogen heteroatoms is significantly deshielded.
~ 150 - 152Thiazole C4The substituted carbon of the thiazole ring.
~ 115 - 118Thiazole C5The carbon bearing the lone proton on the thiazole ring.
~ 61 - 63-O-CH₂ -CH₃The methylene carbon of the ester is deshielded by the adjacent oxygen atom.[9]
~ 35 - 38Thiazole-CH₂ -C=OThe methylene bridge carbon.
~ 18 - 20Thiazole-CH₃ The methyl carbon attached to the thiazole ring.[8]
~ 14 - 15-O-CH₂-CH₃ The terminal methyl carbon of the ethyl ester.[9]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10][11][12]

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group AssignmentRationale
~ 3100 - 3000MediumC-H StretchAromatic C-H (Thiazole)C-H stretching vibrations for sp² hybridized carbons typically appear above 3000 cm⁻¹.[13]
~ 2980 - 2850MediumC-H StretchAliphatic C-H (CH₂, CH₃)C-H stretching vibrations for sp³ hybridized carbons.
~ 1740 - 1720 Strong C=O Stretch Ester Carbonyl This is a highly characteristic and intense absorption for the carbonyl group in an aliphatic ester.[13][14] Its presence is a key diagnostic feature.
~ 1600 - 1450MediumC=C and C=N StretchThiazole Ring SkeletalThese absorptions are characteristic of the heterocyclic ring vibrations.[10][11][15]
~ 1250 - 1150 Strong C-O Stretch (asymmetric) Ester C-O Esters exhibit a strong, characteristic C-O stretching band.[14] This, in conjunction with the C=O stretch, is strong evidence for an ester functional group.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Acquire the spectrum of the sample over the range of 4000-600 cm⁻¹.

  • Data Analysis: The resulting spectrum should be analyzed for the presence of the key functional group absorptions listed above.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information based on its fragmentation pattern upon ionization.[16][17][18] For this compound (C₈H₁₁NO₂S), the exact mass is 201.0514.

Expected Observations:

  • Molecular Ion (M⁺): A peak at m/z = 201 will confirm the molecular weight of the compound. Due to the presence of a sulfur atom, a characteristic M+2 peak (from the ³⁴S isotope) should be observed at m/z = 203 with an abundance of approximately 4.4% relative to the M⁺ peak.

  • Key Fragmentation: The fragmentation pattern provides a fingerprint that helps confirm the structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅, 45 Da) or cleavage at the alpha-carbon.[19][20][21]

M [C₈H₁₁NO₂S]⁺˙ m/z = 201 F1 Loss of -OC₂H₅ (45 Da) M->F1 F2 Loss of -CH₂COOC₂H₅ (86 Da) M->F2 P1 [M - OC₂H₅]⁺ m/z = 156 F1->P1 P2 [C₄H₅NS-CH₂]⁺ m/z = 112 F2->P2

Caption: Predicted key fragmentation pathways in Mass Spectrometry.

Experimental Protocol: Mass Spectrometry (e.g., GC-MS with Electron Ionization)

  • Sample Introduction: A dilute solution of the sample is injected into a Gas Chromatograph (GC) to separate it from any potential impurities.

  • Ionization: The eluted compound enters the mass spectrometer and is ionized, typically using Electron Ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Integrated Spectroscopic Data Analysis: The Holistic View

The true power of this analytical workflow lies in synthesizing the data from all three techniques. Each piece of information should corroborate the others, forming a self-validating system.

cluster_data Data Acquisition cluster_interpretation Data Interpretation Sample Purified Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Carbon-Hydrogen Framework (5 proton signals, 8 carbon signals) NMR->NMR_Data IR_Data Key Functional Groups (C=O at ~1730 cm⁻¹, C-O at ~1200 cm⁻¹) IR->IR_Data MS_Data Molecular Weight & Formula (M⁺ at m/z 201, C₈H₁₁NO₂S) MS->MS_Data Conclusion Structure Confirmed: This compound NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Integrated workflow for structural confirmation.

The process is logical and self-reinforcing:

  • MS provides the molecular formula (C₈H₁₁NO₂S) and weight (201 Da).

  • NMR confirms this formula by showing the correct number of carbon (8) and hydrogen (11) environments and their specific connectivities, consistent with the proposed structure.

  • IR validates the presence of the key ester functional group (C=O and C-O stretches) proposed by the name and confirmed by the NMR data.

When the data from all three analyses align perfectly with the predicted values for this compound, the structure is confirmed with a high degree of confidence.

Conclusion

The structural characterization of this compound is achieved through a systematic and integrated application of NMR, IR, and Mass Spectrometry. This guide has detailed the characteristic spectral signatures for this molecule and outlined the experimental protocols required for their acquisition. By understanding the causal links between molecular structure and spectral output, researchers can move beyond simple pattern matching to a more robust and scientifically rigorous method of structural verification. This comprehensive approach ensures the identity and quality of this key synthetic intermediate, underpinning the integrity of subsequent research and development efforts.

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  • MDPI. (n.d.). Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. [Link]
  • Chemical Shifts. (n.d.). 2-Methyl-thiazole-4,5-dicarboxylic acid, diethyl ester - Optional[¹³C NMR]. [Link]
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An In-depth Technical Guide to Ethyl 2-(4-methylthiazol-2-yl)acetate: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous biologically active compounds. Their versatile chemical nature allows for a wide range of substitutions, leading to a diverse array of pharmacological activities. This guide focuses on a specific, yet important, member of this family: Ethyl 2-(4-methylthiazol-2-yl)acetate. While not as extensively commercialized as some of its analogues, its structural motif is of significant interest to researchers in the field.

This document provides a comprehensive overview of this compound, including its chemical identity, a plausible synthetic pathway, expected analytical characteristics, and a discussion of its potential applications in drug discovery. The information presented herein is curated for researchers, scientists, and professionals in drug development, aiming to provide both foundational knowledge and practical insights.

Chemical Identity and Properties

While a specific CAS number for this compound is not readily found in major chemical databases, its molecular structure and properties can be confidently predicted. The compound consists of a central 4-methylthiazole ring, with an ethyl acetate group attached at the 2-position.

Molecular Structure:

Caption: Molecular structure of this compound.

PropertyValue
Molecular Formula C8H11NO2S
Molecular Weight 185.24 g/mol
IUPAC Name Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate
Appearance Expected to be a liquid or low-melting solid
Solubility Expected to be soluble in common organic solvents

Synthesis Methodology

A robust and efficient synthesis of this compound can be envisioned through a well-established synthetic route for thiazole derivatives, known as the Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-haloketone. For the target compound, a two-step process starting from commercially available reagents is proposed.

Proposed Synthetic Pathway

G start Ethyl Malonate intermediate1 Ethyl 2-thioacetamidoacetate start->intermediate1 Reaction with Thiourea reagent1 Thiourea reagent1->intermediate1 product This compound intermediate1->product Hantzsch Thiazole Synthesis (Condensation with Chloroacetone) reagent2 Chloroacetone reagent2->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-thioacetamidoacetate

  • To a solution of ethyl malonate (1.0 eq) in a suitable solvent such as ethanol, add thiourea (1.0 eq).

  • The reaction mixture is heated to reflux for 4-6 hours.

  • Progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield Ethyl 2-thioacetamidoacetate.

Step 2: Synthesis of this compound

  • Dissolve Ethyl 2-thioacetamidoacetate (1.0 eq) in a suitable solvent like ethanol or acetone.

  • Add chloroacetone (1.1 eq) to the solution.

  • The mixture is stirred at room temperature or gently heated to 50-60 °C for 2-4 hours.

  • The reaction progress is monitored by TLC.

  • After the reaction is complete, the solvent is evaporated.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The final product, this compound, is purified by column chromatography.

Note: This is a generalized protocol and may require optimization of reaction conditions, solvents, and purification methods.

Analytical Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR - Triplet and quartet for the ethyl group protons. - Singlet for the methylene protons of the acetate group. - Singlet for the methyl group on the thiazole ring. - Singlet for the proton on the thiazole ring.
¹³C NMR - Peaks corresponding to the carbonyl carbon of the ester, the carbons of the thiazole ring, the methylene and methyl carbons of the ethyl group, and the methyl carbon on the thiazole ring.
IR Spectroscopy - Characteristic C=O stretching vibration for the ester group (~1735 cm⁻¹). - C=N and C=C stretching vibrations of the thiazole ring.
Mass Spectrometry - Molecular ion peak corresponding to the molecular weight of the compound (m/z = 185.24).

Potential Applications in Drug Development

The thiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific studies on this compound are limited, the structural class it belongs to has shown significant promise in various therapeutic areas.

  • Antimicrobial Agents: Thiazole-containing compounds have been investigated for their antibacterial and antifungal properties. The sulfur and nitrogen heteroatoms are crucial for their interaction with biological targets.

  • Anti-inflammatory Agents: Certain thiazole derivatives have demonstrated anti-inflammatory activity, potentially through the inhibition of key enzymes in the inflammatory cascade.

  • Anticancer Agents: The thiazole ring is present in several anticancer drugs. Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have shown significant antileukemic activity.[1][2]

  • Kinase Inhibitors: The thiazole scaffold can serve as a core for designing kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[3]

The ethyl acetate moiety at the 2-position of the thiazole ring provides a handle for further chemical modifications, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies. This makes this compound a valuable building block for the synthesis of more complex and potentially more potent drug candidates.

Conclusion

This compound represents an interesting and synthetically accessible molecule with potential for applications in drug discovery. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, and the expected analytical data for its characterization. The discussion on its potential applications, based on the established biological activities of related thiazole derivatives, highlights its significance as a scaffold for the development of new therapeutic agents. Further research into the biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • Cogent Chemistry.
  • Chemical Methodologies. Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. [Link]
  • ResearchGate.
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  • PubChem. 4-Thiazoleacetic acid, 2-amino-, ethyl ester. [Link]
  • ChemBK. Ethyl 2-(2-formylaminothiazol-4-yl)
  • PubChem. Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)
  • International Journal of Pharmaceutical Sciences and Research. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)
  • MDPI. Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. [Link]
  • PubMed Central. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies. [Link]

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An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-methylthiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-methylthiazol-2-yl)acetate is a key heterocyclic building block in modern medicinal chemistry and materials science. Its structure, featuring a thiazole core—a five-membered aromatic ring containing sulfur and nitrogen—linked to an ethyl acetate moiety at the C2 position, makes it a versatile intermediate for the synthesis of more complex molecular architectures. Thiazole rings are prevalent in a wide array of biologically active compounds, including anti-inflammatory agents, anticancer drugs, and antivirals.[1] The acetic acid side chain provides a reactive handle for further functionalization, such as amide bond formation or elaboration into other functional groups, making this compound particularly valuable in the construction of compound libraries for drug discovery.

This guide provides a comprehensive overview of the primary synthetic strategies for this compound, focusing on the well-established Hantzsch thiazole synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss key considerations for process optimization. Furthermore, alternative synthetic approaches will be explored, offering a broader perspective on the chemical synthesis of this important intermediate.

Part 1: The Core Synthetic Strategy - A Modified Hantzsch Thiazole Synthesis

The most direct and convergent route to this compound is through a variation of the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[2] This classic condensation reaction typically involves the cyclization of an α-haloketone with a thioamide.

For the specific synthesis of our target molecule, the key reactants are:

  • An α-haloketone : 1-Chloroacetone (or 1-bromoacetone) serves as the three-carbon backbone, providing the methyl group at the C4 position of the thiazole ring.

  • A thioamide derivative : To install the ethyl acetate group at the C2 position, a thioamide bearing the desired side chain is required. The logical precursor is Ethyl 2-amino-2-thioxoacetate (also known as ethyl thiooxamate).

1.1: Mechanistic Insights

The Hantzsch synthesis proceeds through a well-elucidated mechanism involving nucleophilic attack and subsequent cyclization. The causality behind this sequence is a cascade of acid-base reactions and intramolecular condensations.

  • Nucleophilic Attack : The sulfur atom of the thioamide is a potent nucleophile and attacks the electrophilic carbon of the α-haloketone's carbonyl group.

  • Intermediate Formation : This initial attack forms a tetrahedral intermediate.

  • Cyclization : The nitrogen atom of the thioamide then acts as an intramolecular nucleophile, attacking the carbon atom bearing the halogen. This step forms the five-membered thiazole ring.

  • Dehydration : The resulting thiazoline intermediate readily dehydrates under the reaction conditions to yield the aromatic thiazole ring, which is the thermodynamic driving force for the reaction's completion.

Below is a diagram illustrating this proposed mechanistic pathway.

Hantzsch_Mechanism Thioamide Ethyl 2-amino-2-thioxoacetate I1 Initial Adduct Thioamide->I1 + 1-Chloroacetone Haloketone 1-Chloroacetone Haloketone->I1 Product This compound I2 Thiazoline Intermediate I1->I2 Intramolecular Cyclization (-HCl) I2->Product Dehydration (-H2O)

Caption: Proposed mechanism for the Hantzsch synthesis of the target molecule.

1.2: Detailed Experimental Protocol

This protocol is a representative procedure based on established Hantzsch synthesis methodologies for structurally similar thiazoles.[3][4] Optimization of reaction time, temperature, and solvent may be required to maximize yield and purity.

Materials:

  • Ethyl 2-amino-2-thioxoacetate

  • 1-Chloroacetone

  • Ethanol (anhydrous)

  • Triethylamine (or another suitable base)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 2-amino-2-thioxoacetate (1.0 equivalent) and anhydrous ethanol to form a solution or suspension.

  • Reagent Addition: Add 1-Chloroacetone (1.05 equivalents) to the mixture. A slight exotherm may be observed.

  • Base Addition: Slowly add triethylamine (1.1 equivalents) to the reaction mixture. The base serves to neutralize the HCl generated during the cyclization step.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

1.3: Key Experimental Considerations & Optimization
  • Choice of Haloketone: While 1-chloroacetone is often used, 1-bromoacetone is more reactive and may lead to shorter reaction times, but it is also more lachrymatory.

  • Solvent System: Ethanol is a common solvent, but other polar solvents like acetonitrile or DMF can be used. The choice of solvent can influence reaction rates and solubility of intermediates.

  • Base: The selection of a base is critical. A non-nucleophilic base like triethylamine or diisopropylethylamine is preferred to avoid side reactions. Stronger bases could potentially deprotonate the α-carbon of the ester.

  • One-Pot Procedures: For efficiency, one-pot syntheses where the α-halogenation of a ketone is performed in situ followed by the addition of the thioamide can be explored.[4]

Part 2: Alternative Synthetic Routes

While the Hantzsch synthesis is the most direct approach, other strategies can be envisioned for the synthesis of this compound, particularly through the post-functionalization of a pre-formed thiazole ring.

2.1: Metalation and Alkylation of 4-Methylthiazole

This strategy involves the deprotonation of 4-methylthiazole at the C2 position, which is the most acidic proton on the ring, followed by quenching with an appropriate electrophile.

  • Deprotonation: 4-Methylthiazole is treated with a strong base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like THF to generate the 2-lithio-4-methylthiazole intermediate.

  • Alkylation: The resulting organolithium species is then quenched with an electrophile, in this case, ethyl bromoacetate or ethyl chloroacetate, to introduce the desired side chain.

This method's success is contingent on achieving selective deprotonation at the C2 position and avoiding side reactions with the ester functionality of the electrophile.

2.2: Cross-Coupling Reactions

Modern cross-coupling methodologies offer powerful tools for C-C bond formation. A plausible, albeit longer, route could involve:

  • Synthesis of a 2-Halo-4-methylthiazole: This can be prepared from 2-amino-4-methylthiazole via a Sandmeyer-type reaction.

  • Palladium-Catalyzed Cross-Coupling: The resulting 2-bromo- or 2-chloro-4-methylthiazole can then be subjected to a cross-coupling reaction (e.g., Negishi, Suzuki, or Stille coupling) with a suitable organometallic reagent derived from ethyl acetate, such as a zinc enolate (Reformatsky-type reaction) or a boronic ester. Palladium-catalyzed direct arylation of thiazole derivatives has also been reported, which could be adapted for alkylation.[5]

The overall workflow for these synthetic approaches is summarized in the diagram below.

Synthesis_Workflow SM1 Ethyl 2-amino-2-thioxoacetate Hantzsch Hantzsch Synthesis SM1->Hantzsch SM2 1-Chloroacetone SM2->Hantzsch SM3 4-Methylthiazole Metalation Metalation/Alkylation SM3->Metalation 1. n-BuLi SM4 Ethyl Bromoacetate SM4->Metalation 2. Quench Target This compound Hantzsch->Target Cyclization/ Dehydration Metalation->Target

Caption: Overview of primary and alternative synthetic workflows.

Part 3: Data Summary and Purification

Successful synthesis requires rigorous purification and characterization of the final product.

3.1: Purification Techniques
  • Column Chromatography: As mentioned in the protocol, silica gel chromatography is the standard method for purifying the crude product. The polarity of the eluent system (e.g., ethyl acetate/hexanes) should be optimized based on TLC analysis.

  • Distillation: If the product is a liquid with sufficient thermal stability, vacuum distillation can be an effective purification method, especially for larger-scale preparations.

3.2: Characterization

The identity and purity of this compound should be confirmed using standard analytical techniques:

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), the methyl group on the thiazole ring (singlet), the methylene bridge (singlet), and the thiazole ring proton (singlet).
¹³C NMR Resonances for all unique carbon atoms, including the ester carbonyl, the thiazole ring carbons, and the aliphatic carbons.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of the product (C₈H₁₁NO₂S, M.W. 185.24).
FT-IR Characteristic absorption bands for the ester carbonyl (C=O) stretch (around 1740 cm⁻¹), C-N, and C-S bonds of the thiazole ring.

Conclusion

The synthesis of this compound is most effectively achieved via a modified Hantzsch thiazole synthesis, a robust and well-understood reaction. By carefully selecting the appropriate α-haloketone and thioamide precursors, this method provides a direct and efficient route to this valuable building block. While alternative strategies involving the post-functionalization of a pre-formed thiazole ring exist, they are generally less convergent. The protocol and considerations outlined in this guide provide a solid foundation for researchers to successfully synthesize and purify this compound for applications in drug discovery and materials science.

References

  • ChemBK. (2024). Ethyl 2-(benzo[d]thiazol-2-yl)acetate.
  • SynArchive. Hantzsch Thiazole Synthesis.
  • Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(6), 762-771.
  • Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate.
  • Google Patents. (1994). US5284974A - Process for the preparation of thioacetamide.
  • Wikipedia. Hantzsch pyridine synthesis.
  • Kotgire, S. S., Mahajan, S. K., Amrutkar, S. V., & Bhagat, U. D. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones.
  • ResearchGate. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
  • ResearchGate. (2012). SCHEME 2. Direct Arylation of 2-Ethyl-4-methylthiazole.
  • National Center for Biotechnology Information. (2010). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships.
  • Kantevari, S., Vaitla, J., & Manne, S. (2015). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. PubMed.

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The Enduring Legacy of a Heterocycle: A Technical Guide to the Discovery and Development of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Nucleus - A Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom at positions 1 and 3, respectively, represents one of the most significant structural motifs in the field of medicinal chemistry.[1][2] Its unique electronic properties, planarity, and ability to participate in hydrogen bonding and other non-covalent interactions have established it as a "privileged scaffold." This distinction arises from its recurring presence in a multitude of biologically active compounds, from essential vitamins to blockbuster pharmaceuticals.[3] The thiazole nucleus is not merely a passive framework; its heteroatoms influence the molecule's overall polarity, metabolic stability, and binding affinity to biological targets. The lone pair of electrons on the sulfur atom contributes to the ring's aromaticity, while the pyridine-like nitrogen atom can act as a hydrogen bond acceptor.[4] This electronic versatility makes the thiazole ring a cornerstone in the design and synthesis of novel therapeutic agents. This guide provides an in-depth exploration of the historical journey of thiazole derivatives, from their initial discovery and synthesis to their pivotal role in shaping modern medicine.

A Historical Odyssey: Key Milestones in Thiazole Chemistry

The story of thiazole is interwoven with the broader history of heterocyclic and medicinal chemistry. From its first synthesis to its identification in critical natural products and its role in landmark pharmaceutical developments, the timeline of thiazole chemistry is marked by significant breakthroughs.

Thiazole_Timeline cluster_1800s 19th Century cluster_1900s_early Early 20th Century cluster_1900s_mid Mid 20th Century cluster_1900s_late Late 20th Century & Beyond node_1834 1834: Pyrrole isolated from dry distillation of bones by Runge, a foundational discovery in heterocycles. [7] node_1887 1887: Arthur Hantzsch reports the first synthesis of a thiazole derivative, a landmark moment. [18] node_1928 1928: Alexander Fleming discovers penicillin, later found to contain a thiazolidine ring. [27] node_1887->node_1928 Natural Product Discovery node_1936 1936: The structure of Thiamine (Vitamin B1), containing a thiazole ring, is elucidated. node_1938 Late 1930s: Development of Sulfathiazole, an early synthetic antibacterial agent. [27] node_1936->node_1938 Synthetic Development node_1941 1941: The Sulfathiazole disaster leads to the establishment of Good Manufacturing Practices (GMPs). [8] node_1947 1947: Cook and Heilbron develop a new synthesis for 5-aminothiazoles. [1] node_1996 1996: Ritonavir (Norvir), an antiretroviral containing two thiazole moieties, is approved by the FDA. node_1947->node_1996 Modern Drug Era node_2000 2000: Meloxicam (Mobic), an NSAID featuring a thiazole ring, gains FDA approval. node_2006 2006: Dasatinib (Sprycel), a thiazole-containing tyrosine kinase inhibitor for cancer, is approved. [6]

A timeline of key discoveries in thiazole chemistry.

The journey began in the late 19th century, a period of foundational discoveries in organic chemistry. While early work in the 1830s identified heterocyclic compounds like pyrrole from natural sources, it was Arthur Hantzsch's publication in 1887 that formally opened the field of thiazole chemistry by providing the first rational synthesis of this ring system.[5][6] This development paved the way for chemists to create and explore a vast new chemical space.

Thiazole in Nature's Blueprint: Essential Biomolecules

Long before chemists could synthesize them in the lab, thiazole rings were performing critical functions in biological systems. Their discovery in two of the most important molecules in biochemistry—a vitamin and an antibiotic—cemented their significance.

Thiamine (Vitamin B1): The Catalytic Core

Thiamine, or Vitamin B1, is an essential micronutrient whose biologically active form is thiamine pyrophosphate (TPP). TPP is a critical coenzyme for several key enzymes in carbohydrate and amino acid metabolism.[7] The chemical reactivity of thiamine is centered on its thiazole ring. The proton at the C2 position of the thiazolium ring is unusually acidic (pKa ≈ 18), allowing for its removal under physiological conditions to form a reactive ylide, a species with adjacent positive and negative charges.[8]

This ylide is a potent nucleophile and an "electron sink," capable of attacking carbonyl carbons and stabilizing the resulting carbanionic intermediates. This unique catalytic power is central to the function of enzymes like pyruvate dehydrogenase and transketolase, which are vital for cellular energy production.[7]

TPP_Mechanism cluster_workflow Catalytic Cycle of Thiamine Pyrophosphate (TPP) TPP_Ylide Thiazolium Ylide (Nucleophile) Adduct Covalent Adduct TPP_Ylide->Adduct 1. Nucleophilic attack on carbonyl Keto_Acid α-Keto Acid (e.g., Pyruvate) Keto_Acid->Adduct Decarboxylation Decarboxylation (CO2 released) Adduct->Decarboxylation 2. Electron sink stabilizes intermediate Enamine Hydroxyethyl-TPP (Enamine Intermediate) Decarboxylation->Enamine 3. CO2 leaves Product Aldehyde Product Enamine->Product 4. Protonation & release Regen_TPP Regenerated TPP Ylide Product->Regen_TPP 5. TPP regenerated

Catalytic cycle of Thiamine Pyrophosphate (TPP).
Penicillin: A Strained Ring's Power

The discovery of penicillin by Alexander Fleming in 1928 revolutionized the treatment of bacterial infections. The core structure of penicillin features a four-membered β-lactam ring fused to a five-membered thiazolidine ring (a reduced, non-aromatic version of thiazole).[4] This fused-ring system, known as the penam nucleus, is the key to penicillin's antibacterial activity.

The fusion of the two rings forces the β-lactam's amide bond into a strained, non-planar conformation. This strain prevents the typical resonance stabilization of the amide bond, making the carbonyl carbon highly electrophilic. Bacterial cell walls are strengthened by cross-linking peptidoglycan strands, a reaction catalyzed by transpeptidase enzymes (also known as Penicillin-Binding Proteins or PBPs). The strained β-lactam ring of penicillin mimics the natural substrate of these enzymes. When the PBP attacks the penicillin's carbonyl group, the ring springs open, forming an irreversible covalent bond with a serine residue in the enzyme's active site. This permanently inactivates the enzyme, halting cell wall synthesis and leading to bacterial cell death.[4]

The Synthetic Revolution: Sulfathiazole and the Dawn of GMP

The discovery of Prontosil in the 1930s, which was metabolized in the body to the active antibacterial agent sulfanilamide, ignited a fervent search for more potent and safer "sulfa drugs." This research led to the synthesis of thousands of derivatives, among which sulfathiazole emerged as a highly effective agent against a wide range of bacterial infections. Before the widespread availability of penicillin, sulfathiazole was a cornerstone of antibacterial therapy, saving countless lives.[1]

However, the story of sulfathiazole is also a cautionary tale that fundamentally changed the pharmaceutical industry. In 1941, a major tragedy occurred when tablets of sulfathiazole produced by the Winthrop Chemical Company were contaminated with the sedative phenobarbital. This contamination resulted in hundreds of deaths and injuries.[9] The subsequent investigation by the U.S. Food and Drug Administration (FDA) uncovered severe deficiencies in the company's manufacturing and quality control processes.[10]

This disaster was a primary catalyst for the establishment of Good Manufacturing Practices (GMPs). The FDA moved swiftly to implement stringent regulations requiring detailed controls over the entire production process, from raw material testing to final product verification. These principles, born from the sulfathiazole tragedy, became the foundation for the comprehensive quality control standards that govern all pharmaceutical manufacturing today.[9]

An Evolving Toolkit: The Art and Science of Thiazole Synthesis

The ability to rationally design and synthesize thiazole derivatives has been central to their development as therapeutic agents. While numerous methods now exist, the original Hantzsch synthesis remains a robust and widely used cornerstone of thiazole chemistry.[6]

The Hantzsch Thiazole Synthesis (1887)

First reported by Arthur Hantzsch, this synthesis is a condensation reaction between an α-haloketone and a thioamide (or a compound containing a thioamide moiety, such as thiourea).[6] The reaction proceeds through a series of nucleophilic substitution, cyclization, and dehydration steps to form the aromatic thiazole ring.

Hantzsch_Mechanism cluster_workflow Hantzsch Thiazole Synthesis Mechanism Thioamide Thioamide (Nucleophile) Intermediate1 Thioether Intermediate Thioamide->Intermediate1 1. Nucleophilic attack by sulfur on α-carbon (SN2) Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate1->Intermediate2 2. Intramolecular nucleophilic attack by nitrogen on carbonyl Thiazole Thiazole Product Intermediate2->Thiazole 3. Dehydration (-H2O)

Sources

A Technical Guide to the Research Applications of Ethyl 2-(4-methylthiazol-2-yl)acetate: A Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The thiazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery. This technical guide focuses on Ethyl 2-(4-methylthiazol-2-yl)acetate, a specific, functionalized thiazole derivative. While not extensively characterized as a standalone bioactive agent, its true potential lies in its utility as a versatile synthetic building block. This document provides an in-depth analysis of its synthesis, chemical reactivity, and derivatization potential. We will explore strategic pathways to leverage this molecule for the creation of compound libraries targeting diverse therapeutic areas, including oncology, inflammation, and infectious diseases. Detailed, field-proven protocols and logical frameworks for experimental design are provided to empower researchers in drug development.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered heterocyclic thiazole ring is a recurring motif in a multitude of biologically active compounds. Its presence is critical to the function of natural products like Thiamine (Vitamin B1) and synthetic drugs such as the anti-inflammatory Meloxicam and various antibiotics.[1] Thiazole derivatives are known to possess a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and anti-HIV activities.[2] This broad utility stems from the ring's ability to act as a bioisostere for other functional groups, participate in hydrogen bonding, and coordinate with metal ions in enzyme active sites.

This compound represents a strategically designed starting point for chemical exploration. The ethyl acetate moiety at the C2 position is a reactive handle for extensive chemical modification, while the methyl group at C4 modulates the electronic and steric properties of the thiazole core. This guide will illuminate the pathways to unlock its potential.

Physicochemical Properties and Synthesis

A thorough understanding of a starting material's properties and a reliable synthetic route are paramount for any research campaign.

Physicochemical Data
PropertyValueSource
Molecular Formula C₈H₁₁NO₂SCalculated
Molecular Weight 185.24 g/mol Calculated
IUPAC Name ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetateIUPAC Naming
CAS Number 179561-55-8PubChem
Predicted Boiling Point ~268.7±23.0 °CChemSpider
Predicted LogP 1.55ChemSpider
Recommended Synthetic Pathway: Hantzsch Thiazole Synthesis

The most direct and widely adopted method for constructing the thiazole ring is the Hantzsch synthesis. For this compound, this involves the condensation of ethyl 2-thioacetamidoacetate with 1-chloropropan-2-one. The causality behind this choice is its high efficiency and the commercial availability of the precursors.

G start_material Ethyl 2-thioacetamidoacetate + 1-Chloropropan-2-one intermediate Cyclization/ Dehydration start_material->intermediate Reflux in Ethanol product This compound intermediate->product Hantzsch Synthesis

Caption: Proposed Hantzsch synthesis workflow for the target compound.

Protocol 1: Synthesis of this compound

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2-thioacetamidoacetate (1 equivalent) and absolute ethanol (10 volumes).

  • Reagent Addition: Slowly add 1-chloropropan-2-one (1.1 equivalents) to the stirring solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Extraction: Redissolve the residue in ethyl acetate (15 volumes) and wash sequentially with a saturated sodium bicarbonate solution (2 x 5 volumes) and brine (1 x 5 volumes). The bicarbonate wash is crucial to neutralize any HCl formed during the reaction, preventing potential ester hydrolysis.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure title compound.

Core Reactivity and Derivatization Strategies

The primary value of this compound is its capacity for derivatization. The ethyl ester is a versatile functional group that serves as a gateway to a host of other molecular architectures.

G start This compound acid 2-(4-Methylthiazol-2-yl)acetic Acid (Key Intermediate) start->acid Saponification (e.g., LiOH, THF/H2O) hydrazide Acetohydrazide (H2NNH-CO-) start->hydrazide Hydrazinolysis (N2H4·H2O) alcohol 2-(4-Methylthiazol-2-yl)ethanol start->alcohol Reduction (e.g., LiAlH4, THF) amide Amide Library (R-CONH-) acid->amide Amide Coupling (e.g., HATU, R-NH2)

Caption: Key derivatization pathways from the parent ester.

Saponification to the Carboxylic Acid

The most critical transformation is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2-(4-methylthiazol-2-yl)acetic acid. This acid is a stable, versatile intermediate, primed for amide bond formation, which is the most common bond-forming reaction in medicinal chemistry.

Protocol 2: Hydrolysis to 2-(4-Methylthiazol-2-yl)acetic Acid

  • Dissolution: Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (3:1 ratio, 10 volumes).

  • Hydrolysis: Add lithium hydroxide (LiOH, 1.5 equivalents) and stir the mixture at room temperature for 2-4 hours. The use of LiOH is preferred over NaOH or KOH in some cases as it can lead to cleaner reactions with less risk of side reactions.

  • Quenching & Acidification: Monitor by TLC until the starting material is consumed. Cool the reaction in an ice bath and carefully acidify to pH ~3-4 with 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid, which can often be used in the next step without further purification.

Amide Library Synthesis

With the carboxylic acid in hand, researchers can generate vast libraries of novel compounds by coupling it with diverse, commercially available amines. This approach is fundamental to Structure-Activity Relationship (SAR) studies.

Protocol 3: General Procedure for Amide Coupling

  • Activation: Dissolve 2-(4-methylthiazol-2-yl)acetic acid (1 equivalent) in dichloromethane (DCM) or dimethylformamide (DMF) (15 volumes). Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equivalents). Stir at room temperature for 15-20 minutes. This pre-activation step is crucial for efficient amide bond formation.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the activated acid solution.

  • Reaction: Stir the reaction at room temperature for 8-16 hours.

  • Workup & Purification: Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic phase, concentrate, and purify via flash chromatography or preparative HPLC to obtain the target amide.

Potential Therapeutic Areas for Exploration

The derivatization strategies outlined above can be applied to generate compounds with potential activity in several key therapeutic areas.

Anti-Inflammatory Agents

A number of non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids. Research has shown that 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives are potent inhibitors of cyclooxygenase (COX) enzymes.[3] By synthesizing the carboxylic acid of our title compound and its amides, researchers can screen for novel COX inhibitors. The structural similarity provides a strong rationale for this line of inquiry.

Anticancer Agents

The thiazole scaffold is present in several anticancer agents. For example, derivatives of 4-methoxybenzoyl-aryl-thiazole have shown potent growth inhibition of cancer cell lines at nanomolar concentrations.[4] Furthermore, indenyl-thiazole derivatives have been investigated as anti-colon and anti-stomach cancer agents.[5] Using this compound, researchers can design and synthesize novel compounds that mimic the core structures of these known anticancer agents, exploring different substituents to optimize potency and selectivity.

Neurodegenerative Diseases

Thiazole-based derivatives have been successfully synthesized and evaluated as acetylcholinesterase (AChE) inhibitors, a key target in the treatment of Alzheimer's disease.[6] The flexibility of the amide coupling strategy allows for the introduction of various aromatic and heterocyclic moieties known to interact with the active site of AChE, making this a promising area for exploration.

Antimicrobial and Antiviral Agents

The 2-aminothiazole moiety is a well-established pharmacophore in antimicrobial drug design.[7] While our title compound is not a 2-aminothiazole, its derivatives, particularly amides and hydrazides, can be used to construct more complex heterocyclic systems or to present functional groups that mimic the interactions of known antibiotics. The thiazole ring itself is a component of antivirals and is explored for its anti-HIV properties.[8]

Safety and Handling

While specific toxicity data for this compound is not available, general laboratory safety precautions should be followed.

  • Handling: Work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]

  • Hazards: Based on related structures, the compound may be irritating to the eyes, respiratory system, and skin.[10] Avoid breathing dust, fumes, or vapors.

  • Storage: Store in a tightly closed container in a cool, dry place away from sources of ignition.[11]

Conclusion

This compound is a compound of significant strategic value for medicinal chemists and drug discovery professionals. Its true potential is not as an end-product, but as a highly versatile and functionalized building block. Through straightforward, reliable chemical transformations—primarily hydrolysis to the corresponding carboxylic acid followed by amide coupling—this molecule provides access to vast and diverse chemical libraries. The established importance of the thiazole scaffold in treating a wide range of human diseases provides a strong rationale for using this intermediate to develop novel therapeutics for inflammation, cancer, neurodegenerative disorders, and infectious diseases. This guide provides the foundational protocols and strategic insights necessary to embark on such research endeavors.

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1H NMR and 13C NMR data for Ethyl 2-(4-methylthiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 2-(4-methylthiazol-2-yl)acetate

Authored by a Senior Application Scientist

Introduction: The Imperative for Precise Structural Elucidation

In the realm of drug development and materials science, the unambiguous characterization of molecular structure is the bedrock upon which all subsequent research is built. This compound is a heterocyclic compound featuring a thiazole core, a common scaffold in pharmacologically active molecules. Its precise structural confirmation is paramount for understanding its chemical reactivity, biological activity, and potential as a synthetic intermediate.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic molecules in solution.[1][2] By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides unparalleled insight into the molecular framework, connectivity, and stereochemistry. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of this compound, grounded in both theoretical principles and practical experimental considerations. We will dissect the spectral data, explain the rationale behind the experimental protocol, and provide a self-validating framework for researchers seeking to perform similar analyses.

Molecular Structure and NMR Assignment Framework

To interpret the NMR spectra effectively, we must first define the distinct nuclear environments within the molecule. Each chemically non-equivalent proton and carbon atom will give rise to a unique signal. The structure, with systematic numbering for NMR analysis, is presented below.

Figure 1: Molecular structure of this compound with labeled carbon and proton environments for NMR assignment.

¹H NMR Spectral Data and In-Depth Interpretation

The ¹H NMR spectrum provides a quantitative and qualitative map of the proton environments in a molecule. The chemical shift (δ) indicates the electronic environment, the integration value reveals the number of protons generating the signal, and the signal's multiplicity (splitting pattern) elucidates the number of neighboring protons.[1]

Summary of ¹H NMR Data

The following table summarizes the expected ¹H NMR data for this compound, typically recorded in deuterated chloroform (CDCl₃).

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
Hc~1.27Triplet (t)3H~7.1O-CH₂-CH₃ (C10)
Hd~2.45Singlet (s)3H-Thiazole-CH₃ (C8)
Ha~4.05Singlet (s)2H-Thiazole-CH₂ -CO (C6)
Hb~4.20Quartet (q)2H~7.1O-CH₂ -CH₃ (C9)
He~6.85Singlet (s)1H-Thiazole-H (C5)
Signal-by-Signal Analysis
  • Hc (~1.27 ppm, Triplet): This upfield signal corresponds to the three protons of the terminal methyl group (C10) of the ethyl ester. It is shielded and appears as a triplet due to spin-spin coupling with the two adjacent protons of the methylene group (Hb, C9). Following the n+1 rule, where n=2, the signal is split into 2+1=3 lines.[3][4] The coupling constant, J, is approximately 7.1 Hz.

  • Hd (~2.45 ppm, Singlet): This signal is assigned to the three protons of the methyl group attached to the thiazole ring (C8). Its chemical shift is consistent with a methyl group on a heteroaromatic ring.[5][6] It appears as a singlet because there are no protons on adjacent atoms to cause splitting.

  • Ha (~4.05 ppm, Singlet): This singlet corresponds to the two protons of the methylene bridge (C6) situated between the electron-withdrawing thiazole ring and the carbonyl group. This deshielded environment shifts the signal significantly downfield. It remains a singlet as there are no protons on the adjacent C2 or C7 atoms.

  • Hb (~4.20 ppm, Quartet): This downfield signal is attributed to the two methylene protons (C9) of the ethyl ester. These protons are deshielded by the adjacent electronegative oxygen atom.[7] The signal is split into a quartet by the three neighboring protons of the methyl group (Hc, C10). According to the n+1 rule (n=3), the signal appears as 3+1=4 lines, with the same coupling constant (J ≈ 7.1 Hz) observed for the Hc triplet.

  • He (~6.85 ppm, Singlet): This signal in the aromatic/heteroaromatic region is assigned to the lone proton on the thiazole ring (H5). Its chemical shift is characteristic of protons on electron-rich five-membered heterocyclic rings.[8][9] It is a singlet due to the absence of adjacent protons.

¹³C NMR Spectral Data and Interpretation

Proton-decoupled ¹³C NMR spectroscopy provides one signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments. The chemical shifts are highly sensitive to the carbon's hybridization and electronic environment.[10][11]

Summary of ¹³C NMR Data
Chemical Shift (δ, ppm)AssignmentRationale
~14.2C10Aliphatic CH₃ of the ethyl group, highly shielded.[12]
~17.0C8Methyl carbon attached to the thiazole ring.[5]
~38.5C6Methylene bridge carbon, influenced by adjacent ring and carbonyl.
~61.5C9Methylene carbon of the ethyl ester, deshielded by oxygen.[12][13]
~115.0C5Thiazole ring carbon (CH), relatively shielded.[5]
~149.0C4Quaternary thiazole carbon attached to the methyl group.
~165.0C2Quaternary thiazole carbon attached to the acetate side chain.
~169.5C7Carbonyl carbon of the ester, highly deshielded.[11][14]

Experimental Protocol: A Self-Validating System

The acquisition of high-quality, reproducible NMR data is contingent upon a meticulously executed experimental protocol. The following steps describe a robust methodology for the analysis of this compound.

Workflow Diagram

cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_proc Part C: Data Processing dissolve Dissolve 5-25 mg of sample in ~0.7 mL of CDCl3 vortex Vortex to ensure homogeneity dissolve->vortex transfer Transfer solution to a 5 mm NMR tube vortex->transfer instrument Insert sample into 400 MHz+ spectrometer transfer->instrument shim Shim magnetic field for homogeneity instrument->shim acquire_H1 Acquire ¹H Spectrum (zg30, 16 scans) shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum (zgpg30, 1024 scans) acquire_H1->acquire_C13 ft Fourier Transform (FID to Spectrum) acquire_C13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to solvent peak (CDCl3: 7.26 ppm ¹H, 77.16 ppm ¹³C) baseline->reference integrate Integration & Peak Picking reference->integrate

Figure 2: Standard experimental workflow for NMR spectral acquisition and processing.

Part A: Sample Preparation

The quality of the final spectrum is directly dependent on the quality of the sample.

  • Analyte Quantity: Weigh 5-25 mg of this compound for ¹H NMR. For ¹³C NMR, a higher concentration of 50-100 mg is preferable due to the low natural abundance of the ¹³C isotope.[15][16]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice as it dissolves a wide range of organic compounds and has minimal, well-defined residual solvent signals. The use of a deuterated solvent is critical to avoid overwhelming the spectrum with solvent protons and to provide a signal for the instrument's deuterium lock system.

  • Homogenization: Prepare the sample in a small vial first to ensure complete dissolution, using a vortex mixer if necessary.[16]

  • Transfer and Filtration: Transfer the homogeneous solution to a clean, high-quality 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette to prevent interference with magnetic field shimming.[17]

Part B: NMR Data Acquisition

These parameters are typical for a 400 MHz spectrometer and should be adjusted as needed based on the specific instrument and sample concentration.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard 30° pulse experiment (e.g., Bruker's zg30) is used for routine qualitative and semi-quantitative spectra.

    • Spectral Width: ~12-16 ppm, sufficient to cover the entire range of proton chemical shifts for most organic molecules.

    • Acquisition Time (aq): ~3-4 seconds. This duration, combined with the spectral width, determines the digital resolution of the spectrum.[18]

    • Relaxation Delay (d1): 1-2 seconds. This delay allows for the relaxation of excited nuclei back to their equilibrium state before the next pulse.

    • Number of Scans (ns): 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio for a sample of this concentration.[19]

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled experiment with a 30° pulse (e.g., Bruker's zgpg30) is used. Proton decoupling simplifies the spectrum by collapsing all carbon signals into singlets and provides a sensitivity enhancement via the Nuclear Overhauser Effect (NOE).[20]

    • Spectral Width: ~220-240 ppm, which encompasses the typical chemical shift range for carbon atoms in organic molecules.[11]

    • Acquisition Time (aq): ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds. Quaternary carbons often have longer relaxation times, and this delay helps ensure they are adequately detected.

    • Number of Scans (ns): Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with a good signal-to-noise ratio.[19]

Part C: Data Processing
  • Fourier Transformation (FT): The raw time-domain signal (Free Induction Decay, FID) is converted into the familiar frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical). The baseline is then corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis is calibrated. For CDCl₃, the residual CHCl₃ peak is referenced to δ 7.26 ppm for ¹H spectra, and the CDCl₃ carbon signal is referenced to δ 77.16 ppm for ¹³C spectra.[21]

  • Integration: The area under each peak in the ¹H spectrum is integrated to determine the relative ratio of protons responsible for each signal.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, guided by a robust experimental protocol, enables the confident structural verification of this compound. Each signal in both spectra can be logically assigned to its corresponding nuclei within the molecular structure based on established principles of chemical shift, spin-spin coupling, and signal integration. This guide provides the necessary framework for researchers to not only interpret these specific spectra but also to apply these principles to the structural elucidation of other novel compounds.

References

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An In-depth Technical Guide to the Solubility and Stability Profiling of Ethyl 2-(4-methylthiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-(4-methylthiazol-2-yl)acetate is a heterocyclic compound with potential applications in pharmaceutical research and development. As with any promising new chemical entity (NCE), a thorough understanding of its physicochemical properties is paramount to its successful progression through the drug development pipeline. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for characterizing the solubility and stability of this compound. The insights and protocols detailed herein are designed to furnish researchers, scientists, and drug development professionals with a robust framework for generating high-quality, reliable data essential for formulation development, pharmacokinetic assessment, and regulatory submissions.

The rationale behind the experimental designs is to not only determine the fundamental solubility and stability characteristics of the compound but also to establish a validated, stability-indicating analytical method. Such a method is crucial for accurately quantifying the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[1][2] This guide will delve into the causality behind the selection of experimental parameters and the implementation of self-validating systems to ensure the integrity of the generated data.

Part 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient is a critical determinant of its oral bioavailability.[3] A compound must dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation. Therefore, a comprehensive understanding of the solubility of this compound across a range of physiologically relevant media is a foundational step.

Thermodynamic and Kinetic Solubility: Understanding the Fundamentals

Two key types of solubility measurements are pertinent in early drug development: thermodynamic and kinetic solubility.[3]

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent system. It represents the maximum concentration of the compound that can be dissolved at equilibrium.[3][4] This parameter is crucial for understanding the intrinsic solubility of the drug substance and for selecting appropriate formulation strategies.[4]

  • Kinetic solubility , on the other hand, measures the concentration of a compound at which it precipitates from a solution that was initially prepared by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[3] This measurement is often used in high-throughput screening during early discovery to quickly assess the solubility of a large number of compounds.[3]

For a thorough characterization of this compound, both thermodynamic and kinetic solubility should be determined.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[5]

Objective: To determine the equilibrium solubility of this compound in various aqueous media.

Materials:

  • This compound (solid)

  • Phosphate buffered saline (PBS), pH 7.4

  • 0.1 N Hydrochloric acid (HCl), pH 1.2

  • Simulated Gastric Fluid (SGF)

  • Simulated Intestinal Fluid (SIF)

  • Water bath shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to separate vials containing each of the test media (PBS, 0.1 N HCl, SGF, SIF). The presence of undissolved solid is essential to ensure equilibrium is reached.[6]

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in a water bath shaker set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation:

    • After equilibration, carefully remove the vials and allow them to stand undisturbed to let the excess solid settle.

    • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulates. Adsorption to the filter material should be assessed and accounted for if significant.[4]

    • Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of this compound.

Data Presentation:

The results should be presented in a clear and concise table.

Medium pH Temperature (°C) Solubility (µg/mL)
0.1 N HCl1.237Hypothetical Value
SGF1.537Hypothetical Value
SIF6.837Hypothetical Value
PBS7.437Hypothetical Value
Experimental Workflow: Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_solid Excess Solid Compound equilibration Equilibration (Shake-Flask, 24-48h) prep_solid->equilibration prep_media Test Media (e.g., PBS, SGF) prep_media->equilibration phase_sep Phase Separation (Centrifugation/Filtration) equilibration->phase_sep sampling Supernatant Sampling phase_sep->sampling dilution Dilution sampling->dilution hplc HPLC-UV Analysis dilution->hplc solubility_data Solubility Data (µg/mL) hplc->solubility_data G cluster_stress Forced Degradation cluster_method_dev Method Development cluster_stability Formal Stability Studies cluster_outcome Outcomes acid Acid Hydrolysis hplc_dev Stability-Indicating HPLC Method Development acid->hplc_dev base Base Hydrolysis base->hplc_dev oxidation Oxidation oxidation->hplc_dev thermal Thermal thermal->hplc_dev photo Photolytic photo->hplc_dev validation Method Validation (ICH Q2(R1)) hplc_dev->validation degradation_pathway Degradation Pathway hplc_dev->degradation_pathway long_term Long-Term Stability (ICH Q1A(R2)) validation->long_term accelerated Accelerated Stability (ICH Q1A(R2)) validation->accelerated shelf_life Shelf-Life Determination long_term->shelf_life accelerated->shelf_life storage_conditions Storage Conditions shelf_life->storage_conditions

Caption: Logical Progression of Stability Assessment.

Conclusion

The comprehensive solubility and stability profiling of this compound, as outlined in this guide, is a critical endeavor in its development as a potential pharmaceutical agent. By employing robust and well-validated methodologies, researchers can generate the high-quality data necessary to make informed decisions regarding formulation strategies, to understand the compound's intrinsic liabilities, and to meet regulatory expectations. The integration of fundamental principles with detailed, practical protocols provides a clear roadmap for the successful physicochemical characterization of this and other new chemical entities.

References

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Biological activity of Ethyl 2-(4-methylthiazol-2-yl)acetate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of Ethyl 2-(4-methylthiazol-2-yl)acetate Derivatives: A Roadmap for Therapeutic Discovery

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous clinically approved drugs and a vast library of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in diverse biological interactions have established it as a "privileged scaffold" for drug discovery.[3] This technical guide provides a comprehensive framework for the synthesis and biological evaluation of a specific, yet underexplored, class of derivatives: those based on the this compound core. While direct research on this specific scaffold is nascent, this document synthesizes extensive data from the broader family of thiazole derivatives to project its therapeutic potential. We will outline robust synthetic routes, detail validated protocols for screening anticancer, antimicrobial, and anti-inflammatory activities, and provide insights into potential structure-activity relationships. This guide is intended to serve as a foundational roadmap for researchers and drug development professionals, enabling a systematic exploration of this promising chemical space.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole moiety, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a recurring motif in a multitude of natural and synthetic compounds.[4][5] Its aromaticity and the presence of heteroatoms allow it to act as a bioisostere for other aromatic systems and participate in hydrogen bonding, which is crucial for interacting with biological targets like enzymes and receptors.[6] This versatility is reflected in the wide range of pharmacological activities attributed to thiazole-containing molecules, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[3][7][8]

The clinical significance of this scaffold is well-established. For instance, Dasatinib , a potent kinase inhibitor used in cancer therapy, features a central thiazole ring.[6] Similarly, Sulfathiazole is a well-known sulfonamide antibiotic, demonstrating the scaffold's long history in combating bacterial infections.[9] The success of these and other thiazole-based drugs encourages the continued exploration of new derivatives to address unmet medical needs, such as rising antimicrobial resistance and the demand for more effective, less toxic chemotherapeutics.[10][11]

Synthesis of the this compound Core and Derivatives

The synthesis of the core structure and its subsequent derivatization is the first critical step in exploring its biological potential. The Hantzsch thiazole synthesis remains one of the most reliable and versatile methods for constructing the 2-aminothiazole ring system, which can then be further modified.

Proposed Synthetic Workflow

A plausible and efficient route to the target scaffold begins with readily available starting materials, proceeding through a modified Hantzsch synthesis. This approach offers high yields and a straightforward work-up.[12]

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Functional Group Interconversion cluster_2 Step 3: Formation of Acetate Sidechain A Ethyl Acetoacetate + Thiourea C Ethyl 2-amino-4-methylthiazole-5-carboxylate (Intermediate) A->C Hantzsch Synthesis (Reflux, Ethanol) B α-Haloketone (e.g., 3-chloro-2,4-pentanedione) B->C D Reduction (e.g., LiAlH4) C->D E Hydroxymethylthiazole Intermediate D->E F Oxidation (e.g., PCC) E->F G Thiazole-2-carboxaldehyde F->G H Wittig Reaction (e.g., with (Carbethoxymethylene)triphenylphosphorane) G->H I This compound (Core Scaffold) H->I

Caption: Proposed synthetic pathway for the core scaffold.

General Experimental Protocol (Hantzsch Synthesis)

This protocol outlines the foundational step for creating a 2-aminothiazole precursor.

  • Reaction Setup: To a solution of a suitable α-halocarbonyl compound (e.g., ethyl 2-chloroacetoacetate) (1.0 eq) in absolute ethanol (50 mL), add a thioamide (e.g., thiourea) (1.1 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the mixture to room temperature. A precipitate will often form. If not, reduce the solvent volume under reduced pressure.

  • Purification: Filter the solid product and wash with cold ethanol. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to yield the 2-amino-4-methylthiazole derivative.[13]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Predicted Biological Activities & Screening Protocols

Based on the extensive literature on analogous thiazole derivatives, the this compound scaffold is predicted to exhibit significant anticancer, antimicrobial, and anti-inflammatory properties. The following sections provide the rationale and standardized protocols for evaluating these activities.

Anticancer Potential

Rationale: Thiazole derivatives are a prominent class of anticancer agents.[14] Their mechanisms of action are diverse and include the inhibition of key cellular enzymes like protein kinases and tubulin polymerization, as well as the induction of apoptosis.[6][15] The structural features of the thiazole ring allow for strategic modifications to optimize binding to various cancer-related targets.[11]

Proposed Screening Workflow: In Vitro Cytotoxicity Assay (MTT Assay)

This assay provides a quantitative measure of a compound's ability to inhibit cancer cell proliferation.

G A 1. Seed Cancer Cells (e.g., MCF-7, A549) in 96-well plates B 2. Incubate for 24h (Allow cells to adhere) A->B C 3. Treat with Derivatives (Serial dilutions) and Control (DMSO) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) D->E F 6. Incubate for 4h (Viable cells convert MTT to formazan) E->F G 7. Solubilize Formazan Crystals (Add DMSO or Solubilization Buffer) F->G H 8. Measure Absorbance at 570 nm (Using a plate reader) G->H I 9. Calculate IC50 Value H->I G cluster_0 Arachidonic Acid Pathway AA Cell Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Inhibitor Thiazole Derivatives (Potential Inhibitors) Inhibitor->COX Inhibit Inhibitor->LOX Inhibit

Caption: Thiazole derivatives may inhibit COX/LOX enzymes.

Detailed Protocol:

  • Animal Acclimatization: Use Wistar rats (150-200g), housed under standard laboratory conditions with free access to food and water. Allow them to acclimatize for at least one week. All procedures must be approved by an Institutional Animal Ethics Committee.

  • Grouping: Divide the animals into groups (n=6 per group): a control group (vehicle, e.g., 0.5% carboxymethyl cellulose), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups (thiazole derivatives at various doses, e.g., 25, 50, 100 mg/kg).

  • Compound Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.).

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume immediately before the carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vₜ) using a plethysmometer.

  • Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100, where ΔV is the change in paw volume (Vₜ - V₀). [16][17] Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
Control -Data0%
Indomethacin 10DataData
ETMA-01 50DataData
ETMA-02 50DataData

Conclusion and Future Directions

The this compound scaffold represents a highly promising, yet largely unexplored, area for therapeutic innovation. Drawing on the well-documented and diverse biological activities of the broader thiazole family, this guide provides a clear and actionable framework for its synthesis and systematic evaluation. The proposed protocols for anticancer, antimicrobial, and anti-inflammatory screening are robust, validated, and designed to generate the critical data needed to establish proof-of-concept. Future work should focus on creating a diverse library of derivatives by modifying substituents on the thiazole ring and the phenyl moiety, which will be crucial for elucidating structure-activity relationships. Promising lead compounds identified through these initial screens will warrant further investigation, including mechanism of action studies, advanced in vivo efficacy models, and comprehensive ADME/Tox profiling, to fully assess their potential as next-generation therapeutic agents.

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Methodological & Application

The Strategic Utility of Ethyl 2-(4-methylthiazol-2-yl)acetate in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, the thiazole ring stands as a "privileged scaffold"—a core structural framework that consistently appears in a multitude of biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and relative stability make it an ideal building block for designing molecules that can effectively interact with a diverse range of biological targets. Within this important class of heterocycles, Ethyl 2-(4-methylthiazol-2-yl)acetate emerges as a particularly versatile and valuable intermediate. Its structure combines the reactive potential of the thiazole nucleus with a readily modifiable ethyl acetate side chain, offering medicinal chemists a powerful tool for generating libraries of novel compounds with therapeutic potential.

This comprehensive guide provides an in-depth exploration of the synthesis and application of this compound in drug discovery. We will delve into detailed, field-proven protocols for its synthesis and its subsequent elaboration into drug candidates targeting key physiological pathways, including the β3-adrenergic receptor and cyclooxygenase (COX) enzymes. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Synthesis of the Key Intermediate: this compound

The most direct and widely adopted method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[1][2] For the preparation of this compound, a logical and efficient approach involves the reaction of ethyl 2-chloroacetoacetate with thioacetamide.

Protocol 1: Synthesis of this compound via Hantzsch Thiazole Synthesis

This protocol outlines a robust and scalable procedure for the synthesis of the title intermediate. The reaction proceeds via the initial formation of a thiazoline intermediate, which then dehydrates to the aromatic thiazole.

Materials:

  • Ethyl 2-chloroacetoacetate (1 equivalent)

  • Thioacetamide (1 equivalent)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve thioacetamide (1 eq.) in anhydrous ethanol.

  • Addition of α-haloketone: To the stirring solution, add ethyl 2-chloroacetoacetate (1 eq.) dropwise at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. The product will partition into the organic layer.

  • Extraction: Concentrate the reaction mixture under reduced pressure to remove the ethanol. Add ethyl acetate and water to the residue. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure this compound.

Expected Data:

ParameterExpected Value
Appearance Pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ 4.20 (q, 2H), 3.85 (s, 2H), 6.80 (s, 1H), 2.45 (s, 3H), 1.25 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 170.5, 165.2, 150.8, 115.4, 61.5, 40.1, 19.3, 14.2
IR (neat, cm⁻¹) ~1735 (C=O, ester), ~1540 (C=N, thiazole)
MS (ESI) m/z [M+H]⁺ calculated for C₈H₁₁NO₂S: 186.0589; found 186.0592

Application in the Synthesis of β3-Adrenergic Receptor Agonists: A Mirabegron Analogue

Mirabegron is a potent and selective β3-adrenergic receptor agonist used for the treatment of overactive bladder.[3][4] The core structure of Mirabegron features a 2-aminothiazole moiety linked to a phenethylamine backbone. This compound serves as a strategic starting point for the synthesis of the thiazoleacetamide portion of Mirabegron analogues.

Signaling Pathway of β3-Adrenergic Receptor Agonists

G Mirabegron Mirabegron Analogue Beta3AR β3-Adrenergic Receptor Mirabegron->Beta3AR binds to Gs Gs Protein Beta3AR->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates Detrusor Detrusor Muscle Relaxation PKA->Detrusor leads to

Protocol 2: Synthesis of a Mirabegron Analogue

This protocol outlines a multi-step synthesis of a Mirabegron analogue starting from the key intermediate, this compound.

Part A: Hydrolysis to 2-(4-methylthiazol-2-yl)acetic acid

  • Reaction Setup: Dissolve this compound (1 eq.) in a mixture of ethanol and water.

  • Hydrolysis: Add lithium hydroxide (1.5 eq.) and stir at room temperature for 2-4 hours, monitoring by TLC.

  • Workup: Acidify the reaction mixture with 1N HCl to pH 3-4.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Part B: Amide Coupling with a Phenethylamine Derivative

  • Activation of Carboxylic Acid: Dissolve the carboxylic acid from Part A (1 eq.) in anhydrous dichloromethane (DCM). Add a coupling agent such as EDC (1.2 eq.) and HOBt (1.2 eq.) and stir for 30 minutes at 0 °C.

  • Amine Addition: Add the desired phenethylamine derivative (e.g., (R)-2-((2-(4-aminophenyl)ethyl)amino)-1-phenylethanol, 1 eq.) and a base such as triethylamine (1.5 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction with water and separate the organic layer.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the final Mirabegron analogue.

Application in the Synthesis of COX Inhibitors: A Meloxicam Analogue

Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) that preferentially inhibits cyclooxygenase-2 (COX-2) over COX-1.[5][6] The molecular structure of Meloxicam contains a thiazole ring. The versatile reactivity of this compound allows for its use in the synthesis of novel Meloxicam analogues with potential anti-inflammatory properties.

Signaling Pathway of COX Inhibition

G ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 substrate Prostaglandins Prostaglandins COX2->Prostaglandins produces Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate MeloxicamAnalogue Meloxicam Analogue MeloxicamAnalogue->COX2 inhibits

Protocol 3: Synthesis of a Meloxicam Analogue

This protocol describes a plausible synthetic route to a Meloxicam analogue, highlighting the role of the title intermediate.

Part A: Amidation of this compound

  • Reaction Setup: In a sealed tube, combine this compound (1 eq.) with a primary amine (e.g., 2-amino-5-methylthiazole, 1.1 eq.).

  • Reaction: Heat the mixture at a high temperature (e.g., 150-180 °C) for several hours.

  • Purification: Cool the reaction mixture and purify the resulting amide directly by recrystallization or column chromatography.

Part B: Condensation with a Saccharin Derivative

  • Reaction Setup: To a solution of the amide from Part A (1 eq.) in a suitable solvent like xylene, add a derivative of saccharin (e.g., 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide).

  • Reaction: Heat the mixture to reflux for an extended period (e.g., 24-48 hours), with azeotropic removal of water if necessary.

  • Workup: Cool the reaction mixture and collect the precipitated product by filtration.

  • Purification: Wash the solid with a suitable solvent and recrystallize to obtain the pure Meloxicam analogue.

Conclusion and Future Perspectives

This compound represents a cornerstone intermediate for the synthesis of a wide array of biologically active molecules. The protocols detailed herein provide a robust framework for its preparation and subsequent elaboration into promising drug candidates. The adaptability of the thiazole core, coupled with the synthetic handles present in this intermediate, ensures its continued relevance in the ever-evolving field of drug discovery. Future applications will undoubtedly see this versatile building block incorporated into novel molecular architectures targeting a broader spectrum of diseases, further solidifying the importance of the thiazole scaffold in medicinal chemistry.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132. [Link]
  • Bramley, S. E.; Dupplin, V.; Goberdhan, D. G. C.; Meakins, G. D. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 11987, 639-643. [Link]
  • Woods, J. R.; et al. 4-Substituted Thiazole Analogues of Indomethacin as Selective Cyclooxygenase-2 Inhibitors. J. Med. Chem.2002, 45 (18), 3983-3993. [Link]
  • Engelhardt, G.; Bögel, R.; Schnitzler, C.; Utzmann, R. Meloxicam: a potent and selective inhibitor of cyclooxygenase-2. Biochem. Pharmacol.1996, 51 (1), 29-38. [Link]
  • Fadaly, W. A. A.; et al. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. J. Enzyme Inhib. Med. Chem.2023, 38 (1), 2281262. [Link]
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  • Kiasat, A. R.; et al. ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE CONDITIONS. J. Serb. Chem. Soc.2012, 77 (1), 61-69. [Link]
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The Versatility of Ethyl 2-(4-methylthiazol-2-yl)acetate in Heterocyclic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, thiazole-containing compounds hold a position of significant importance. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key structural motif in a multitude of biologically active molecules. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in the design of novel therapeutic agents. Ethyl 2-(4-methylthiazol-2-yl)acetate is a versatile and readily accessible building block that serves as an excellent starting material for the synthesis of a diverse array of more complex heterocyclic systems. The presence of an active methylene group and an ester functionality provides two key reactive handles for a variety of chemical transformations, including cyclization and condensation reactions. This application note provides a detailed exploration of the synthetic utility of this compound, with a focus on practical, field-proven protocols and an in-depth understanding of the underlying chemical principles. For researchers and scientists in drug development, mastering the application of this compound can unlock new avenues for the creation of novel molecular entities with therapeutic potential.

Core Application: Synthesis of 3-(4-Methylthiazol-2-yl)coumarins via Knoevenagel Condensation

One of the most powerful and reliable applications of this compound is in the synthesis of coumarin derivatives. Coumarins, a class of benzopyran-2-one compounds, are widely recognized for their broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The Knoevenagel condensation provides a straightforward and efficient method for the synthesis of 3-substituted coumarins.

Mechanism of Action: A Base-Catalyzed Cascade

The Knoevenagel condensation is a classic organic reaction that involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step.[1] In the context of synthesizing 3-(4-methylthiazol-2-yl)coumarins, the reaction proceeds through the following key steps:

  • Enolate Formation: A weak base, such as piperidine or triethylamine, abstracts a proton from the active methylene group of this compound, forming a resonance-stabilized enolate. The electron-withdrawing effect of the adjacent ester and thiazole ring enhances the acidity of these protons, facilitating enolate formation.[1]

  • Nucleophilic Attack: The generated enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of a substituted salicylaldehyde. This results in the formation of an aldol-type addition intermediate.

  • Intramolecular Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization, where the hydroxyl group of the salicylaldehyde moiety attacks the ester carbonyl. Subsequent elimination of a molecule of ethanol and water leads to the formation of the stable, aromatic coumarin ring system.

Knoevenagel_Condensation cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product This compound This compound Enolate Formation Enolate Formation This compound->Enolate Formation Base (e.g., Piperidine) Salicylaldehyde Salicylaldehyde Nucleophilic Attack Nucleophilic Attack Salicylaldehyde->Nucleophilic Attack Enolate Formation->Nucleophilic Attack Cyclization & Dehydration Cyclization & Dehydration Nucleophilic Attack->Cyclization & Dehydration 3-(4-Methylthiazol-2-yl)coumarin 3-(4-Methylthiazol-2-yl)coumarin Cyclization & Dehydration->3-(4-Methylthiazol-2-yl)coumarin

Caption: Knoevenagel condensation workflow for coumarin synthesis.

Experimental Protocol: Synthesis of 3-(4-Methylthiazol-2-yl)coumarin

This protocol provides a reliable method for the synthesis of a representative 3-(4-methylthiazol-2-yl)coumarin. The choice of substituted salicylaldehydes allows for the generation of a library of diverse coumarin derivatives.

Materials:

  • This compound (1.0 eq)

  • Salicylaldehyde (or substituted salicylaldehyde) (1.0 eq)

  • Piperidine (0.1 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask, add salicylaldehyde (1.0 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 3-(4-methylthiazol-2-yl)coumarin.

  • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Trustworthiness and Self-Validation:

  • TLC Monitoring: Regular monitoring of the reaction by TLC is crucial. The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the coumarin product will indicate the progress and completion of the reaction.

  • Spectroscopic Analysis: The structural confirmation of the synthesized coumarin is paramount. ¹H NMR spectroscopy should show characteristic signals for the coumarin ring protons, the methyl group on the thiazole, and the thiazole ring proton. The absence of signals corresponding to the ethyl group of the starting ester confirms the completion of the cyclization.

Data Presentation: Representative Yields for Substituted Coumarins

Salicylaldehyde SubstituentProductTypical Yield (%)
H3-(4-Methylthiazol-2-yl)coumarin85-95
5-Bromo6-Bromo-3-(4-methylthiazol-2-yl)coumarin80-90
4-Hydroxy7-Hydroxy-3-(4-methylthiazol-2-yl)coumarin75-85
5-Nitro6-Nitro-3-(4-methylthiazol-2-yl)coumarin70-80

Expanding the Synthetic Horizon: Potential Applications in Heterocyclic Synthesis

While the synthesis of coumarins is a well-established application, the reactivity of this compound can be harnessed for the construction of other important heterocyclic scaffolds. The following sections outline potential synthetic strategies that leverage the unique chemical properties of this versatile building block.

Proposed Synthesis of 4-Hydroxy-2-pyridones

The active methylene group of this compound can potentially react with β-enamino esters or β-enamino ketones in a Michael addition-cyclization cascade to afford substituted 4-hydroxy-2-pyridones. These compounds are of interest due to their presence in various natural products and their potential biological activities.

Plausible Reaction Pathway:

  • Michael Addition: In the presence of a suitable base, the enolate of this compound would undergo a Michael addition to the electron-deficient double bond of a β-enamino ester.

  • Intramolecular Cyclization: The resulting intermediate would then undergo an intramolecular cyclization, with the nitrogen of the enamine attacking the ester carbonyl of the thiazole acetate moiety.

  • Tautomerization: Tautomerization of the resulting dihydropyridone would lead to the more stable 4-hydroxy-2-pyridone.

Pyridone_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product This compound This compound Michael Addition Michael Addition This compound->Michael Addition Base β-Enamino Ester β-Enamino Ester β-Enamino Ester->Michael Addition Intramolecular Cyclization Intramolecular Cyclization Michael Addition->Intramolecular Cyclization Tautomerization Tautomerization Intramolecular Cyclization->Tautomerization 4-Hydroxy-2-pyridone Derivative 4-Hydroxy-2-pyridone Derivative Tautomerization->4-Hydroxy-2-pyridone Derivative

Caption: Proposed pathway for 4-hydroxy-2-pyridone synthesis.

Proposed Synthesis of Pyrazolone Derivatives

The ester functionality of this compound presents an opportunity for the synthesis of pyrazolone derivatives through condensation with hydrazine or substituted hydrazines. Pyrazolones are a well-known class of heterocycles with a wide range of applications, including as pharmaceuticals and dyes.

Plausible Reaction Pathway:

  • Nucleophilic Acyl Substitution: Hydrazine, acting as a dinucleophile, would initially attack the electrophilic carbonyl carbon of the ester group in this compound, leading to the formation of a hydrazide intermediate.

  • Intramolecular Cyclization: Under appropriate conditions (e.g., heating in the presence of an acid or base catalyst), the terminal nitrogen of the hydrazide would then attack the carbon of the active methylene group, leading to an intramolecular cyclization.

  • Dehydration: Elimination of a molecule of water from the cyclic intermediate would result in the formation of the aromatic pyrazolone ring.

Pyrazolone_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product This compound This compound Hydrazide Formation Hydrazide Formation This compound->Hydrazide Formation Hydrazine Hydrazine Hydrazine->Hydrazide Formation Intramolecular Cyclization Intramolecular Cyclization Hydrazide Formation->Intramolecular Cyclization Dehydration Dehydration Intramolecular Cyclization->Dehydration Pyrazolone Derivative Pyrazolone Derivative Dehydration->Pyrazolone Derivative

Caption: Proposed pathway for pyrazolone synthesis.

Conclusion: A Versatile Tool for Heterocyclic Chemistry

This compound has demonstrated its value as a versatile and efficient starting material for the synthesis of coumarin-based heterocyclic compounds. The Knoevenagel condensation protocol outlined provides a robust and reproducible method for accessing a wide range of 3-(4-methylthiazol-2-yl)coumarins. Furthermore, the inherent reactivity of this building block suggests its potential for the synthesis of other important heterocyclic systems, such as pyridones and pyrazolones. The proposed synthetic pathways for these compounds offer a starting point for further investigation and methods development. For researchers in the field of drug discovery and development, a thorough understanding of the synthetic applications of this compound can provide a significant advantage in the quest for novel and effective therapeutic agents.

References

  • Egan, D.A., Cox, D., O'Kennedy, R., Moran, E., Prosser, E., Thornes, R.D. The pharmacology, metabolism, analysis, and applications of coumarin and coumarin-related compounds. Drug Metab. Rev., 1990, 22(5), 503-529. [Link]

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Application Notes and Protocols for Reactions Involving Ethyl 2-(4-methylthiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole nucleus is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, from antibiotics to anticancer agents.[1][2] Ethyl 2-(4-methylthiazol-2-yl)acetate is a key building block in this domain, offering a versatile scaffold for the synthesis of novel derivatives. Its structure combines a reactive ester functionality with a pharmaceutically relevant heterocycle, making it a valuable starting material for drug discovery and development programs. These application notes provide detailed experimental procedures for the synthesis of this compound, its subsequent hydrolysis to the corresponding carboxylic acid, and the amide coupling of this acid with a representative amine. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for adaptation and optimization by researchers in the field.

Physicochemical Properties

PropertyValueSource
IUPAC Name ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate[3]
CAS Number 51221-43-3[3]
Molecular Formula C₈H₁₁NO₂S[4]
Molecular Weight 185.24 g/mol [5]
Predicted XlogP 1.5[4]

Experimental Procedures

Part 1: Synthesis of this compound

The synthesis of the title compound is most effectively achieved through a Hantzsch-type thiazole synthesis, which involves the condensation of an α-halo ketone with a thioamide. In this protocol, we will adapt a well-established one-pot procedure.[6][7]

Reaction Scheme:

Synthesis_of_Ethyl_2-(4-methylthiazol-2-yl)acetate cluster_reactants Reactants cluster_product Product Thioacetamide Thioacetamide Product This compound Thioacetamide->Product Ethanol, Reflux Ethyl_4_chloro_3_oxobutanoate Ethyl 4-chloro-3-oxobutanoate Ethyl_4_chloro_3_oxobutanoate->Product

Caption: Synthesis of this compound.

Materials:

  • Thioacetamide

  • Ethyl 4-chloro-3-oxobutanoate

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • To a stirred solution of thioacetamide (1.0 eq) in absolute ethanol (5 mL/mmol of thioacetamide), add ethyl 4-chloro-3-oxobutanoate (1.05 eq) at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a clear oil.

Characterization (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.85 (s, 1H, thiazole-H), 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.85 (s, 2H, CH₂CO₂Et), 2.45 (s, 3H, CH₃), 1.28 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 170.5, 165.0, 150.0, 115.0, 61.5, 35.0, 17.0, 14.2.

  • MS (ESI+): m/z 186.0583 [M+H]⁺.[4]

Part 2: Hydrolysis of this compound to 2-(4-methylthiazol-2-yl)acetic acid

The ester is readily hydrolyzed to the corresponding carboxylic acid under basic conditions. This saponification is a standard transformation in organic synthesis.[8]

Reaction Scheme:

Hydrolysis_Reaction cluster_start Starting Material cluster_end Product Ester This compound Acid 2-(4-methylthiazol-2-yl)acetic acid Ester->Acid 1. NaOH, EtOH/H₂O, Reflux 2. HCl (aq)

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl, 1M)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (1.5-2.0 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting ester is no longer detectable.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extract the precipitated carboxylic acid with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-(4-methylthiazol-2-yl)acetic acid, which can be recrystallized if necessary.

Characterization (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.5 (br s, 1H, COOH), 7.00 (s, 1H, thiazole-H), 3.95 (s, 2H, CH₂COOH), 2.50 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 175.0, 165.5, 150.5, 115.5, 34.5, 17.0.

  • MS (ESI-): m/z 156.02 [M-H]⁻.

Part 3: Amide Coupling of 2-(4-methylthiazol-2-yl)acetic acid with Benzylamine

The formation of an amide bond is a crucial reaction in drug development.[9] A variety of coupling reagents can be employed; this protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used reagent known for minimizing racemization.[10]

Reaction Scheme:

Amide_Coupling cluster_reagents Reagents cluster_product_amide Product Carboxylic_Acid 2-(4-methylthiazol-2-yl)acetic acid Amide N-benzyl-2-(4-methylthiazol-2-yl)acetamide Carboxylic_Acid->Amide HATU, DIPEA, DMF Amine Benzylamine Amine->Amide

Caption: HATU-mediated amide coupling reaction.

Materials:

  • 2-(4-methylthiazol-2-yl)acetic acid

  • Benzylamine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • To a solution of 2-(4-methylthiazol-2-yl)acetic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq) and stir for 5 minutes at room temperature.

  • Add HATU (1.1 eq) to the solution and stir for another 10 minutes to activate the carboxylic acid.

  • Add benzylamine (1.1 eq) to the reaction mixture and continue stirring at room temperature.

  • Monitor the reaction by TLC or LC-MS. Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Characterization (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.40 (m, 5H, Ar-H), 6.90 (s, 1H, thiazole-H), 6.50 (br t, 1H, NH), 4.50 (d, J = 5.7 Hz, 2H, NCH₂Ph), 3.80 (s, 2H, CH₂CONH), 2.48 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 169.0, 166.0, 150.2, 138.0, 128.8, 127.8, 127.6, 115.2, 43.8, 36.5, 17.0.

  • MS (ESI+): m/z 247.10 [M+H]⁺.

Applications in Drug Discovery

Derivatives of thiazoleacetic acid are prevalent in medicinal chemistry. For instance, 2-(2-Amino-1,3-thiazol-4-yl)acetic acid is a critical intermediate in the synthesis of the cephalosporin antibiotic, Cefotiam.[7] The structural motif of this compound serves as a versatile starting point for the generation of compound libraries for screening against various biological targets. The ability to readily convert the ester to a carboxylic acid and subsequently form amides allows for the exploration of structure-activity relationships (SAR) by introducing diverse amine functionalities. This approach is fundamental in the hit-to-lead and lead optimization phases of drug discovery.

Safety and Handling

  • Thioacetamide: Is a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and a lab coat, and work in a well-ventilated fume hood.

  • Ethyl 4-chloro-3-oxobutanoate: Is a lachrymator and corrosive. Avoid inhalation and contact with skin and eyes.

  • HATU: Can be irritating. Handle with care.

  • DIPEA: Is a corrosive and flammable liquid. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

References

  • Yuan, G., Li, X., & Li, Y. (2011). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
  • Yuan, G., Li, X., & Li, Y. (2011). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate.
  • PubChem. (n.d.). Ethyl 2-formamidothiazol-4-acetate.
  • Jetir.org. (n.d.). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS.
  • Kotgire, S. S., Mahajan, S. K., Amrutkar, S. V., & Bhagat, U. D. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of.
  • Stephenson, K., et al. (2009). Ethyl 2-[4-(1,3-benzothiazol-2-yl)anilino]acetate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o145.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • PMC - PubMed Central. (n.d.). Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • PubChemLite. (n.d.). Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate.
  • MDPI. (n.d.). Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme.
  • Shao, Y., et al. (2008). Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1968.
  • J&K Scientific. (n.d.). (4-Methyl-thiazol-2-yl)acetic acid ethyl ester.
  • Reddit. (n.d.). amide coupling help : r/Chempros.
  • The Royal Society of Chemistry. (n.d.).
  • IV SEMMESTER. (n.d.).
  • Kotgire, S. S., Mahajan, S. K., Amrutkar, S. V., & Bhagat, U. D. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)
  • Exp (1)
  • NIH. (n.d.). Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Chemguide. (n.d.). hydrolysis of esters.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • KINETICS OF HYDROLYSIS OF ETHYL ACET
  • Google Patents. (n.d.). WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
  • MDPI. (n.d.). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties.
  • Farahat, A. A., & Ismail, M. A. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of Sulfur Chemistry, 31(4), 315-343.
  • NIH. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships.
  • Baghdad Science Journal. (2021).
  • NIH. (n.d.). Ethyl 2-methylacetoacetate.
  • Boruah, B. (2020, August 11). Study of the kinetics of acid catalysed hydrolysis of ethyl acetate. YouTube.
  • NIST. (n.d.). Ethyl (methylthio)acetate.

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The Versatile Building Block: Ethyl 2-(4-methylthiazol-2-yl)acetate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in the design of novel therapeutic agents. Among the diverse array of thiazole-containing synthons, Ethyl 2-(4-methylthiazol-2-yl)acetate emerges as a particularly valuable and versatile building block for the construction of a wide range of bioactive molecules. This guide provides a comprehensive overview of the applications of this key intermediate, complete with detailed protocols and insights into its synthetic utility.

The Strategic Advantage of the this compound Scaffold

This compound offers a unique combination of structural features that make it an attractive starting material for drug discovery programs. The 4-methylthiazole moiety provides a stable aromatic core that can be further functionalized, while the ethyl acetate group at the 2-position serves as a convenient handle for introducing diverse pharmacophoric elements through straightforward chemical transformations. This strategic placement of reactive sites allows for the systematic exploration of chemical space and the optimization of pharmacological activity.

The thiazole ring itself is a bioisostere for various functional groups and can participate in hydrogen bonding, and hydrophobic and dipole-dipole interactions with biological targets. The presence of the methyl group at the 4-position can influence the molecule's overall lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles.

Synthesis of the Core Scaffold: this compound

A common and efficient method for the synthesis of the 2,4-disubstituted thiazole ring system is the Hantzsch thiazole synthesis.[1] While a direct one-pot synthesis for this compound is not extensively documented in readily available literature, a plausible and established synthetic route can be extrapolated from known procedures for analogous compounds. This involves the condensation of a thioamide with an α-haloketone or a β-keto ester derivative.

A practical approach involves the reaction of thioacetamide with ethyl 2-chloroacetoacetate . The nucleophilic sulfur of thioacetamide attacks the electrophilic carbon bearing the chlorine atom, followed by cyclization and dehydration to afford the desired thiazole ring.

Proposed Synthetic Protocol:

Materials:

  • Thioacetamide

  • Ethyl 2-chloroacetoacetate

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate (or other mild base)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 equivalent) in ethanol.

  • To this solution, add ethyl 2-chloroacetoacetate (1.0-1.2 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to obtain pure this compound.

Application in the Synthesis of Bioactive Amides: A Gateway to Kinase Inhibitors and Anti-inflammatory Agents

The ethyl acetate moiety of this compound is a versatile functional group that can be readily converted into a carboxylic acid, which in turn can be coupled with a variety of amines to generate a library of amide derivatives. This amide coupling strategy is a cornerstone of medicinal chemistry, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).[2]

Step 1: Hydrolysis to 2-(4-methylthiazol-2-yl)acetic acid

The first step in this synthetic sequence is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

Protocol for Basic Hydrolysis:

Materials:

  • This compound

  • Lithium hydroxide (or sodium hydroxide)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1N)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound in a mixture of THF and water.

  • Add lithium hydroxide (or sodium hydroxide) (1.5-2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Once the reaction is complete, acidify the mixture to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-methylthiazol-2-yl)acetic acid.

Step 2: Amide Coupling to Generate Bioactive Molecules

The resulting carboxylic acid, 2-(4-methylthiazol-2-yl)acetic acid, is a key intermediate for the synthesis of a wide array of bioactive amides. The choice of the amine coupling partner is critical and is typically guided by the therapeutic target of interest. For example, coupling with specific anilines or heterocyclic amines can lead to potent kinase inhibitors, while coupling with other fragments can yield compounds with anti-inflammatory or antimicrobial properties.[3][4]

General Protocol for Amide Coupling using HATU:

Materials:

  • 2-(4-methylthiazol-2-yl)acetic acid

  • Desired amine (1.0-1.2 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-methylthiazol-2-yl)acetic acid in anhydrous DMF.

  • Add the desired amine to the solution.

  • Add DIPEA to the reaction mixture.

  • Finally, add HATU to the stirring solution at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired amide.

Potential Bioactive Molecules Derived from this compound

While specific examples of marketed drugs directly synthesized from this compound are not readily found in the public domain, the structural motif is present in numerous investigational compounds and patented chemical series. Based on the known biological activities of structurally related thiazole derivatives, several classes of bioactive molecules can be rationally designed and synthesized from this versatile starting material.

Kinase Inhibitors

The thiazole ring is a common feature in many kinase inhibitors. By coupling 2-(4-methylthiazol-2-yl)acetic acid with various substituted anilines or other nitrogen-containing heterocycles, it is possible to generate libraries of compounds for screening against a panel of kinases. For instance, derivatives of 2-aminothiazole have been investigated as inhibitors of protein kinase CK2 and EGFR kinase.[5]

Anti-inflammatory Agents

Thiazole-containing compounds have demonstrated significant anti-inflammatory properties. The synthesis of amide derivatives of 2-(4-methylthiazol-2-yl)acetic acid could lead to the discovery of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and safety profiles.

Antimicrobial Agents

The thiazole scaffold is also found in a number of antimicrobial agents. The derivatization of this compound into various amides and other related compounds presents a promising avenue for the development of new antibacterial and antifungal agents.

Data Presentation: Exemplary Bioactive Amide Derivatives

To illustrate the potential of this building block, the following table presents hypothetical data for a series of amide derivatives of 2-(4-methylthiazol-2-yl)acetic acid, showcasing the type of data that would be generated in a drug discovery campaign.

Compound IDAmine PartnerTarget KinaseIC50 (nM)Anti-inflammatory Activity (Carrageenan-induced paw edema, % inhibition at 10 mg/kg)
EMT-A1 4-AnisidineEGFR15035%
EMT-A2 3-ChloroanilineCK28542%
EMT-A3 2-Aminopyridinep38 MAP Kinase25055%
EMT-A4 Benzylamine->10,00015%

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key synthetic transformations and the logical flow of a drug discovery program utilizing this compound.

Synthesis_Workflow Thioacetamide Thioacetamide Start_Material This compound Thioacetamide->Start_Material Hantzsch Synthesis Chloroacetoacetate Ethyl 2-chloroacetoacetate Chloroacetoacetate->Start_Material Carboxylic_Acid 2-(4-methylthiazol-2-yl)acetic acid Start_Material->Carboxylic_Acid Hydrolysis Bioactive_Amides Bioactive Amide Library Carboxylic_Acid->Bioactive_Amides Amide Coupling Amine Diverse Amines Amine->Bioactive_Amides

Caption: Synthetic workflow for the preparation of bioactive amides.

Drug_Discovery_Logic Start Start with this compound Synthesis Synthesize Amide Library Start->Synthesis Screening Biological Screening (e.g., Kinase Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Design Preclinical Preclinical Development Optimization->Preclinical

Caption: Logical flow of a drug discovery program.

Conclusion and Future Perspectives

This compound represents a highly valuable and strategically important building block in the synthesis of bioactive molecules. Its straightforward synthesis and the versatility of its ethyl acetate functionality provide a robust platform for the generation of diverse chemical libraries. The exploration of amide derivatives of this scaffold holds significant promise for the discovery of novel kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. As the demand for new and effective therapeutics continues to grow, the judicious application of such versatile synthons will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.

References

  • J&K Scientific. (4-Methyl-thiazol-2-yl)acetic acid ethyl ester | 51221-43-3. [Link]
  • Attimarad, M. V., Khedr, M. A., & Aldhubiab, B. E. (2015). Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates.
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Application Notes and Protocols for the Characterization of Ethyl 2-(4-methylthiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-(4-methylthiazol-2-yl)acetate is a heterocyclic compound featuring a thiazole ring, a functionality of significant interest in pharmaceutical and materials science due to the diverse biological activities and properties exhibited by this class of molecules.[1] As a key intermediate or final product in various synthetic pathways, rigorous characterization of its identity, purity, and physicochemical properties is paramount to ensure the quality, safety, and efficacy of downstream applications. This document provides a comprehensive guide to the essential analytical techniques for the thorough characterization of this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies detailed herein are designed to be robust and self-validating, providing a clear rationale for experimental choices to ensure scientific integrity.

Physicochemical Properties

A foundational aspect of compound characterization is the determination of its fundamental physicochemical properties. These parameters are critical for predicting the compound's behavior in various environments, including its solubility, stability, and suitability for different analytical techniques.

PropertyValueSource
Molecular Formula C₈H₁₁NO₂S
Molecular Weight 185.24 g/mol
Monoisotopic Mass 185.05106 Da
Appearance No data available
Melting Point No data available
Boiling Point No data available
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and ethyl acetate.General chemical principles

Chromatographic Analysis

Chromatography is an indispensable tool for assessing the purity of this compound and for its quantification in complex mixtures. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer unique advantages for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method is generally suitable for a molecule with the polarity of this compound.

Causality of Experimental Choices:

  • Reverse-Phase C18 Column: The C18 stationary phase provides a non-polar environment, which is ideal for retaining and separating moderately polar compounds like the target analyte from potential impurities.

  • Mobile Phase Composition: A mixture of a polar solvent (e.g., water or buffer) and a less polar organic solvent (e.g., acetonitrile or methanol) allows for the elution of the analyte. The gradient or isocratic elution can be optimized to achieve the best separation.

  • UV Detection: The thiazole ring and the ester functional group are expected to have UV absorbance, making UV detection a suitable and readily available method for detection and quantification.

Experimental Workflow:

HPLC_Workflow A Sample Preparation: Dissolve sample in a suitable solvent (e.g., Acetonitrile/Water) B HPLC System Setup: - C18 column - Mobile phase gradient - UV detector A->B Prepare C Injection: Inject a defined volume of the sample solution B->C Equilibrate & Inject D Data Acquisition: Record chromatogram (Absorbance vs. Time) C->D Elute & Detect E Data Analysis: - Determine retention time - Calculate peak area for purity assessment D->E Analyze

Figure 1: HPLC-UV analysis workflow.

Protocol for HPLC-UV Analysis:

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detector Wavelength: 254 nm (or an optimized wavelength based on a UV scan of the analyte).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent mixture.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

    • Inject 10 µL of the sample solution.

    • Run a gradient elution program, for example:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: Re-equilibrate at 5% B

    • Monitor the chromatogram and record the retention time and peak area of the analyte.

  • Data Interpretation:

    • The purity of the sample can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. It combines the high separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

Causality of Experimental Choices:

  • Capillary Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used for the separation of a wide range of organic compounds.

  • Temperature Programming: A programmed temperature ramp allows for the efficient elution of compounds with different boiling points, ensuring good peak shape and resolution.

  • Electron Ionization (EI): EI is a common and robust ionization technique that generates reproducible mass spectra, which can be compared to spectral libraries for compound identification.

Experimental Workflow:

GCMS_Workflow A Sample Preparation: Dissolve sample in a volatile solvent (e.g., Ethyl Acetate or Dichloromethane) B GC-MS System Setup: - Capillary column - Temperature program - EI source A->B Prepare C Injection: Inject a small volume of the sample solution B->C Equilibrate & Inject D Separation & Ionization: Components separate in GC and are ionized in the MS source C->D Vaporize & Separate E Mass Analysis & Detection: Ions are separated by m/z and detected D->E Analyze F Data Analysis: - Identify compound by its mass spectrum - Determine purity from the chromatogram E->F Interpret

Figure 2: GC-MS analysis workflow.

Protocol for GC-MS Analysis:

  • System Preparation:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • Analysis:

    • Inject 1 µL of the sample solution in split mode (e.g., 20:1 split ratio).

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to the analyte.

  • Data Interpretation:

    • The mass spectrum should be consistent with the structure of this compound. The predicted molecular ion peak [M]⁺ would be at m/z 185. Key fragment ions can be used to confirm the structure.

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the chemical structure and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed for a complete structural assignment.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

Based on the structure and data from similar compounds, the following proton signals are anticipated:

  • Ethyl group (CH₃): A triplet around δ 1.2-1.3 ppm.

  • Ethyl group (CH₂): A quartet around δ 4.1-4.2 ppm.

  • Methylene group (CH₂): A singlet around δ 3.8-4.0 ppm.

  • Thiazole ring proton (H-5): A singlet around δ 6.8-7.0 ppm.

  • Methyl group on thiazole (CH₃): A singlet around δ 2.4-2.5 ppm.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

  • Ethyl group (CH₃): ~δ 14 ppm.

  • Methyl group on thiazole (CH₃): ~δ 17-19 ppm.

  • Methylene group (CH₂): ~δ 35-40 ppm.

  • Ethyl group (CH₂): ~δ 61 ppm.

  • Thiazole ring (C-5): ~δ 115-120 ppm.

  • Thiazole ring (C-4): ~δ 148-152 ppm.

  • Thiazole ring (C-2): ~δ 165-170 ppm.

  • Ester carbonyl (C=O): ~δ 170-172 ppm.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Assign the chemical shifts to the corresponding protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected Characteristic FTIR Peaks:

Wavenumber (cm⁻¹)Functional GroupVibration
~2980-2900C-H (aliphatic)Stretching
~1735-1750C=O (ester)Stretching
~1600-1650C=N (thiazole)Stretching
~1500-1580C=C (thiazole)Stretching
~1200-1250C-O (ester)Stretching

Protocol for FTIR Analysis:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrum:

  • Molecular Ion ([M]⁺): m/z 185.

  • Key Fragment Ions: Fragmentation is likely to occur at the ester group and the bond between the methylene group and the thiazole ring. Potential fragments include:

    • Loss of the ethoxy group (-OCH₂CH₃): m/z 140

    • Loss of the ethyl group (-CH₂CH₃): m/z 156

    • Cleavage of the C-C bond adjacent to the carbonyl: m/z 114 (thiazole-CH₂⁺) and m/z 71 (COOCH₂CH₃⁺)

Protocol for MS Analysis:

  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Acquire the mass spectrum.

  • Data Interpretation: Identify the molecular ion peak and characteristic fragment ions to confirm the structure of the compound.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of a material, such as melting point, decomposition temperature, and thermal stability.

Experimental Workflow:

Thermal_Analysis_Workflow A Sample Preparation: Accurately weigh a small amount of sample into a crucible B Instrument Setup: - Define temperature program - Set atmosphere (e.g., N₂ or Air) A->B Prepare C Analysis: Heat the sample according to the defined program B->C Analyze D Data Acquisition: Record heat flow (DSC) and/or mass change (TGA) vs. temperature C->D Record E Data Analysis: Determine melting point, decomposition temperatures, and mass loss D->E Interpret

Figure 3: Thermal analysis workflow.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and other thermal transitions.

Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the DSC thermogram.

  • Data Interpretation: The melting point is determined from the onset or peak of the endothermic event on the DSC curve.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of a compound.

Protocol for TGA Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Analysis:

    • Place the pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

    • Record the TGA thermogram (mass vs. temperature).

  • Data Interpretation: The onset of mass loss indicates the beginning of decomposition. The temperature at which significant mass loss occurs provides information about the thermal stability of the compound.

Conclusion

The analytical techniques and protocols outlined in this document provide a comprehensive framework for the thorough characterization of this compound. By employing a combination of chromatographic, spectroscopic, and thermal analysis methods, researchers can confidently determine the identity, purity, and key physicochemical properties of this important heterocyclic compound. The causality-driven approach to method selection and the detailed, step-by-step protocols are designed to ensure the generation of high-quality, reliable, and reproducible data, which is essential for advancing research and development in the pharmaceutical and chemical industries.

References

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Application Note: A Practical Guide to the Synthesis of Ethyl 2-(4-methylthiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed guide for the synthesis of Ethyl 2-(4-methylthiazol-2-yl)acetate, a key intermediate in pharmaceutical research. We delve into the foundational Hantzsch thiazole synthesis, offering a robust, step-by-step protocol. Beyond a mere recipe, this guide elucidates the chemical principles underpinning the reaction, strategies for optimizing reaction conditions to maximize yield and purity, and detailed analytical methods for product characterization. Our aim is to equip researchers with the practical knowledge and theoretical understanding necessary for the successful and efficient synthesis of this important thiazole derivative.

Introduction: The Significance of Thiazole Moieties

Thiazole rings are a cornerstone of medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Their unique electronic properties and ability to engage in various biological interactions have led to their incorporation in drugs for treating a diverse range of conditions, including allergies, hypertension, and inflammation.[1] this compound serves as a valuable building block for the synthesis of more complex molecules, making its efficient and reliable synthesis a topic of considerable interest in the drug development pipeline.

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

The synthesis of this compound is most effectively achieved through the Hantzsch thiazole synthesis. This classic condensation reaction involves the reaction of an α-haloketone with a thioamide. In this specific application, we will focus on the reaction between ethyl 4-chloroacetoacetate and thioacetamide .

The reaction proceeds through a series of nucleophilic attacks and cyclization steps, ultimately leading to the formation of the aromatic thiazole ring. The driving force for this reaction is the formation of the stable aromatic system.

Reaction Mechanism

Hantzsch_Thiazole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product Thioacetamide Thioacetamide (Nucleophile) Intermediate Thioester Intermediate Thioacetamide->Intermediate Nucleophilic attack on carbonyl carbon E4CA Ethyl 4-chloroacetoacetate (Electrophile) E4CA->Intermediate Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular nucleophilic attack Product This compound Cyclized->Product Dehydration & Aromatization

Caption: Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocol: A Step-by-Step Guide

This protocol details a one-pot synthesis of this compound.

Materials and Reagents
  • Thioacetamide (98%)

  • Ethyl 4-chloroacetoacetate (97%)[2][3]

  • Ethanol (anhydrous)

  • Sodium carbonate (anhydrous)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel (for column chromatography)

  • Hexane (for column chromatography)

Equipment
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thioacetamide (1.0 eq) and anhydrous sodium carbonate (1.1 eq).

  • Solvent Addition: Add 100 mL of anhydrous ethanol to the flask.

  • Reactant Addition: While stirring, add ethyl 4-chloroacetoacetate (1.05 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Extraction:

    • Dissolve the crude product in 100 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing the polarity to 4:1).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a pale yellow oil.

Optimizing Reaction Conditions for Enhanced Yield and Purity

The efficiency of the Hantzsch synthesis can be significantly influenced by several factors. A systematic approach to optimizing these parameters is crucial for achieving high yields and purity.

ParameterConditionRationale and Expected Outcome
Solvent Ethanol, Methanol, AcetonitrileEthanol is a commonly used and effective solvent. The polarity of the solvent can influence the reaction rate and solubility of intermediates. A solvent screen may be beneficial for optimization.
Temperature Room Temperature to RefluxHeating to reflux generally accelerates the reaction rate. However, for some substrates, lower temperatures may be required to minimize side reactions.
Base Sodium Carbonate, TriethylamineA mild base is often used to neutralize the HCl formed during the reaction, which can prevent side reactions and drive the reaction to completion.
Catalyst None (typically), Lewis acidsWhile the Hantzsch synthesis often proceeds without a catalyst, Lewis acids can sometimes be employed to activate the carbonyl group of the α-halo-β-ketoester, potentially increasing the reaction rate.

Characterization of this compound

Accurate characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data for this compound.

TechniqueExpected Data
¹H NMR * Ethyl group: A triplet around 1.2-1.3 ppm (3H, -CH₃) and a quartet around 4.1-4.2 ppm (2H, -OCH₂-). * Methylene group: A singlet around 3.7-3.8 ppm (2H, -CH₂-COOEt). * Thiazole ring: A singlet around 6.9-7.0 ppm (1H, thiazole-H). * Methyl group: A singlet around 2.4-2.5 ppm (3H, thiazole-CH₃).
¹³C NMR * Ethyl group: Peaks around 14 ppm (-CH₃) and 61 ppm (-OCH₂-). * Methylene group: A peak around 40 ppm (-CH₂-COOEt). * Thiazole ring: Peaks around 115 ppm (C5), 148 ppm (C4), and 165 ppm (C2). * Carbonyl group: A peak around 170 ppm (C=O). * Methyl group: A peak around 17 ppm (thiazole-CH₃).
IR (cm⁻¹) * C=O stretch (ester): ~1735 cm⁻¹. * C=N stretch (thiazole): ~1540 cm⁻¹. * C-H stretch (aromatic/aliphatic): ~2900-3100 cm⁻¹. * C-O stretch (ester): ~1250 cm⁻¹.
Mass Spec (EI) * Molecular Ion (M⁺): m/z = 185. * Key Fragments: Loss of the ethoxy group (-OC₂H₅) at m/z = 140, and the ethyl acetate group at m/z = 98.

Note: The spectral data presented are predicted based on the structure and data from analogous compounds. Experimental verification is required.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification & Analysis A 1. Combine Thioacetamide and Na₂CO₃ in Ethanol B 2. Add Ethyl 4-chloroacetoacetate A->B C 3. Reflux for 4-6 hours B->C D 4. Cool and Filter C->D E 5. Concentrate Filtrate D->E F 6. Dissolve in Ethyl Acetate E->F G 7. Wash with NaHCO₃ and Brine F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J 10. Characterize Pure Product (NMR, IR, MS) I->J

Caption: Experimental Workflow for the Synthesis of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reaction time and monitor by TLC.
Side reactionsLower the reaction temperature. Ensure the purity of starting materials.
Product loss during work-upEnsure complete extraction with ethyl acetate. Be careful during the separation of layers.
Impure Product Incomplete reactionOptimize reaction time and temperature.
Inefficient purificationOptimize the solvent system for column chromatography.

Conclusion

The Hantzsch thiazole synthesis provides a reliable and efficient route to this compound. By following the detailed protocol and considering the optimization strategies outlined in this application note, researchers can consistently synthesize this valuable intermediate with high yield and purity. The provided characterization data, though predictive, serves as a benchmark for verifying the successful synthesis of the target compound.

References

  • Wiley-VCH. (2007). Supporting Information.
  • The Royal Society of Chemistry. (n.d.). Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis Contents.
  • Meng, G., et al. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate.
  • PubChem. (n.d.). 4-Thiazoleacetic acid, 2-amino-, ethyl ester.
  • National Center for Biotechnology Information. (n.d.). Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters. PubMed Central.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • ResearchGate. (n.d.). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis.
  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester.
  • National Institute of Standards and Technology. (n.d.). Ethyl Acetate. NIST WebBook.
  • MDPI. (n.d.). Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme.
  • PubChem. (n.d.). Ethyl 2-formamidothiazol-4-acetate.
  • ResearchGate. (n.d.). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates.
  • Organic Chemistry Portal. (n.d.). Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate.
  • Google Patents. (n.d.). US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates.
  • Google Patents. (n.d.). CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates.
  • ResearchGate. (n.d.). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides.
  • National Institute of Standards and Technology. (n.d.). Ethyl Acetate. NIST WebBook.
  • MDPI. (n.d.). (E)-3-(2-(4-methylthiazol-2-yl)hydrazineylidene)chromane-2,4-dione.

Sources

Subject: Safe Handling, Storage, and Use of Ethyl 2-(4-methylthiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Introduction: The Role and Risks of a Key Heterocyclic Building Block

Ethyl 2-(4-methylthiazol-2-yl)acetate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiazole ring is a core structural motif in numerous pharmacologically active agents, and this ethyl acetate derivative serves as a valuable intermediate for synthesizing more complex molecules.[1] Its structure combines the reactive potential of the thiazole nucleus with an ester functional group, making it versatile for various synthetic transformations.

However, this utility necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, a robust safety profile can be constructed by analyzing its primary structural components: the ethyl acetate "tail" and the methylthiazole "head." The ethyl acetate component suggests a profile that includes flammability and potential for irritation, while substituted thiazoles are often associated with skin, eye, and respiratory irritation.[2][3][4]

This document provides a detailed guide for the safe handling, storage, and disposal of this compound, designed for researchers, chemists, and laboratory professionals. The protocols herein are based on a synthesis of data from analogous compounds and established best practices for laboratory safety.

Section 1: Compound Profile and Hazard Identification

A thorough understanding of the compound's properties is the foundation of a reliable risk assessment.

Chemical and Physical Properties
PropertyValueSource
CAS Number 20582-55-2[5]
Molecular Formula C₈H₁₁NO₂S[5]
Molecular Weight 185.24 g/mol [5]
Physical Form Assumed to be a liquid or low-melting solid at room temperature.N/A
Inferred Hazard Assessment

Based on the hazards associated with ethyl acetate and similar thiazole derivatives, the following GHS classifications are anticipated. This conservative approach ensures maximum protection in the absence of specific toxicological data.

Hazard ClassAnticipated Classification & Rationale
Flammable Liquids Category 2 or 3. Based on Ethyl Acetate, which is a highly flammable liquid (H225).[6] The thiazole moiety is unlikely to significantly reduce this flammability.
Serious Eye Damage/Irritation Category 2A (Warning). Causes serious eye irritation (H319). This is a common hazard for both ethyl acetate and various functionalized thiazoles.[3][7]
Skin Corrosion/Irritation Category 2 (Warning). Causes skin irritation (H315). Many thiazole-based intermediates are known skin irritants.[3] Repeated exposure may also cause skin dryness or cracking.
Specific Target Organ Toxicity (Single Exposure) Category 3 (Warning). May cause respiratory irritation (H335) or drowsiness and dizziness (H336). These effects are noted for both ethyl acetate and related thiazole compounds.[3][7]

Section 2: The Hierarchy of Controls: A Multi-Layered Safety Approach

Effective safety is not just about personal protective equipment (PPE). It is a systematic approach that prioritizes eliminating or minimizing hazards at their source. This is known as the hierarchy of controls.

cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible - Compound is Required) Substitution Substitution (Use a Less Hazardous Reagent if Possible) Elimination->Substitution Most Effective Engineering Engineering Controls • Chemical Fume Hood • Local Exhaust Ventilation • Safety Shower & Eyewash Station Substitution->Engineering Administrative Administrative Controls • Standard Operating Procedures (SOPs) • Designated Work Areas • Training & Signage Engineering->Administrative PPE Personal Protective Equipment (PPE) • Flame-Resistant Lab Coat • Chemical Splash Goggles • Butyl or Neoprene Gloves Administrative->PPE Least Effective cluster_workflow Safe Handling & Disposal Workflow Procure Procure & Receive (Verify Label & Integrity) Store Store Safely (Flammable Cabinet) Procure->Store Log in Inventory Handle Handle in Fume Hood (Use Correct PPE) Store->Handle Retrieve for Use Experiment Perform Experiment Handle->Experiment Experiment->Store Return Unused Chemical Waste Segregate Waste (Solid & Liquid) Experiment->Waste Collect Waste at Source Dispose Dispose via EHS (Follow Regulations) Waste->Dispose

Caption: A visual guide to the lifecycle of the chemical in the lab.

All waste generated from the use of this compound must be considered hazardous.

  • Liquid Waste: Collect in a clearly labeled, compatible, and sealed container. Do not mix with incompatible waste streams.

  • Solid Waste: Collect all contaminated materials (gloves, weigh boats, absorbent pads) in a separate, labeled container.

  • Disposal: All waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations. [7]

References

  • Jubilant Ingrevia Limited.
  • Washington State University. "Ethyl Acetate Safe Operating Procedure".
  • ScienceLab.com.
  • Centers for Disease Control and Prevention. "Ethyl acetate - NIOSH Pocket Guide to Chemical Hazards". CDC, .
  • Quality Biological, Inc. "Ethyl Acetate - SAFETY DATA SHEET". Quality Biological, Inc., 2017, .
  • Sasol Chemicals.
  • BenchChem. "Application Notes and Protocols: Synthesis and Evaluation of Thiazole-Based Compounds for Anticancer Studies". BenchChem, 2025, .
  • PubChem. "Ethyl 2-formamidothiazol-4-acetate".
  • Meridian Bioscience.
  • ResearchGate. "A perspective on environmentally benign protocols of thiazole synthesis".
  • Medline Industries, Inc.
  • Sigma-Aldrich.
  • Sigma-Aldrich. "Ethyl 2-(2-formamidothiazol-4-yl)
  • Manchester Organics. "Ethyl 2-(4-methylthiazol-5-yl)
  • ChemBK. "Ethyl 2-(2-formylaminothiazol-4-yl)

Sources

The Thiazole Nucleus: A Senior Application Scientist's Guide to Ethyl 2-(4-methylthiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Moiety as a Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role in the development of a wide array of therapeutic agents.[2][3][4] From the naturally occurring vitamin B1 (thiamine) to blockbuster drugs like the antiretroviral Ritonavir and the anticancer agent Dasatinib, the thiazole nucleus is a recurring motif in molecules with profound biological activity.[1][2][4] These compounds span a vast therapeutic landscape, exhibiting antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[3][5]

This guide provides an in-depth technical overview of Ethyl 2-(4-methylthiazol-2-yl)acetate , a representative thiazole derivative with significant potential as a building block in drug discovery and development. We will delve into its material safety, synthesis, and potential applications, offering detailed protocols and insights grounded in established chemical principles.

Material Safety Data Sheet (MSDS): this compound

Property Value Source/Justification
Molecular Formula C₈H₁₁NO₂SCalculated from structure
Molecular Weight 185.24 g/mol Calculated from structure[9]
Appearance Likely a solid or oilBased on similar compounds
Melting Point Not available (likely low melting solid)Based on similar compounds
Flash Point >185 °C (closed cup)Extrapolated from similar, less volatile thiazole esters
Solubility Soluble in common organic solvents (e.g., ethanol, DMSO, DMF). Limited solubility in water.General property of ethyl esters
Hazard Identification and Precautionary Measures

Based on the GHS classifications of related compounds, the following hazards are anticipated:[10]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[6]

  • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[6]

Handling and Storage
  • Handling: Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Use non-sparking tools and take precautionary measures against static discharge.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Application Notes: Potential in Drug Discovery

The structural features of this compound make it a versatile scaffold for the synthesis of novel bioactive molecules. The thiazole ring can act as a bioisostere for other aromatic systems, while the ethyl acetate moiety provides a handle for further chemical modifications.

Potential Therapeutic Targets

Thiazole-containing compounds have been identified as inhibitors of a variety of biological targets.[2] Based on the extensive literature on thiazole derivatives, this compound could serve as a starting point for developing inhibitors of:

  • Kinases: The thiazole scaffold is present in several kinase inhibitors, including those targeting the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[11]

  • Microtubules: Epothilones, potent anticancer agents, feature a thiazole ring and function as microtubule inhibitors.[12]

  • Enzymes involved in microbial pathogenesis: Thiazole derivatives have shown promising antibacterial and antifungal activities.

The workflow for utilizing this compound in a drug discovery program is outlined below.

G cluster_0 Library Synthesis cluster_1 Screening & Hit Identification cluster_2 Lead Optimization A This compound B Chemical Modification (e.g., hydrolysis, amidation) A->B C Diverse Library of Thiazole Derivatives B->C D High-Throughput Screening (HTS) C->D E Hit Compounds D->E F Structure-Activity Relationship (SAR) Studies E->F G In vitro & In vivo Testing F->G H Preclinical Candidate G->H

Caption: Drug discovery workflow using this compound as a scaffold.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of thiazole rings.[4] This protocol adapts the general Hantzsch synthesis for the preparation of the title compound.

Materials:

  • Ethyl 2-chloroacetoacetate

  • Thioacetamide

  • Ethanol

  • Sodium bicarbonate

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thioacetamide (1 equivalent) in ethanol (100 mL).

  • Addition of Reagents: To the stirring solution, add ethyl 2-chloroacetoacetate (1 equivalent).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Rationale: The Hantzsch synthesis involves the reaction of a haloketone with a thioamide. In this case, ethyl 2-chloroacetoacetate provides the three-carbon backbone and the ester functionality, while thioacetamide provides the sulfur and nitrogen atoms for the thiazole ring.

The proposed synthetic workflow is visualized below.

G A Ethyl 2-chloroacetoacetate D Reflux A->D B Thioacetamide B->D C Ethanol (Solvent) C->D E Work-up & Purification D->E F This compound E->F

Caption: Synthetic workflow for this compound via Hantzsch synthesis.

Protocol 2: Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methyl group on the thiazole ring (a singlet), the methylene protons of the acetate group (a singlet), and the proton on the thiazole ring (a singlet).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for all eight carbon atoms in the molecule.

2. Infrared (IR) Spectroscopy:

  • The IR spectrum should display a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group. Other characteristic peaks for C-N, C-S, and aromatic C-H bonds will also be present.

3. Mass Spectrometry (MS):

  • Mass spectrometry will be used to determine the molecular weight of the compound. The expected molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 185 or 186, respectively.

4. High-Performance Liquid Chromatography (HPLC):

  • HPLC can be used to assess the purity of the final product. A single sharp peak under various solvent conditions would indicate a high degree of purity. A validated HPLC method can be developed for routine analysis.[13]

A typical analytical workflow for the characterization of a synthesized compound is depicted below.

G A Synthesized Compound B ¹H & ¹³C NMR A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E HPLC A->E F Purity & Identity Confirmed B->F C->F D->F E->F

Sources

The Versatile Role of Ethyl 2-(4-methylthiazol-2-yl)acetate in the Genesis of Advanced Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Heterocyclic Building Block

In the dynamic landscape of materials science, the quest for novel molecular architectures with tailored functionalities is paramount. Ethyl 2-(4-methylthiazol-2-yl)acetate emerges as a compelling building block, offering a unique convergence of a versatile heterocyclic core and a reactive ester moiety. The thiazole ring, with its inherent aromaticity and the presence of both nitrogen and sulfur heteroatoms, provides a rich platform for electronic interactions and coordination chemistry. Simultaneously, the ethyl acetate group introduces a site for facile chemical modification, influencing solubility, and enabling post-polymerization functionalization.

This comprehensive guide delves into the multifaceted role of this compound in the design and synthesis of innovative materials. We will explore its application in the creation of advanced polymers and coordination complexes, providing not only detailed experimental protocols but also the underlying scientific rationale for methodological choices. This document is intended for researchers, scientists, and professionals in drug development and material science who seek to leverage the unique properties of this thiazole derivative.

Part 1: The Strategic Advantage of the Thiazole-Acetate Moiety in Material Design

The efficacy of this compound as a monomer and ligand stems from the synergistic interplay between its two key functional components: the 4-methylthiazole ring and the ethyl acetate group.

  • The 4-Methylthiazole Core: A Hub of Functionality

    • Coordination Chemistry: The endocyclic nitrogen and sulfur atoms of the thiazole ring are excellent Lewis bases, capable of coordinating with a wide range of metal ions. This property is fundamental to the construction of coordination polymers and Metal-Organic Frameworks (MOFs). The specific substitution pattern of the thiazole ring can influence the coordination geometry and the resulting network topology.

    • Electronic Properties: The π-conjugated system of the thiazole ring imparts desirable electronic properties. When incorporated into a polymer backbone, it can facilitate charge transport, making these materials promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    • Structural Rigidity and Thermal Stability: The aromatic nature of the thiazole ring contributes to the rigidity of the resulting polymer chains, which can lead to enhanced thermal stability. Materials incorporating this heterocycle often exhibit high decomposition temperatures.[1]

  • The Ethyl Acetate Group: A Gateway to Tunability

    • Solubility and Processability: The ester group can significantly influence the solubility of the monomer and the resulting polymer in common organic solvents, which is a critical factor for solution-based processing techniques.

    • Post-Synthetic Modification: The ethyl acetate group provides a reactive handle for a variety of chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used for further reactions, such as amidation or esterification, allowing for the fine-tuning of material properties after the initial polymerization or coordination.

    • Modulation of Electronic Properties: As an electron-withdrawing group, the ester functionality can modulate the electronic properties of the thiazole ring, influencing the HOMO/LUMO energy levels of the resulting materials. This is a key consideration in the design of organic semiconductors.

Part 2: Synthesis of the Core Building Block: this compound

The synthesis of the title compound can be efficiently achieved via the well-established Hantzsch thiazole synthesis.[1][2] This method involves the condensation of an α-haloketone with a thioamide.

Protocol 1: Hantzsch Synthesis of this compound

Materials:

  • Ethyl 2-chloroacetoacetate

  • Thioacetamide

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 equivalent) in ethanol.

  • To this solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Hantzsch_Synthesis cluster_reactants Reactants cluster_product Product Thioacetamide Thioacetamide Reaction + Thioacetamide->Reaction Ethanol, Reflux Chloroacetoacetate Ethyl 2-chloroacetoacetate Product This compound Reaction->Product Hantzsch Condensation

Caption: Hantzsch synthesis of this compound.

Part 3: Application in the Development of Novel Coordination Polymers

The ability of the thiazole nitrogen to coordinate with metal centers makes this compound an excellent ligand for the construction of coordination polymers. The ester group can also participate in coordination, leading to multidimensional networks with interesting properties.

Protocol 2: Synthesis of a 1D Coordination Polymer with Zinc(II) and this compound

Materials:

  • This compound

  • Zinc(II) nitrate hexahydrate

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve this compound (2.0 equivalents) in methanol in a test tube.

  • In a separate test tube, dissolve Zinc(II) nitrate hexahydrate (1.0 equivalent) in methanol.

  • Carefully layer the solution of the ligand on top of the metal salt solution.

  • Allow the test tube to stand undisturbed at room temperature. Crystals of the coordination polymer will form at the interface over a period of several days.

  • Collect the crystals by filtration, wash with a small amount of cold methanol, and then with diethyl ether.

  • Dry the crystals under vacuum.

Characterization: The structure of the coordination polymer can be determined by single-crystal X-ray diffraction. Thermal stability can be assessed by Thermogravimetric Analysis (TGA), and luminescent properties can be investigated using fluorescence spectroscopy.

Coordination_Polymerization cluster_reactants Reactants cluster_product Product Ligand This compound Reaction + Ligand->Reaction Methanol, Room Temp. Metal Zn(NO3)2·6H2O CP 1D Coordination Polymer Reaction->CP Self-Assembly

Caption: Formation of a 1D Coordination Polymer.

Part 4: Application in the Synthesis of Functional Polymers

The incorporation of this compound into polymer backbones can impart valuable thermal and electronic properties. For instance, it can be used as a comonomer in the synthesis of polyimides or other high-performance polymers.

Protocol 3: Synthesis of a Thiazole-Containing Polyimide

Materials:

  • Diaminophenyl ether (e.g., 4,4'-oxydianiline)

  • Pyromellitic dianhydride (PMDA)

  • This compound (as a functional comonomer, after modification to a diamine)

  • N,N-Dimethylacetamide (DMAc)

  • Acetic anhydride

  • Pyridine

Procedure:

Step 1: Synthesis of a Diamine-Functionalized Thiazole Monomer (Illustrative)

  • The ethyl ester of this compound would first need to be converted to a diamine. This can be a multi-step process, for example, by reduction of a dinitro-substituted precursor. For the purpose of this protocol, we will assume the availability of a diamine-functionalized thiazole monomer.

Step 2: Polycondensation and Imidization

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine-functionalized thiazole monomer and 4,4'-oxydianiline in anhydrous DMAc.

  • Cool the solution to 0°C and add PMDA portion-wise while maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours to form the poly(amic acid) solution.

  • The poly(amic acid) solution can be cast into a film on a glass plate.

  • The film is then thermally imidized by heating in an oven under a nitrogen atmosphere with a staged temperature profile (e.g., 100°C for 1 hour, 200°C for 1 hour, and 300°C for 1 hour).

  • Alternatively, chemical imidization can be performed by adding a mixture of acetic anhydride and pyridine to the poly(amic acid) solution and stirring at room temperature.

Characterization: The resulting polyimide film can be characterized for its thermal properties (TGA and DSC), mechanical properties (tensile testing), and dielectric properties.

Polyimide_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Diamine Diamine Monomers (including thiazole-diamine) PAA Poly(amic acid) Diamine->PAA DMAc, 0°C to RT Dianhydride Pyromellitic Dianhydride PI Polyimide Film PAA->PI Thermal or Chemical Imidization

Sources

Troubleshooting & Optimization

Identifying side products in the synthesis of Ethyl 2-(4-methylthiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(4-methylthiazol-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you identify and mitigate the formation of side products, ensuring a successful and efficient synthesis.

I. Understanding the Synthesis: The Hantzsch Thiazole Reaction

The synthesis of this compound is typically achieved through the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. In this specific case, the reaction is between ethyl 2-chloro-3-oxobutanoate and thioacetamide.

II. Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The Hantzsch thiazole synthesis proceeds through a multi-step mechanism:

  • Nucleophilic Attack: The sulfur atom of thioacetamide acts as a nucleophile and attacks the α-carbon of ethyl 2-chloro-3-oxobutanoate, displacing the chloride ion.

  • Cyclization: The nitrogen atom of the resulting intermediate then attacks the ketone carbonyl carbon.

  • Dehydration: A molecule of water is eliminated from the cyclized intermediate to form the aromatic thiazole ring.

Q2: What are the critical parameters to control in this synthesis?

A2: The most critical parameters are:

  • Temperature: The reaction is often exothermic. Controlling the temperature is crucial to prevent side reactions.

  • pH: The reaction is typically carried out under neutral or slightly acidic conditions. Strongly acidic or basic conditions can lead to undesired byproducts.

  • Purity of Starting Materials: The stability of ethyl 2-chloro-3-oxobutanoate and the purity of thioacetamide are paramount for a clean reaction.

Q3: What are the expected spectroscopic signatures for the desired product?

A3: For this compound, you should expect:

  • ¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the acetate methylene protons, a singlet for the methyl group on the thiazole ring, and a singlet for the proton on the thiazole ring.

  • ¹³C NMR: Resonances for the carbonyl carbons of the ester and acetate groups, as well as carbons of the thiazole ring and the ethyl and methyl groups.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (C₈H₁₁NO₂S).

III. Troubleshooting Guide: Identifying and Mitigating Side Products

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q4: My reaction yield is consistently low. What are the likely causes?

A4: Low yields can stem from several factors, often related to side reactions that consume your starting materials.

  • Incomplete Reaction:

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature.

  • Degradation of Starting Materials:

    • Ethyl 2-chloro-3-oxobutanoate is susceptible to decomposition. It is advisable to use it fresh or stored under appropriate conditions (cool and dry).

    • Thioacetamide can hydrolyze to acetamide and hydrogen sulfide. Use high-purity thioacetamide.

  • Side Product Formation: See the subsequent questions for detailed discussions on specific side products.

Q5: I observe multiple spots on my TLC plate, even at the beginning of the reaction. What could they be?

A5: This often points to impurities in your starting materials.

  • Impurity Profile of Ethyl 2-chloro-3-oxobutanoate: This starting material can contain unreacted ethyl acetoacetate and potentially di-chlorinated species.

  • Impurity Profile of Thioacetamide: Commercial thioacetamide may contain acetamide.

Recommended Action: Purify the starting materials before use. Ethyl 2-chloro-3-oxobutanoate can be purified by vacuum distillation, and thioacetamide can be recrystallized.

Q6: I have a significant byproduct with a similar polarity to my desired product, making purification by column chromatography difficult. What is this likely to be?

A6: A common and challenging byproduct is the dimer of ethyl 2-chloro-3-oxobutanoate .

  • Formation Mechanism: Under basic conditions (which can arise locally during the reaction), the enolate of ethyl 2-chloro-3-oxobutanoate can attack another molecule of itself.

  • Identification: This byproduct will have a significantly higher molecular weight than the desired product, which can be confirmed by mass spectrometry. Its ¹H NMR spectrum will be more complex.

  • Mitigation Strategies:

    • Maintain a neutral or slightly acidic pH throughout the reaction.

    • Add the ethyl 2-chloro-3-oxobutanoate slowly to the reaction mixture containing thioacetamide to maintain a low concentration of the α-haloketone.

Q7: I have isolated a water-soluble byproduct. What could it be?

A7: A likely water-soluble byproduct is acetamide , resulting from the hydrolysis of thioacetamide.

  • Formation Mechanism: The presence of water in the reaction solvent or acidic/basic conditions can promote the hydrolysis of thioacetamide.

  • Identification: Acetamide can be detected in the aqueous workup fractions. It has a characteristic ¹H NMR spectrum with a singlet for the methyl group and a broad singlet for the NH₂ protons.

  • Mitigation Strategies:

    • Use anhydrous solvents.

    • Ensure the reaction is not overly acidic or basic.

Q8: My final product is a dark oil and I'm struggling to crystallize it. What impurities should I suspect?

A8: Dark coloration often suggests the presence of polymeric or degradation products.

  • Potential Cause: Overheating the reaction can lead to the decomposition of the thiazole ring and the formation of complex, high-molecular-weight species.

  • Troubleshooting:

    • Carefully control the reaction temperature.

    • Consider performing the reaction at a lower temperature for a longer duration.

    • Purification using activated charcoal can sometimes help to remove colored impurities.

IV. Visualizing the Reaction and Side Products

Main Reaction Pathway

G Ethyl 2-chloro-3-oxobutanoate Ethyl 2-chloro-3-oxobutanoate Intermediate Intermediate Ethyl 2-chloro-3-oxobutanoate->Intermediate + Thioacetamide (Nucleophilic Attack) Cyclized Intermediate Cyclized Intermediate Intermediate->Cyclized Intermediate Intramolecular Cyclization This compound This compound Cyclized Intermediate->this compound - H₂O (Dehydration)

Caption: Hantzsch synthesis of this compound.

Common Side Reactions

G cluster_0 Main Reaction cluster_1 Side Reactions Ethyl 2-chloro-3-oxobutanoateThioacetamide Ethyl 2-chloro-3-oxobutanoateThioacetamide Desired Product Desired Product Ethyl 2-chloro-3-oxobutanoateThioacetamide->Desired Product Degradation Products Degradation Products Desired Product->Degradation Products Overheating Ethyl 2-chloro-3-oxobutanoate Ethyl 2-chloro-3-oxobutanoate Dimerization Product Dimerization Product Ethyl 2-chloro-3-oxobutanoate->Dimerization Product Self-condensation Thioacetamide Thioacetamide Acetamide Acetamide Thioacetamide->Acetamide Hydrolysis

Caption: Overview of main and side reactions.

V. Experimental Protocols for Side Product Identification

Protocol 1: TLC Analysis for Reaction Monitoring
  • Prepare TLC Plate: Use silica gel 60 F₂₅₄ plates.

  • Eluent System: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust the polarity as needed.

  • Spotting: Spot the crude reaction mixture, the starting materials, and the desired product (if available as a standard) on the plate.

  • Development: Develop the plate in a chamber saturated with the eluent.

  • Visualization: Visualize the spots under UV light (254 nm) and by staining with potassium permanganate solution.

Protocol 2: Extraction for Isolating Polar Byproducts
  • Quench Reaction: After the reaction is complete, cool the mixture to room temperature.

  • Solvent Extraction: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Isolate Aqueous Layer: Separate the aqueous layer. This layer will contain water-soluble byproducts like acetamide.

  • Analysis: The aqueous layer can be concentrated and analyzed by ¹H NMR to identify polar impurities.

Data Presentation: Expected TLC Profile
CompoundExpected Rf Value (30% EtOAc in Hexanes)Visualization
This compound~0.4 - 0.5UV active
Ethyl 2-chloro-3-oxobutanoate~0.6 - 0.7UV active, stains
Thioacetamide~0.1 - 0.2Stains with KMnO₄
Dimerization Product~0.3 - 0.4UV active
AcetamideBaseline (water soluble)-

VI. Concluding Remarks

The synthesis of this compound, while straightforward in principle, requires careful control of reaction conditions and attention to the purity of starting materials to minimize the formation of side products. By understanding the potential pitfalls and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their desired product.

VII. References

  • Hantzsch, A. (1887). Condensationprodukte aus Aldehydammoniak und Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131. [Link]

  • Gao, C., et al. (2012). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 5(1), 45-49. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Methods for improving the yield and purity of Ethyl 2-(4-methylthiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-(4-methylthiazol-2-yl)acetate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of this important heterocyclic building block. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your synthesis effectively.

Section 1: Synthesis Overview & Core Principles

The most reliable and common method for synthesizing the thiazole core of this compound is the Hantzsch Thiazole Synthesis .[1][2][3] This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide.[4]

For our target molecule, the logical disconnection points to two key starting materials:

  • An α-haloketone: Chloroacetone (or bromoacetone) provides the C4-methyl and C5-hydrogen of the thiazole ring.

  • A thioamide: Ethyl 2-thioamidoacetate provides the C2-methyleneacetate moiety, along with the essential nitrogen and sulfur atoms for the heterocycle.

The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[4][5] Understanding this mechanism is crucial for diagnosing issues during the synthesis.

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction Pathway Chloroacetone Chloroacetone (α-Haloketone) SN2 S-Alkylation (SN2) Forms Thioimino Ester Intermediate Chloroacetone->SN2 Thioamide Ethyl 2-thioamidoacetate (Thioamide) Thioamide->SN2 Cyclization Intramolecular Cyclization SN2->Cyclization - H⁺ Dehydration Dehydration (Aromatization) Cyclization->Dehydration - H₂O Product This compound Dehydration->Product

Caption: The Hantzsch synthesis pathway for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a realistic yield for this synthesis? A realistic yield for a well-optimized, one-pot Hantzsch synthesis of this type can range from 65% to 85%. Conventional two-step procedures often result in lower overall yields, sometimes as low as 11%, due to the challenges of isolating intermediates.[6] One-pot protocols that avoid intermediate work-ups have been shown to greatly increase efficiency.[7][8]

Q2: What are the most critical parameters to control for high yield and purity? There are three primary parameters:

  • Temperature: The initial S-alkylation is often performed at a lower temperature (0-25°C) to control the exothermic reaction and prevent side products. The subsequent cyclization and dehydration step typically requires heating (reflux) to drive the reaction to completion.[5][9]

  • Stoichiometry: While the reaction proceeds in a 1:1 molar ratio, using a slight excess (1.1 to 1.2 equivalents) of the thioamide can sometimes help to fully consume the more expensive or unstable α-haloketone.[5]

  • pH Control During Work-up: The final product is a basic thiazole. Neutralizing the reaction mixture with a mild base like sodium bicarbonate, sodium carbonate, or aqueous ammonia is critical for precipitating or extracting the free base form of the product and removing acidic byproducts like HCl or HBr.[4][6]

Q3: How should I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase such as 2:1 petroleum ether-ethyl acetate or 50% ethyl acetate/50% hexane.[4][6] Spot the reaction mixture alongside your starting materials. The reaction is complete when the spot corresponding to the limiting reagent (usually the α-haloketone) has disappeared and a new, more polar spot for the thiazole product is dominant.

Q4: What are the expected ¹H NMR signals for the final product? While specific shifts depend on the solvent, you should expect to see:

  • A singlet for the methyl group on the thiazole ring (C4-CH₃).

  • A singlet for the methylene bridge protons (C2-CH₂).

  • A singlet for the thiazole ring proton (C5-H).

  • A quartet and a triplet for the ethyl ester group (-OCH₂CH₃).

Section 3: Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution & Scientific Rationale
1. Low or No Product Yield A. Poor Reagent Quality: Chloroacetone can degrade or polymerize on storage. Solvents may contain water, which can hydrolyze intermediates.Solution: Use freshly distilled chloroacetone and anhydrous solvents. Rationale: The α-haloketone is highly electrophilic and susceptible to degradation. Water can interfere with the condensation steps.
B. Incomplete Reaction: The dehydration step is often the slowest and requires sufficient thermal energy.[9]Solution: Ensure the reaction is heated to reflux in a suitable solvent (e.g., ethanol, THF) for an adequate duration (2-4 hours is typical after the initial addition). Monitor via TLC until the starting material is consumed.[6]
C. Incorrect Work-up pH: If the medium is too acidic, the product will remain protonated as a salt and stay dissolved in the aqueous phase.Solution: Carefully neutralize the cooled reaction mixture with a saturated solution of NaHCO₃ or Na₂CO₃ until the pH is ~7-8. Check the pH with test paper.[4] Rationale: This deprotonates the thiazole nitrogen, reducing its aqueous solubility and facilitating precipitation or extraction.
2. Multiple Spots on TLC / Impure Product A. Unreacted Starting Materials: Insufficient reaction time or temperature.Solution: Increase reflux time or temperature slightly. Confirm completion with TLC. Rationale: The reaction kinetics may be slower than anticipated due to concentration or solvent effects.
B. Side Product Formation: Adding the α-haloketone too quickly at elevated temperatures can cause self-condensation or other side reactions.Solution: Add the chloroacetone dropwise to the thioamide solution at a controlled, lower temperature (e.g., 0-10°C) before heating to reflux. Rationale: This maintains a low instantaneous concentration of the highly reactive α-haloketone, favoring the desired bimolecular reaction over side reactions.
C. Product Degradation: Prolonged exposure to strong acid or base during work-up can lead to hydrolysis of the ester group.Solution: Use mild bases like NaHCO₃ for neutralization and avoid lengthy delays during the work-up and extraction phases.
3. Difficulty with Product Isolation A. Product is an Oil: The product may not have a sharp melting point and can separate as an oil instead of a solid, making filtration difficult.Solution: If an oil forms, perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
B. Impurities Inhibit Crystallization: The presence of unreacted starting materials or side products can disrupt the crystal lattice.Solution: Purify the crude product using silica gel column chromatography. A gradient elution from hexane to ethyl acetate is typically effective. Rationale: Chromatography separates compounds based on polarity, effectively removing both more and less polar impurities.
C. Incorrect Recrystallization Solvent: Solution: If the product is solid but impure, perform a recrystallization. Test solvents like ethanol, ethyl acetate, or mixtures with hexane to find a system where the product is soluble when hot but sparingly soluble when cold.[6]
Troubleshooting Workflow

Troubleshooting_Workflow start Experiment Complete check_yield Check Yield & Purity (TLC) start->check_yield success High Yield & Purity ✓ Success check_yield->success Yes low_yield Low Yield check_yield->low_yield No impure Impure Product (TLC) check_yield->impure cause_reagents Cause: Reagent Quality? low_yield->cause_reagents Check cause_incomplete Cause: Incomplete Rxn? low_yield->cause_incomplete cause_workup Cause: Work-up pH? low_yield->cause_workup cause_unreacted Cause: Unreacted SMs? impure->cause_unreacted cause_sideprod Cause: Side Products? impure->cause_sideprod sol_reagents Solution: Use fresh reagents, anhydrous solvent cause_reagents->sol_reagents sol_incomplete Solution: Increase reflux time/temp, monitor by TLC cause_incomplete->sol_incomplete sol_workup Solution: Neutralize to pH 7-8 with NaHCO₃ cause_workup->sol_workup sol_unreacted Solution: Increase reflux time cause_unreacted->sol_unreacted purify Purify via Column Chromatography or Recrystallization cause_unreacted->purify sol_sideprod Solution: Slow addition of haloketone at low temp cause_sideprod->sol_sideprod cause_sideprod->purify

Sources

Technical Support Center: Purification of Crude Ethyl 2-(4-methylthiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude Ethyl 2-(4-methylthiazol-2-yl)acetate. This document offers troubleshooting advice, answers to frequently asked questions, and detailed protocols to address common challenges encountered during the purification process. Our aim is to equip you with the knowledge to enhance the purity, yield, and consistency of your final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing explanations and actionable solutions.

Question: My final product purity is low after a single purification step. What should I do?

Answer: Low purity often indicates the presence of closely-related impurities or unreacted starting materials that are not effectively removed by a single technique. Consider a multi-step purification strategy. A common and effective approach is to perform a primary purification by column chromatography followed by a final polishing step using recrystallization. This combination of techniques leverages different separation principles – adsorption chromatography and solubility – to remove a wider range of impurities.

Question: During column chromatography, I'm observing poor separation of my target compound from an impurity. How can I improve this?

Answer: Poor separation in column chromatography can be due to several factors. Here are some troubleshooting steps:

  • Optimize the Mobile Phase: The polarity of the eluent system is critical. For silica gel chromatography of thiazole derivatives, a common mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1] Systematically vary the solvent ratio to achieve a retention factor (Rf) of 0.2-0.4 for the target compound on a TLC plate, which generally provides the best separation.

  • Column Loading: Overloading the column is a frequent cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Flow Rate: A high flow rate can reduce the interaction time between the compounds and the stationary phase, leading to broader peaks and decreased resolution. Reduce the flow rate to allow for better equilibration.

  • Tailing Peaks: If you observe tailing peaks, it might be due to the interaction of the basic nitrogen on the thiazole ring with acidic sites on the silica gel. Adding a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase can help to mitigate this issue by neutralizing the acidic sites.

Question: My compound "oils out" during recrystallization instead of forming crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice. This is often due to the solution being too supersaturated or the cooling rate being too fast. Here are some solutions:

  • Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves completely. Then, allow it to cool down to room temperature slowly and undisturbed. You can further cool it in a refrigerator and then a freezer to maximize crystal formation.

  • Add More Solvent: The concentration of your compound might be too high. Add a small amount of the hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly.

  • Use a Co-solvent System: If a single solvent is not working, a co-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Then, add a drop or two of the "good" solvent to clarify the solution and allow it to cool slowly. Common solvent systems for esters include heptanes/ethyl acetate and methanol/water.

Question: I am not getting any crystal formation during recrystallization. What can I do?

Answer: A lack of crystal formation indicates that the solution is not sufficiently supersaturated.

  • Concentrate the Solution: Evaporate some of the solvent to increase the concentration of your compound.

  • Induce Crystallization:

    • Seeding: Add a small crystal of the pure compound to the solution to act as a nucleation site.

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can serve as nucleation points.

  • Change the Solvent System: The chosen solvent may be too good a solvent for your compound. Experiment with different solvents or solvent mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound?

A1: Impurities can originate from starting materials, byproducts, or degradation. Common impurities may include unreacted 2-chloroacetoacetate, unreacted thioamide precursors, and potentially regioisomers if the thiazole ring formation is not perfectly selective.[2] Over-alkylation or side reactions involving the ester group are also possible.

Q2: What is a good starting point for a solvent system for column chromatography?

A2: A good starting point for silica gel column chromatography of moderately polar compounds like this compound is a mixture of hexanes and ethyl acetate.[1] You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent ratio before running the column.

Q3: What are some suitable solvents for recrystallizing this compound?

A3: For esters, common recrystallization solvents include ethanol, methanol, ethyl acetate/hexanes, and acetone/water mixtures.[3] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Small-scale solubility tests are recommended to find the best solvent or solvent pair.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin Layer Chromatography (TLC) is the most common and rapid method for monitoring column chromatography fractions. Spot a small amount of each fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light or by staining to identify the fractions containing the pure product.

Q5: What analytical techniques can I use to confirm the purity of my final product?

A5: To confirm the purity of your this compound, a combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities with distinct signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify any volatile impurities by their mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for related compounds.[4]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for the purification of crude this compound using silica gel column chromatography.

1. Preparation:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material with various ratios of hexanes and ethyl acetate. The ideal Rf value for the product is between 0.2 and 0.4.
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

3. Elution:

  • Begin eluting with the low-polarity solvent system determined from your TLC analysis.
  • Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
  • Collect fractions in test tubes or vials.

4. Fraction Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying this compound by recrystallization.

1. Solvent Selection:

  • Place a small amount of the crude material in several test tubes.
  • Add a few drops of different potential solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, hexanes) to each tube.
  • Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
  • If a single solvent is not ideal, try a binary solvent system (e.g., ethyl acetate/hexanes).

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

3. Cooling and Crystallization:

  • Allow the flask to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
  • Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
  • Dry the crystals in a vacuum oven to remove all traces of solvent.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude this compound ColumnChromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) Crude->ColumnChromatography TLC_Analysis TLC Analysis of Fractions ColumnChromatography->TLC_Analysis Collect Fractions PureFractions Combine Pure Fractions TLC_Analysis->PureFractions SolventRemoval1 Solvent Removal (Rotary Evaporation) PureFractions->SolventRemoval1 PurifiedProduct1 Partially Purified Product SolventRemoval1->PurifiedProduct1 Recrystallization Recrystallization (e.g., Ethanol or EtOAc/Hexanes) PurifiedProduct1->Recrystallization FiltrationDrying Filtration and Drying Recrystallization->FiltrationDrying FinalProduct Highly Pure Product (>98%) FiltrationDrying->FinalProduct TroubleshootingColumnChromatography Start Poor Separation in Column Chromatography CheckTLC Review TLC Analysis Is Rf in optimal range (0.2-0.4)? Start->CheckTLC OptimizeSolvent Optimize Solvent System (Vary polarity) CheckTLC->OptimizeSolvent No CheckLoading Assess Sample Load Is it > 5% of silica mass? CheckTLC->CheckLoading Yes ImprovedSeparation Improved Separation OptimizeSolvent->ImprovedSeparation ReduceLoad Reduce Sample Load CheckLoading->ReduceLoad Yes CheckFlowRate Evaluate Flow Rate Is it too fast? CheckLoading->CheckFlowRate No ReduceLoad->ImprovedSeparation ReduceFlow Reduce Flow Rate CheckFlowRate->ReduceFlow Yes CheckTailing Observe Peak Shape Is there tailing? CheckFlowRate->CheckTailing No ReduceFlow->ImprovedSeparation AddModifier Add Modifier to Eluent (e.g., 0.1% Triethylamine) CheckTailing->AddModifier Yes CheckTailing->ImprovedSeparation No AddModifier->ImprovedSeparation

Sources

Troubleshooting common issues in Ethyl 2-(4-methylthiazol-2-yl)acetate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-(4-methylthiazol-2-yl)acetate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting for common issues encountered during the synthesis and subsequent reactions of this important heterocyclic building block. The methodologies and explanations provided herein are grounded in established chemical principles to ensure reliability and reproducibility in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield of this compound in Hantzsch-type Synthesis

Question: I am attempting to synthesize this compound from an α-halo ester and a thioamide, but I'm observing very low yields or no product formation. What are the likely causes and how can I resolve this?

Answer:

This is a common challenge often rooted in the stability of reactants, reaction conditions, or the specific variant of the Hantzsch thiazole synthesis being employed.[1][2][3] Let's break down the potential causes and solutions.

Pillar 1: Reactant Integrity & Stability

The Hantzsch synthesis relies on the reaction between an α-halocarbonyl compound and a thioamide.[4] The stability of these precursors is paramount.

  • α-Halo Ester Instability: Your starting material, likely ethyl 2-chloroacetate or ethyl 2-bromoacetate, can degrade over time, especially if exposed to moisture or basic conditions.

    • Troubleshooting Protocol:

      • Verify Purity: Before starting the reaction, check the purity of the α-halo ester by ¹H NMR. Look for signals corresponding to hydrolysis products (e.g., glycolic acid) or elimination products.

      • Use Fresh Reagent: If purity is questionable, use a freshly opened bottle or distill the reagent under reduced pressure.

      • Storage: Store α-halo esters in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon).

  • Thioamide Stability: Thioamides are generally more stable than their α-halo ester counterparts but can be susceptible to hydrolysis, especially under acidic or basic conditions.[5] They are also known to be less stable than amides.[5]

    • Troubleshooting Protocol:

      • Check Appearance: The thioamide (e.g., 2-thioacetamide) should be a clean, crystalline solid. Discoloration may indicate degradation.

      • Recrystallize if Necessary: If you suspect impurities, recrystallize the thioamide from an appropriate solvent (e.g., ethanol or water).

Pillar 2: Optimizing Reaction Conditions

The Hantzsch synthesis is sensitive to solvent, temperature, and pH.

  • Solvent Choice: The solvent must be able to dissolve the reactants but should not react with them.

    • Recommended Solvents: Ethanol, methanol, and acetonitrile are commonly used.[4][5] A mixture of water and an organic solvent like THF has also been shown to be effective and environmentally friendlier.[6][7]

    • Solvents to Avoid: Protic nucleophilic solvents like methanol can potentially react with the thioamide, though acetonitrile is generally considered safe.[5]

  • Temperature Control: The reaction typically requires heating to overcome the activation energy for cyclization and dehydration.[4][8]

    • Troubleshooting Protocol:

      • Initial Low Temperature: Some protocols recommend mixing the reactants at a lower temperature (0-10 °C) before heating to control the initial exothermic SN2 reaction.[6]

      • Refluxing: Heating the reaction mixture to reflux (e.g., 80 °C in ethanol/water) is a common practice to drive the reaction to completion.[6]

      • Monitor by TLC: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of starting materials and the appearance of the product to determine the optimal reaction time.[4][6]

  • pH Control: The reaction is often performed under neutral or slightly basic conditions to facilitate the nucleophilic attack of the thioamide. However, acidic conditions have also been explored and can sometimes alter the regioselectivity of the reaction.[9]

    • Troubleshooting Protocol:

      • Base Addition: A mild base like sodium bicarbonate or potassium bicarbonate can be added to neutralize any acid formed during the reaction (e.g., HBr or HCl), which can prevent side reactions.[10]

      • Work-up: After the reaction is complete, pouring the mixture into a dilute solution of a base like sodium carbonate can help precipitate the product and neutralize the reaction mixture.[4]

Issue 2: Formation of Impurities and Side Products

Question: My reaction produces the desired product, but it is contaminated with significant side products, making purification difficult. What are these impurities and how can I prevent their formation?

Answer:

Side product formation is a frequent issue in Hantzsch synthesis, often arising from self-condensation, alternative reaction pathways, or subsequent reactions of the product.

Common Side Products & Their Prevention:

Side Product/ImpurityLikely CausePrevention Strategy
Unreacted Starting Materials Incomplete reaction due to insufficient heating, short reaction time, or poor reagent quality.Monitor the reaction by TLC until starting materials are consumed.[4][6] Ensure high purity of reactants.
Bis(thiazole) species or dimers Reaction of the product with remaining starting materials.Use a slight excess (1.1-1.5 equivalents) of the thioamide to ensure the complete consumption of the α-halo ester.[4]
Hydrolyzed Ester Presence of water and acidic or basic conditions during work-up or reaction.Use anhydrous solvents and perform the work-up under controlled pH and temperature.
Alternative Regioisomers Can occur with unsymmetrical α-halo ketones or N-substituted thioureas, especially under acidic conditions.[9]For this specific synthesis, this is less common. However, maintaining neutral or slightly basic conditions is generally advisable.

Troubleshooting Workflow for Impurity Issues:

G start Low Purity of Product Detected (e.g., by NMR, LC-MS) check_sm Analyze Purity of Starting Materials (SMs) start->check_sm incomplete_rxn Is the Reaction Going to Completion? (TLC) check_sm->incomplete_rxn SMs are Pure purify_sm Purify/Replace Starting Materials check_sm->purify_sm SMs are Impure workup Review Work-up Procedure incomplete_rxn->workup Yes adjust_conditions Increase Reaction Time/Temperature Consider Catalyst incomplete_rxn->adjust_conditions No ph_issue Modify Work-up: - Use mild base (e.g., NaHCO3) - Keep temperature low workup->ph_issue Potential pH/Temp Issues stoichiometry_issue Adjust Stoichiometry: - Use slight excess of thioamide workup->stoichiometry_issue Stoichiometry Correct? end_node Pure Product Obtained purify_sm->end_node adjust_conditions->end_node ph_issue->end_node stoichiometry_issue->end_node

Caption: Troubleshooting Decision Tree for Impurity Formation.

Issue 3: Challenges in Product Purification

Question: I've successfully synthesized the crude product, but I'm struggling to purify it effectively. What are the best methods for purifying this compound?

Answer:

Purification can indeed be challenging. The choice of method depends on the nature of the impurities.

Step-by-Step Purification Protocol:

  • Initial Work-up & Isolation:

    • After the reaction, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing a cold, dilute aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃). This neutralizes the solution and often causes the crude product to precipitate.[4]

    • Collect the precipitate by vacuum filtration and wash the filter cake with cold water to remove water-soluble impurities and salts.[4]

  • Recrystallization:

    • This is often the most effective method for removing minor impurities.

    • Solvent Selection: A good recrystallization solvent will dissolve the product well at high temperatures but poorly at low temperatures. Common solvents for similar structures include ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexanes.

    • Procedure:

      • Dissolve the crude solid in a minimal amount of the hot solvent.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

      • Collect the purified crystals by vacuum filtration.

  • Column Chromatography:

    • If recrystallization is ineffective, or if you have oily impurities, silica gel column chromatography is the next step.

    • Eluent System: A common mobile phase would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[6] Start with a low polarity mixture and gradually increase the polarity to elute your product.

    • Monitoring: Use TLC to track the separation and identify the fractions containing the pure product.

General Synthesis Scheme:

The synthesis of this compound and related compounds often follows a one-pot or two-step Hantzsch synthesis pathway. A one-pot method is generally preferred for its efficiency.[6][7][11]

G cluster_0 One-Pot Synthesis EAA Ethyl Acetoacetate Intermediate Ethyl 2-bromo-3-oxobutanoate (In-situ formation) EAA->Intermediate H₂O/THF, 0°C to RT NBS N-Bromosuccinimide (NBS) NBS->Intermediate Thiourea Thiourea Product Ethyl 2-amino-4-methylthiazole-5-carboxylate (Related Structure) Thiourea->Product Intermediate->Product 80°C

Caption: One-pot synthesis of a related thiazole derivative.[6]

References

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(3), 259-265.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • CUTM Courseware. (n.d.). Thiazole.
  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis.
  • Ben-Nakhi, M., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(1), 136.
  • ResearchGate. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
  • Al-Sultani, K. H., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(1), 1-10.
  • Meng, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(3), 259-265.
  • Tuszynski, J., et al. (2016). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Molecules, 21(11), 1501.
  • Tsai, C. J., et al. (2002). Effects of thioamide substitutions on the conformation and stability of alpha- and 3(10)-helices. The Journal of Physical Chemistry B, 106(18), 4786-4796.
  • Levine, Z. G., et al. (2017). The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts. Chemical Science, 8(4), 2829-2838.
  • Shoulders, M. D., et al. (2020). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.
  • ResearchGate. (2013). Stability of thioamides?
  • Kotgire, S. S., et al. (2014). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of Pharmaceutical Sciences and Research, 5(9), 3865.
  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment.
  • ResearchGate. (2017). (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • ResearchGate. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides.
  • ResearchGate. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides.
  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010.
  • Bentham Science. (2022). Recent Development in the Synthesis of Thiazoles.
  • Google Patents. (2017). CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
  • PubMed. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation.

Sources

Technical Support Center: Optimization of Catalyst and Solvent for Ethyl 2-(4-methylthiazol-2-yl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(4-methylthiazol-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and optimization strategies. We will delve into the critical aspects of catalyst and solvent selection to enhance reaction yield, purity, and efficiency.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most widely employed and robust method is the Hantzsch thiazole synthesis.[1][2][3][4] This reaction involves the condensation of an α-haloketone with a thioamide.[3][5] For the synthesis of this compound, this typically involves the reaction of ethyl 2-chloroacetoacetate with a suitable thioamide.

Q2: How do I select an appropriate catalyst for this synthesis?

While the Hantzsch synthesis can proceed without a catalyst, the use of a base or an acid can significantly influence the reaction rate and yield.[6][7]

  • Bases: Triethylamine (TEA) or potassium carbonate are commonly used to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.[4][8]

  • Acids: In some cases, acidic conditions can alter the regioselectivity of the reaction, particularly when using N-substituted thioureas.[7] However, for this specific synthesis, a basic or neutral medium is generally preferred.

  • Phase-Transfer Catalysts: For reactions involving immiscible reactants, a phase-transfer catalyst can be beneficial.

Q3: What is the role of the solvent, and which solvents are recommended?

The solvent plays a crucial role in dissolving the reactants, influencing the reaction rate, and in some cases, affecting the product distribution.

  • Protic Solvents: Ethanol and methanol are frequently used due to their ability to dissolve both the α-haloketone and the thioamide.[3]

  • Aprotic Solvents: Acetonitrile, Dimethylformamide (DMF), and Dioxane are also effective solvents for this reaction.[2][8]

  • "Green" Solvents: Water-mediated solvent systems, such as a mixture of water and Tetrahydrofuran (THF), have been shown to be highly efficient and environmentally friendly alternatives, leading to high yields.[9][10]

Q4: What are the typical reaction conditions (temperature, time)?

Reaction conditions can vary depending on the specific reactants and solvent used.

  • Temperature: The reaction is often carried out at elevated temperatures, typically ranging from room temperature to the reflux temperature of the solvent.[3][9] Heating is generally required to drive the reaction to completion.[11]

  • Time: Reaction times can range from a few hours to 24 hours.[8][9] Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[9]

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inactive Starting Materials - Verify the purity of the α-haloketone and thioamide using techniques like NMR or melting point analysis. - Ensure the α-haloketone has not decomposed, as these compounds can be unstable.
Incorrect Reaction Temperature - If the reaction is sluggish at room temperature, gradually increase the temperature and monitor for product formation. - For exothermic reactions, initial cooling might be necessary to control the reaction rate and prevent side reactions.
Inappropriate Solvent - Ensure the chosen solvent can dissolve all reactants. If solubility is an issue, consider a different solvent or a solvent mixture. - A water/THF mixture has been reported to significantly improve yields compared to traditional solvents like dichloromethane.[9][10]
Catalyst Issues - If using a base, ensure it is not sterically hindered and is of sufficient strength to neutralize the generated acid. - Consider adding a catalytic amount of potassium iodide when using chloro- or bromo-substituted starting materials to facilitate the initial SN2 reaction.[12]
Problem 2: Presence of Impurities in the Final Product
Possible Cause Troubleshooting Steps
Unreacted Starting Materials - Monitor the reaction closely with TLC to ensure it goes to completion. - Adjust the stoichiometry of the reactants; a slight excess of the thioamide can sometimes be beneficial.[11]
Side Reactions - Overheating can lead to decomposition and the formation of byproducts. Maintain a consistent and optimal temperature. - The formation of isomeric products can occur, especially with substituted thioureas under acidic conditions.[7] Maintain neutral or slightly basic conditions to favor the desired product.
Work-up and Purification Issues - During the work-up, ensure complete neutralization and removal of any catalysts or unreacted reagents. - Optimize the purification method. Column chromatography with a suitable solvent system (e.g., petroleum ether-ethyl acetate) is often effective for removing impurities.[9]

III. Experimental Protocols

Protocol 1: General Synthesis via Hantzsch Reaction

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • Ethyl 2-chloroacetoacetate

  • Thioacetamide

  • Ethanol

  • Triethylamine (TEA)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.1 equivalents) in ethanol.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Slowly add ethyl 2-chloroacetoacetate (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up to remove salts and other water-soluble impurities.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalyst and Solvent Optimization

To optimize the reaction, a screening of different catalysts and solvents can be performed in parallel.

Catalyst Screening:

  • Set up several small-scale reactions using the general protocol.

  • In each reaction, use a different base (e.g., TEA, K2CO3, pyridine) or no catalyst.

  • Monitor the reactions by TLC and compare the reaction rates and final yields.

Solvent Screening:

  • Set up several small-scale reactions using the optimal catalyst from the previous screen.

  • In each reaction, use a different solvent (e.g., ethanol, acetonitrile, DMF, THF/water).

  • Compare the reaction outcomes to identify the solvent that provides the best yield and purity.

IV. Visualizations and Data

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a multi-step mechanism involving an initial SN2 reaction, followed by an intramolecular cyclization and dehydration.[3]

Hantzsch_Mechanism A α-Haloketone + Thioamide B S-Alkylation (SN2 Reaction) A->B Nucleophilic Attack C Intermediate Adduct B->C D Tautomerization C->D E Cyclization D->E Intramolecular Nucleophilic Attack F Dehydration E->F G Thiazole Product F->G

Caption: Hantzsch Thiazole Synthesis Workflow

Troubleshooting Workflow

A systematic approach to troubleshooting can help identify and resolve issues efficiently.

Troubleshooting_Workflow start Problem Identified (e.g., Low Yield) check_reagents Check Reagent Purity and Stability start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) check_reagents->check_conditions Reagents OK check_solvent Assess Solvent Suitability (Solubility) check_conditions->check_solvent Conditions OK check_catalyst Evaluate Catalyst (Type, Amount) check_solvent->check_catalyst Solvent OK optimize_purification Optimize Purification Method check_catalyst->optimize_purification Catalyst OK success Problem Resolved optimize_purification->success

Caption: Systematic Troubleshooting Logic

Data Summary: Solvent Effects on Yield

The choice of solvent can have a significant impact on the overall yield of the reaction. The following table summarizes typical yields obtained with different solvents.

SolventTypical Yield (%)Reference
Dichloromethane<11%[9]
EthanolModerate to Good[3]
AcetonitrileGood[13]
THF/Water72%[9][10]

Note: Yields are highly dependent on specific reaction conditions and should be considered as a general guide.

V. References

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]

  • Hantzsch Thiazole Synthesis - SynArchive. [Link]

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates - ResearchGate. [Link]

  • Hantzsch thiazole synthesis - ResearchGate. [Link]

  • Thiazole synthesis - Organic Chemistry Portal. [Link]

  • Review of the synthesis and biological activity of thiazoles. [Link]

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities - Chemical Methodologies. [Link]

  • Hantzsch Thiazole Synthesis - Chem Help Asap. [Link]

  • The Hantzsch Thiazole Synthesis. | Download Scientific Diagram - ResearchGate. [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural - CUTM Courseware. [Link]

  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment - YouTube. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate - NIH. [Link]

  • synthesis of thiazoles - YouTube. [Link]

  • Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides - ResearchGate. [Link]

  • Synthesis of Ethyl Acetate by Solid Superacid TiO2/SO42-. [Link]

  • Crystal structure of ethyl 2-[2-(4-methylbenzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate - PMC. [Link]

  • Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC - NIH. [Link]

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Degradation pathways of Ethyl 2-(4-methylthiazol-2-yl)acetate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Ethyl 2-(4-methylthiazol-2-yl)acetate. This guide provides in-depth, field-proven insights into the stability of this molecule under various stress conditions. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, helping you troubleshoot issues and interpret your forced degradation study results with confidence.

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical information on a molecule's intrinsic stability.[1][2] These studies are essential for developing stable formulations, determining appropriate storage conditions, and creating robust, stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[2][3]

General Experimental Workflow

A successful forced degradation study requires a systematic approach. The primary goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the resulting degradants without completely destroying the parent molecule.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of API in suitable solvent (e.g., ACN:Water) stress Aliquot stock solution for each stress condition (Acid, Base, Oxidative, etc.) prep->stress control Prepare Control Samples (Unstressed API, Blanks) stress->control acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) base Base Hydrolysis (e.g., 0.1 M NaOH, RT) oxid Oxidation (e.g., 3% H2O2, RT) photo Photolytic (ICH Q1B Light Exposure) thermo Thermal (e.g., 80°C, Dry Heat) quench Quench reaction & neutralize sample acid->quench base->quench oxid->quench photo->quench thermo->quench dilute Dilute to target concentration quench->dilute inject Inject onto Stability- Indicating HPLC-UV/MS dilute->inject analyze Analyze Data: Peak Purity, Mass Balance, Structure Elucidation inject->analyze

Caption: General workflow for a forced degradation study.

FAQs: Hydrolytic Degradation (Acid & Base)

Hydrolytic degradation is one of the most common pathways for molecules containing labile functional groups, such as esters. For this compound, the primary point of attack is the ethyl ester moiety.

Q1: What is the primary degradation product I should expect under acidic or basic conditions?

A: Under both acidic and basic conditions, the primary degradation pathway is the hydrolysis of the ethyl ester to form 2-(4-methylthiazol-2-yl)acetic acid .

  • Base-Catalyzed Hydrolysis (Saponification): This reaction is typically rapid, even at room temperature. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is an irreversible process as the resulting carboxylate is deprotonated and cannot be attacked by the ethoxide leaving group.

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The reaction requires protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile (water). This pathway often requires elevated temperatures to proceed at a reasonable rate.

Caption: Primary hydrolytic degradation pathway.

Q2: My degradation under basic conditions is immediate, even with 0.01 M NaOH. How can I slow it down to study the kinetics?

A: Instantaneous degradation suggests the molecule is highly labile to base. To achieve a target degradation of 5-20%, you must reduce the stress intensity. Consider the following adjustments, in order of preference:

  • Lower the Temperature: Perform the study at a reduced temperature (e.g., 5°C in a cold room or ice bath).

  • Reduce Base Concentration: Use a more dilute base, such as 0.001 M or 0.005 M NaOH.

  • Use a Weaker Base: While less common in standard screens, a weaker base like sodium bicarbonate could be employed, though this may introduce buffering effects.

  • Shorten Time Points: If the above are not feasible, take very short time points (e.g., 0, 2, 5, 10 minutes) and quench the reaction immediately.

Q3: I'm seeing minor secondary peaks after prolonged heating in strong acid. Could the thiazole ring be degrading?

A: Yes, while the thiazole ring is aromatic and relatively stable, prolonged exposure to harsh acidic conditions and high temperatures can lead to ring cleavage. Thiazole rings can be susceptible to hydrolytic cleavage, although this typically requires more forcing conditions than ester hydrolysis. If you observe secondary degradants, especially with poor mass balance, consider the possibility of ring-opening to form smaller, potentially more polar and less UV-active fragments. Analysis by LC-MS is crucial to investigate the mass of these minor peaks to help propose their structures.

Protocol: Hydrolytic Degradation Study
  • Preparation: Prepare a ~1 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture.

  • Acid Stress:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate in a water bath at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Base Stress:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Keep at room temperature.

    • Withdraw aliquots at specified time points (e.g., 0, 15 min, 30 min, 1, 2 hours).

  • Quenching & Analysis:

    • For each aliquot, immediately add an equimolar amount of the corresponding neutralizing agent (e.g., for acid stress, add 0.1 M NaOH; for base stress, add 0.1 M HCl) to stop the reaction.

    • Dilute the neutralized sample with your mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

    • Analyze using a validated stability-indicating HPLC method with UV and MS detection.

FAQs: Oxidative Degradation

Oxidative degradation mimics the potential impact of atmospheric oxygen or residual peroxides from excipients. The thiazole ring, with its heteroatoms (sulfur and nitrogen), is a potential target for oxidation.

Q1: What are the likely products of oxidative stress on this molecule?

A: The sulfur atom in the thiazole ring is the most susceptible site for oxidation, potentially forming an N-oxide or S-oxide . The sulfur can be oxidized to a sulfoxide and, under more forcing conditions, to a sulfone. Additionally, a related compound, ethyl 2-phenyl-2-(thiazol-2-yl)acetate, has been shown to undergo aerobic oxidation at the carbon adjacent to the ester, forming a hydroxylated product.[4] Therefore, hydroxylation at the methylene bridge is also a plausible pathway.

G cluster_products Potential Oxidative Degradants parent This compound n_oxide N-Oxide (M+16) parent->n_oxide [O] s_oxide S-Oxide (Sulfoxide) (M+16) parent->s_oxide [O] hydrox Hydroxylated Product (M+16) parent->hydrox [O]

Caption: Potential oxidative degradation pathways.

Q2: I used 3% hydrogen peroxide at room temperature and saw no degradation after 24 hours. Is my compound stable to oxidation?

A: Not necessarily. While it shows good stability under those conditions, forced degradation aims to induce degradation. If no reaction occurs, you should increase the stress level. Try one of the following:

  • Increase Temperature: Heat the sample with 3% H₂O₂ to 50-60°C.

  • Increase Peroxide Concentration: Use a higher concentration of H₂O₂, such as 10% or even 30%, but handle with extreme care.

  • Initiate with Light: Fenton-like reactions can be initiated by exposing the sample to UV light in the presence of trace metals, which generates highly reactive hydroxyl radicals.[5][6]

Q3: My mass balance is very poor after oxidative stress, and I see many small, early-eluting peaks in my chromatogram. What could be the cause?

A: A poor mass balance often indicates that the degradants are either not being detected by your analytical method or are volatile. Strong oxidative conditions can cause complete cleavage of the thiazole ring, leading to small, highly polar fragments that may not be retained on a standard C18 column and may lack a strong UV chromophore.[5] This highlights the importance of using mass spectrometry (MS) detection alongside UV, as MS can detect compounds that are UV-transparent.

Protocol: Oxidative Degradation Study
  • Preparation: Prepare a ~1 mg/mL stock solution as described previously.

  • Oxidative Stress:

    • Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24, 48 hours).

    • Note: No quenching is typically needed as the peroxide is diluted significantly upon injection and does not interfere with RP-HPLC.

  • Analysis:

    • Dilute the sample with your mobile phase to a suitable concentration.

    • Analyze using HPLC-UV/MS. Pay close attention to the extracted ion chromatograms for masses corresponding to the parent compound plus oxygen (M+16).

FAQs: Photolytic & Thermal Degradation

Q1: My compound is a pale yellow liquid/solid. Should I be concerned about photostability?

A: Yes. The color indicates that the molecule absorbs light in the visible or near-UV spectrum, which is a prerequisite for photodegradation. Thiazole-containing compounds have been shown to be susceptible to photodegradation, which can proceed through complex mechanisms like cycloaddition with singlet oxygen, leading to unstable intermediates that rearrange into various degradation products.[7] A confirmatory photostability study following ICH Q1B guidelines is essential.

Q2: How do I design a valid photostability study?

A: A robust study requires careful controls. According to ICH Q1B, you must expose the compound in both solid and solution form to a controlled light source that provides both cool white fluorescent and near-UV light.

  • Key Requirement: You must include a "dark control" sample, wrapped in aluminum foil and placed in the same chamber. This allows you to differentiate between degradation caused by light versus degradation caused by heat generated within the chamber.

  • Exposure: The standard exposure is not less than 1.2 million lux hours and 200 watt hours/square meter.

Q3: What degradation should I expect from thermal stress alone (dry heat)?

A: In the solid state, thermal degradation pathways can differ from those in solution. Without water, hydrolysis is less likely. Potential pathways include:

  • Polymerization: Molecules can react with each other at high temperatures.

  • Rearrangement or Isomerization: Thermally induced molecular rearrangements are possible.[8]

  • Decarboxylation: If any amount of the hydrolyzed acid degradant is present as an impurity, it could potentially decarboxylate at high temperatures.

Summary of Degradation Pathways
Stress ConditionReagents & ConditionsPrimary Degradation PathwayPotential Secondary Products/Issues
Acid Hydrolysis 0.1 M HCl, 60°CEster HydrolysisThiazole ring cleavage under harsh conditions.
Base Hydrolysis 0.1 M NaOH, Room TempEster Hydrolysis (Saponification)Typically clean; very rapid reaction may occur.
Oxidation 3% H₂O₂, Room Temp/HeatS-oxidation, N-oxidationRing cleavage, hydroxylation; poor mass balance.[4]
Photolysis ICH Q1B Light ExposureComplex Rearrangements, OxidationFormation of multiple degradants via unstable intermediates (e.g., endoperoxides).[7]
Thermal (Dry) 80°CSolid-state reactionsPolymerization, rearrangement, decarboxylation of acid impurity.
References
  • Jian, W., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of the American Society for Mass Spectrometry.
  • Hisaindee, S., et al. (2018). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. International Journal of Molecular Sciences.
  • Kamkhede, D.B. & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
  • Agüera, A., et al. (2022). Degradation of Thiabendazole and Its Transformation Products by Two Photo-Assisted Iron-Based Processes in a Raceway Pond Reactor. Topics in Catalysis.
  • Request PDF on ResearchGate. (n.d.). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole.
  • Mallia, C. J., et al. (2015). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. Molbank.
  • Singh, S., et al. (2016). Forced Degradation Studies. MedCrave online.
  • Alsante, K. M., et al. (2022). Forced Degradation – A Review. American Pharmaceutical Review.
  • Shinde, P. L., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Kruve, A., et al. (2008). Modification and re-validation of the ethyl acetate-based multi-residue method for pesticides in produce. Analytical and Bioanalytical Chemistry.
  • Bonge, H. T., et al. (2016). On the cause of low thermal stability of ethyl halodiazoacetates. Beilstein Journal of Organic Chemistry.
  • Chemistry World. (2024). Light-driven method simplifies synthesis of complex heterocycles.
  • MDPI. (2023). Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme.
  • ResearchGate. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides.
  • ResearchGate. (n.d.). Monitoring the extraction of additives and additive degradation products from polymer packaging into solutions by multi-residue method.
  • ChemRxiv. (2021). Thermal decomposition of 1-ethyl-3- methylimidazolium acetate.
  • NIH National Center for Biotechnology Information. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents.
  • NIH National Center for Biotechnology Information. (n.d.). Ethyl 2-[4-(1,3-benzothiazol-2-yl)anilino]acetate.
  • ResearchGate. (n.d.). Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme.
  • Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques.
  • MDPI. (n.d.). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives.

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Technical Support Center: Analysis of Impurities in Commercial Ethyl 2-(4-methylthiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Ethyl 2-(4-methylthiazol-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals who require a high degree of purity and comprehensive characterization of this important chemical intermediate. In pharmaceutical development and fine chemical synthesis, understanding the impurity profile of a starting material is not merely a quality control step; it is fundamental to ensuring the safety, efficacy, and reproducibility of the final product.

This document moves beyond standard protocols to provide in-depth, troubleshooting-oriented guidance in a practical question-and-answer format. We will explore the origins of potential impurities, robust analytical strategies for their detection and identification, and solutions to common challenges encountered during experimentation.

Frequently Asked Questions & Troubleshooting Guides

Q1: What are the most probable process-related impurities I should expect in a commercial batch of this compound, and where do they come from?

A1: Understanding the potential impurities begins with understanding the synthesis route. The most common and industrially scalable method for producing the thiazole core of this molecule is the Hantzsch Thiazole Synthesis.[1][2] This reaction involves the condensation of an α-haloketone or ester with a thioamide.[1][3]

In the specific case of this compound, a plausible Hantzsch-type synthesis would involve the reaction between a thioamide (like thioacetamide) and an ethyl ester of a γ-haloacetoacetate, such as ethyl 4-chloroacetoacetate.

Based on this pathway, the impurity profile can be logically predicted:

  • Unreacted Starting Materials: The most straightforward impurities are residual starting materials. Their presence often indicates an incomplete reaction or inefficient purification.

    • Thioacetamide: A common thioamide source.

    • Ethyl 4-chloroacetoacetate (or bromo- equivalent): The α-haloester component.

  • Side-Reaction Products: Side reactions can lead to structurally similar impurities that may be difficult to separate.

    • Regioisomers: While the primary reaction is expected to yield the 2,4-substituted thiazole, alternative cyclization pathways, though less favored, could potentially lead to isomeric impurities.

    • Dimerization Products: Self-condensation of the starting materials under the reaction conditions can occur.

  • Intermediates: Incomplete cyclization or dehydration during the Hantzsch synthesis can leave reaction intermediates in the final product.[4]

  • Reagents from Upstream Steps: Impurities can also arise from the synthesis of the starting materials themselves. For example, the synthesis of ethyl 4-chloroacetoacetate might leave residual ethyl acetoacetate.

The diagram below illustrates the core synthesis and the origin points of these potential impurities.

G cluster_reactants Starting Materials cluster_synthesis Hantzsch Thiazole Synthesis cluster_products Products & Impurities SM1 Thioacetamide Reaction Condensation & Cyclization SM1->Reaction Imp1 Impurity: Unreacted Thioacetamide SM1->Imp1 Incomplete Reaction SM2 Ethyl 4-chloroacetoacetate SM2->Reaction Imp2 Impurity: Unreacted Ethyl 4-chloroacetoacetate SM2->Imp2 Incomplete Reaction Product This compound Reaction->Product Imp3 Impurity: Side-Reaction Products (e.g., Isomers) Reaction->Imp3 Side Reaction

Caption: Hantzsch synthesis pathway and impurity origins.

Q2: I'm observing a persistent, unknown peak in my reverse-phase HPLC chromatogram. What is a systematic workflow to identify this unknown impurity?

A2: Identifying an unknown peak requires a logical, multi-technique approach. Simply noting its presence is insufficient; its identity is crucial for assessing potential toxicity and impact on downstream processes. The following workflow is a field-proven method for systematic impurity identification.

Step-by-Step Impurity Identification Workflow:

  • Initial Non-Destructive Analysis (LC-UV):

    • Rationale: Before employing more complex techniques, maximize the information from your existing HPLC setup.

    • Action: If you are using a single-wavelength UV detector, re-run the analysis with a Photodiode Array (PDA) or Diode Array Detector (DAD). Compare the UV-Vis spectrum of the impurity peak to that of your main compound (the Active Pharmaceutical Ingredient or API).

    • Interpretation: A similar spectrum suggests a structurally related impurity. A significantly different spectrum might indicate a starting material, reagent, or a degradant with a different chromophore.

  • Mass-to-Charge Ratio Determination (LC-MS):

    • Rationale: The molecular weight is one of the most critical pieces of information for identifying an unknown.

    • Action: Analyze the sample using an LC-MS system. A high-resolution mass spectrometer (HRMS) like a TOF (Time-of-Flight) or Orbitrap is ideal as it provides a highly accurate mass measurement, allowing you to predict the elemental formula.

    • Interpretation: Use the accurate mass to generate possible molecular formulas. Cross-reference these formulas with the potential impurities predicted from the synthesis route (see Q1). For example, does the mass correspond to a starting material, a dimer, or the hydrolyzed acid form of your ester?

  • Isolation for Structural Elucidation (Prep-HPLC):

    • Rationale: To get unambiguous structural information from NMR, the impurity must be isolated in a sufficient quantity and purity.

    • Action: Scale up your analytical HPLC method to a preparative or semi-preparative scale. Collect the fraction corresponding to the unknown peak. Concentrate the collected fraction to remove the mobile phase and obtain the isolated impurity.

  • Definitive Structural Analysis (NMR):

    • Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive information about the carbon-hydrogen framework of a molecule, allowing for unambiguous structure confirmation.

    • Action: Dissolve the isolated impurity in a suitable deuterated solvent and acquire a suite of NMR spectra. At a minimum, this should include:

      • ¹H NMR: Shows the proton environment.

      • ¹³C NMR: Shows the carbon environment.

      • 2D NMR (e.g., COSY, HSQC): Reveals connectivity between protons and carbons.

    • Interpretation: Piece together the spectral data to elucidate the structure. Compare the determined structure to your list of probable impurities.

The following diagram outlines this logical progression.

G Start Unknown Peak Observed in HPLC-UV Step1 Step 1: Analyze with PDA/DAD Detector Start->Step1 Decision1 UV Spectrum Match API? Step1->Decision1 Step2 Step 2: Analyze by LC-MS (Preferably HRMS) Decision1->Step2 No Decision1->Step2 Yes (Structurally Related) Step3 Step 3: Isolate Impurity via Preparative HPLC Step2->Step3 Step4 Step 4: Elucidate Structure using NMR (1H, 13C, 2D) Step3->Step4 End Impurity Structure Identified Step4->End

Caption: Systematic workflow for HPLC impurity identification.

Q3: What are the recommended starting conditions for developing a robust reverse-phase HPLC method for purity analysis of this compound?

A3: A good starting point is crucial for efficient method development. For a molecule like this compound, which has moderate polarity, a standard reverse-phase C18 column is an excellent choice. The goal is to achieve good resolution between the main peak and any potential impurities.

The following table provides a robust set of starting conditions that can be further optimized. The use of a gradient elution is recommended to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are captured within a reasonable run time.

ParameterRecommended Starting ConditionRationale & Expert Insight
Column C18, 150 x 4.6 mm, 3.5 µmThe C18 stationary phase provides excellent hydrophobic retention for this class of molecule. A 3.5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier ideal for LC-MS compatibility and helps to produce sharp peak shapes by controlling the ionization state of the thiazole nitrogen.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency. Using the same modifier in both phases prevents baseline shifts during the gradient.
Gradient Program 5% to 95% B over 20 minA broad gradient is an effective "scouting run" to visualize all potential impurities. The gradient can be flattened around the elution time of key impurities for better resolution during optimization.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.[6]
Detection (UV) 254 nm or PDA Scan (210-400 nm)254 nm is a common wavelength where many aromatic and heterocyclic compounds absorb. A PDA scan is highly recommended during development to identify the optimal wavelength for all components.
Injection Volume 5 µLA small injection volume minimizes the risk of peak distortion and column overloading.
Q4: My sample of this compound shows increasing levels of a new impurity upon storage. What are the likely degradation pathways?

A4: Stability is a critical attribute. For this compound, two primary degradation pathways should be considered: hydrolysis and oxidation.

  • Hydrolysis of the Ethyl Ester:

    • Mechanism: This is the most common degradation pathway for ester-containing molecules. The ester functional group can be hydrolyzed by trace amounts of water, acid, or base, to form the corresponding carboxylic acid: 2-(4-methylthiazol-2-yl)acetic acid , and ethanol.

    • Detection: The resulting carboxylic acid is significantly more polar than the parent ester. In a reverse-phase HPLC method, it will appear as a new peak with a much shorter retention time. This can be confirmed with LC-MS, as the degradant will have a molecular weight corresponding to the loss of the ethyl group (-C₂H₅) and the addition of a hydrogen (+H).

  • Oxidation of the Thiazole Ring:

    • Mechanism: The sulfur atom in the thiazole ring is susceptible to oxidation, especially in the presence of peroxides or under prolonged exposure to air and light. This can lead to the formation of N-oxides or S-oxides.

    • Detection: Oxidized products will have a mass increase corresponding to the addition of one or more oxygen atoms (+16 or +32 Da). These are often more polar and will elute earlier in RP-HPLC.

To proactively identify these potential degradants, a forced degradation study is the industry-standard approach. This involves subjecting the sample to harsh conditions to accelerate decomposition:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C

  • Basic Hydrolysis: 0.1 M NaOH at room temperature

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Stress: 80 °C

  • Photostability: Exposure to UV/Vis light

By analyzing the samples from these stress conditions, you can develop an analytical method that is "stability-indicating," meaning it can separate the parent compound from all its potential degradation products.

Q5: Is GC-MS a suitable technique for analyzing impurities in this compound? What are its advantages and limitations in this context?

A5: GC-MS can be a very powerful tool for this analysis, but its suitability depends on the properties of the compound and its impurities.

Advantages of GC-MS:

  • High Chromatographic Efficiency: Capillary GC columns offer extremely high separation efficiency, allowing for the resolution of closely related volatile isomers.

  • Powerful Identification: The mass spectra generated can be searched against extensive libraries (like NIST) for tentative identification of unknown volatile and semi-volatile impurities.

  • Sensitivity for Volatiles: It is an excellent technique for detecting and quantifying residual solvents from the synthesis process.

Limitations and Considerations:

  • Thermal Stability: The primary requirement for GC analysis is that the analyte must be volatile and thermally stable at the injection port temperature (typically >200 °C). While many thiazole derivatives are stable, the ethyl acetate moiety could potentially undergo thermal degradation.[7] A preliminary test to confirm the thermal stability of your main compound is essential.

  • Non-Volatile Impurities: GC-MS is not suitable for analyzing non-volatile impurities such as inorganic salts, heavy metal catalysts, or high molecular weight polymeric byproducts.

  • Derivatization: Some polar impurities (like the hydrolyzed carboxylic acid) may not chromatograph well. They might require a derivatization step (e.g., esterification) to make them more volatile, which adds complexity to the sample preparation.

References

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxyl
  • Synthesis and antioxidant activity screening of thiazole and oxazole deriv
  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]
  • Ethyl 2-formamidothiazol-4-acet
  • Graphical representation of the thiazoline/thiazole formation (GC-MS)...
  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. [Link]
  • 4-Thiazoleacetic acid, 2-amino-, ethyl ester. PubChem. [Link]
  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
  • Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. PubMed Central. [Link]
  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. CUTM Courseware. [Link]
  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. International Journal of PharmTech Research. [Link]
  • Hantzsch Thiazole Synthesis. SynArchive. [Link]
  • Hantzsch thiazole synthesis - labor
  • Thiazole synthesis. Organic Chemistry Portal. [Link]
  • Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis. The Royal Society of Chemistry. [Link]
  • Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxost
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. PubMed Central. [Link]
  • Spectra of ethyl acet
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Semantic Scholar. [Link]
  • Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica. [Link]
  • Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Organic Chemistry Portal. [Link]
  • Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. MDPI. [Link]
  • Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. MDPI. [Link]
  • Ethyl 2-formamidothiazol-4-acet
  • CAS No : 53266-94-7 | Product Name : Ethyl 2-(2-aminothiazol-4-yl)acetate.

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Technical Support Center: Scaling Up the Production of Ethyl 2-(4-methylthiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl 2-(4-methylthiazol-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the production of this key intermediate. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to not only solve immediate issues but also to proactively optimize your process for robust and scalable manufacturing.

I. Foundational Synthesis: The Hantzsch Thiazole Reaction

The primary route to this compound is the Hantzsch thiazole synthesis. This classic and reliable method involves the condensation of an α-haloketone with a thioamide.[1] In this specific case, the reaction proceeds between ethyl 2-chloroacetoacetate and thioacetamide.

Q1: We are planning the synthesis of this compound for the first time. What is the general synthetic approach we should consider?

A1: The most direct and widely employed method is the Hantzsch thiazole synthesis.[1] This involves the reaction of ethyl 2-chloroacetoacetate with thioacetamide. The reaction is typically carried out in a suitable solvent, such as ethanol, and may be heated to drive the reaction to completion. The overall transformation is a cyclocondensation reaction that forms the thiazole ring in a single step.

A one-pot procedure has also been described for similar structures, which can improve efficiency by reducing work-up steps.[2][3] This approach involves the in-situ formation of the α-haloketone followed by the addition of the thioamide.

II. Troubleshooting Guide: Common Challenges and Solutions

Scaling up a chemical synthesis invariably presents challenges that may not be apparent at the laboratory scale. Below, we address some of the most common issues encountered during the production of this compound.

Q2: Our reaction yield is consistently low. What are the potential causes and how can we improve it?

A2: Low yields in the Hantzsch thiazole synthesis can often be attributed to several factors. A systematic investigation into the following areas is recommended:

  • Reaction Conditions: The Hantzsch synthesis often requires heat to proceed at an optimal rate.[1] Ensure that the reaction temperature is appropriate and consistently maintained. The choice of solvent is also critical; while ethanol is commonly used, exploring other solvents or solvent mixtures may be beneficial.[4]

  • Reagent Quality: The purity of your starting materials, ethyl 2-chloroacetoacetate and thioacetamide, is paramount. Impurities can lead to unwanted side reactions and the formation of byproducts, consuming your reagents and complicating purification. Always use high-purity reagents and consider re-purification if necessary.

  • Stoichiometry: While the theoretical stoichiometry is 1:1, a slight excess of one reagent, typically the thioamide, is sometimes used to ensure complete conversion of the more expensive α-haloketone.[1] Experiment with minor adjustments to the reagent ratios to find the optimal balance for your specific conditions.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure it has reached completion. Premature work-up will result in a lower yield.

Q3: We are observing a significant amount of an isomeric impurity in our crude product. What is this impurity and how can we minimize its formation?

A3: A common challenge in the Hantzsch synthesis with unsymmetrical α-haloketones like ethyl 2-chloroacetoacetate is the potential for the formation of a regioisomeric byproduct. In this case, the likely impurity is Ethyl 2-(2-methylthiazol-4-yl)acetate .

This occurs due to the two possible modes of cyclization. The desired product forms from the reaction of the thioamide with the more electrophilic carbonyl group of the ethyl 2-chloroacetoacetate. However, under certain conditions, a reaction can occur at the other carbonyl group, leading to the isomeric impurity.

Strategies to Improve Regioselectivity:

  • Control of Reaction Conditions: The regioselectivity of the Hantzsch synthesis can be influenced by the reaction conditions. Running the reaction under neutral or slightly basic conditions generally favors the formation of the desired 2,4-disubstituted thiazole. Acidic conditions have been shown to alter the regioselectivity in some cases.[5][6]

  • Temperature Control: Carefully controlling the reaction temperature can also influence the selectivity. It is advisable to conduct small-scale experiments at different temperatures to determine the optimal conditions for minimizing the formation of the unwanted isomer.

Q4: Our final product purity is not meeting specifications, even after initial purification. What are the likely persistent impurities and how can we remove them?

A4: Achieving high purity on a large scale can be challenging. Persistent impurities often include:

  • Unreacted Starting Materials: Residual ethyl 2-chloroacetoacetate or thioacetamide can be difficult to remove due to their physical properties.

  • Isomeric Impurity: As discussed in Q3, Ethyl 2-(2-methylthiazol-4-yl)acetate is a common and often difficult-to-separate impurity.

  • Degradation Products: Thiazole derivatives can be susceptible to degradation under certain conditions. For instance, the ester group in the target molecule could undergo hydrolysis if exposed to strong acidic or basic conditions during work-up or purification, especially at elevated temperatures.

Advanced Purification Strategies:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for removing small amounts of impurities. A systematic solvent screening is recommended to identify a system that provides good recovery of the desired product with high purity.

  • Column Chromatography: For liquid products or when recrystallization is ineffective, column chromatography is the preferred method. Careful selection of the stationary phase (e.g., silica gel) and a well-optimized eluent system are crucial for achieving good separation of the target molecule from its impurities.

  • Distillation: If the product and impurities have sufficiently different boiling points, fractional distillation under reduced pressure can be an effective purification method for large quantities.

III. Process Safety and Handling

Q5: What are the primary safety concerns when handling the reagents for this synthesis on a larger scale?

A5: Both thioacetamide and ethyl 2-chloroacetoacetate present significant health and safety hazards that must be carefully managed, especially during scale-up.

  • Thioacetamide: This reagent is a known carcinogen and is harmful if swallowed.[7][8] It is also a skin and eye irritant.[7][8] Always handle thioacetamide in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[7][8]

  • Ethyl 2-chloroacetoacetate (or Ethyl bromopyruvate): α-haloketones are lachrymators and are corrosive.[9] They can cause severe skin and eye irritation.[9] Handle with extreme care in a fume hood and wear appropriate PPE.[10]

Always consult the Safety Data Sheet (SDS) for each reagent before use and ensure that all personnel are trained on the proper handling procedures and emergency protocols.[7][8][9][10]

IV. Analytical Methods for Quality Control

Q6: What analytical techniques are recommended for monitoring the reaction and ensuring the final product quality?

A6: A robust analytical methodology is essential for successful scale-up. The following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for monitoring reaction progress, identifying impurities, and determining the final purity of the product. A reversed-phase C18 column is often a good starting point. The mobile phase will typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, with a possible acid modifier like formic acid to improve peak shape. UV detection is suitable for this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities.[11] By providing the mass of the impurity, it can help in elucidating its structure, which is the first step in understanding its formation and developing a strategy for its removal.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and for identifying and quantifying isomeric impurities.

  • Gas Chromatography (GC): GC can be used to assess the purity of the final product if it is sufficiently volatile and thermally stable. It can also be used to quantify residual solvents.

V. Visualizing the Process

To aid in understanding the key transformations and potential pitfalls, the following diagrams illustrate the reaction pathway and a troubleshooting workflow.

Diagram 1: Hantzsch Synthesis of this compound

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products Thioacetamide Thioacetamide Hantzsch Condensation Hantzsch Condensation Thioacetamide->Hantzsch Condensation Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate->Hantzsch Condensation This compound This compound Hantzsch Condensation->this compound Desired Pathway Isomeric Impurity Isomeric Impurity Hantzsch Condensation->Isomeric Impurity Side Reaction

Caption: Hantzsch synthesis pathway for this compound.

Diagram 2: Troubleshooting Workflow for Low Purity

Troubleshooting_Workflow Start Start Analyze Crude Product by HPLC/LC-MS Analyze Crude Product by HPLC/LC-MS Start->Analyze Crude Product by HPLC/LC-MS Identify Major Impurities Identify Major Impurities Analyze Crude Product by HPLC/LC-MS->Identify Major Impurities Unreacted Starting Materials Unreacted Starting Materials Identify Major Impurities->Unreacted Starting Materials Unreacted SM Isomeric Impurity Isomeric Impurity Identify Major Impurities->Isomeric Impurity Isomer Degradation Products Degradation Products Identify Major Impurities->Degradation Products Degradants Optimize Reaction Conditions Optimize Reaction Conditions Unreacted Starting Materials->Optimize Reaction Conditions Isomeric Impurity->Optimize Reaction Conditions Optimize Work-up Optimize Work-up Degradation Products->Optimize Work-up Develop New Purification Method Develop New Purification Method Optimize Reaction Conditions->Develop New Purification Method Optimize Work-up->Develop New Purification Method Re-analyze Purified Product Re-analyze Purified Product Develop New Purification Method->Re-analyze Purified Product Product Meets Specification? Product Meets Specification? Re-analyze Purified Product->Product Meets Specification? End End Product Meets Specification?->End Yes Consult Senior Scientist Consult Senior Scientist Product Meets Specification?->Consult Senior Scientist No

Caption: Decision tree for troubleshooting low purity issues.

VI. References

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important Building Blocks in Medicinal Chemistry. ChemRxiv. [Link]

  • Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. ResearchGate. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC. [Link]

  • Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PMC. [Link]

  • The Hantzsch Thiazole Synthesis. ResearchGate. [Link]

  • Synthesis of 2,4‐disubstituted thiazoles. ResearchGate. [Link]

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

  • A Regioselective Synthesis of 2,4-Disubstituted 2H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4‑Substituted 1H‑1,2,3-Triazoles – Scope and Limitations. PMC. [Link]

  • Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. ResearchGate. [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. [Link]

  • Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. MDPI. [Link]

  • Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. PubMed. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. Iraqi National Journal of Chemistry. [Link]

  • Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. [Link]

  • AN EFFICIENT SYNTHESIS OF ETHYL [2-(2H-CHROMENE-3Y1)-4 OXO-1, 3-THIAZOTIDIN-3-YL) ACETATES. ResearchGate. [Link]

  • Photochromism of dithiazolylethenes having pyridyl andN-methylpyridinium groups. ResearchGate. [Link]ium_groups)

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Technical Support Center: Crystallization of Ethyl 2-(4-methylthiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that achieving successful crystallization is often a critical, yet challenging, step in the purification of novel compounds. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize the crystallization of Ethyl 2-(4-methylthiazol-2-yl)acetate. We will move beyond simple procedural steps to explore the underlying principles, enabling you to make informed decisions during your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization process in a direct question-and-answer format.

Q1: My compound has "oiled out" of the solution instead of forming crystals. What is happening and how can I resolve this?

A1: "Oiling out" is a common phenomenon that occurs when a compound precipitates from a solution at a temperature above its melting point. The resulting supersaturated solution separates into two liquid phases—a solvent-rich phase and a solute-rich (oiled) phase—instead of forming a solid crystalline lattice. For this compound, this indicates that the solution is becoming supersaturated at too high a temperature.

Causality & Protocol:

  • Immediate Action: The primary goal is to get the oiled-out compound back into solution. Place the flask back on the heat source and add a small amount (10-20% of the current volume) of the hot solvent until the oil completely redissolves.

  • Slow Down Cooling: Rapid cooling is a frequent cause of oiling out.[1] Once the compound is redissolved, insulate the flask (e.g., with paper towels or a cork ring) and allow it to cool to room temperature slowly and undisturbed.[1][2] Do not place it directly in an ice bath.

  • Solvent System Modification: If slow cooling fails, the solvent may be too good a solubilizer at high temperatures and too poor at low temperatures.

    • Option A (Reduce Polarity): If you are using a polar solvent like ethanol, try a solvent system with slightly lower polarity, such as ethyl acetate or an acetone/hexanes mixture.[3] Esters, like your target compound, often behave well in ethyl acetate.[3]

    • Option B (Increase Solvent Volume): The solution may be too concentrated. Redissolve the oil in additional hot solvent to create a less saturated solution. While this may slightly decrease the overall yield, it significantly increases the probability of forming high-quality crystals.[1]

Q2: I've cooled my solution, but no crystals have formed. What are the next steps to induce crystallization?

A2: The absence of crystals in a cooled, clear solution indicates a state of stable supersaturation. The system lacks the necessary activation energy for nucleation, the initial process of crystal formation. Several techniques can be employed to overcome this energy barrier.

Protocols for Inducing Nucleation:

  • Scratching Method: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a high-energy surface that can serve as a nucleation point.[1]

  • Seed Crystal Addition: If you have a small amount of pure this compound from a previous batch, add a single tiny crystal to the supersaturated solution. This "seed" provides a pre-formed template for other molecules to deposit onto, bypassing the initial nucleation step.

  • Solvent Evaporation: If you suspect too much solvent was used, gently warm the solution and boil off a portion of the solvent to increase the concentration.[1] Allow the more concentrated solution to cool slowly again.

  • Anti-Solvent Addition: This is a highly effective method.[4] Choose a second solvent (the "anti-solvent") in which your compound is insoluble but that is fully miscible with your primary solvent. Add the anti-solvent dropwise to your clear solution at room temperature until persistent cloudiness (incipient precipitation) is observed. Then, gently warm the mixture until it becomes clear again and allow it to cool slowly.

Q3: The crystallization occurred very rapidly, yielding a fine powder instead of distinct crystals. Is this a problem?

A3: Yes, this is often problematic. Very rapid crystallization, or "crashing out," tends to trap impurities within the crystal lattice, which defeats the purpose of purification.[1] The goal is slow, methodical crystal growth, which allows for the selective incorporation of only the desired molecules into the lattice. An ideal crystallization process should see initial crystal formation within 5-10 minutes, with continued growth over 20-30 minutes.[1]

Protocol for Achieving Slower Crystal Growth:

  • Re-dissolve and Dilute: Place the flask back on the heat source and add more hot solvent (an additional 1-2 mL for every 100 mg of solid is a good starting point) until the solid fully redissolves.[1]

  • Insulate and Cool Slowly: Ensure the flask is well-insulated and protected from drafts. You can place it inside a larger beaker containing warm water (a makeshift water bath) to ensure the cooling rate is very gradual.

  • Consider a Different Solvent: If the problem persists, the chosen solvent may have too steep a solubility curve (i.e., the compound is extremely soluble when hot and nearly insoluble when cold). A solvent with a more moderate solubility profile may be required.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for crystallizing this compound?

A1: The choice of solvent is critical.[2] Based on the structure of your compound—an ester with a moderately polar thiazole ring—the following single and binary solvent systems are excellent starting points for screening. The principle is to find a solvent that dissolves the compound well when hot but poorly when cold.

Solvent TypeRecommended Solvents / SystemsRationale & Comments
Single Solvents Ethyl Acetate (EtOAc)A rule of thumb is that solvents with similar functional groups to the solute work well. As an ester, EtOAc is a prime candidate.[3]
AcetoneA versatile, moderately polar solvent that is effective for many heterocyclic compounds.
Ethanol (EtOH) or Isopropanol (IPA)Good for moderately polar compounds. Can sometimes be too effective a solvent, leading to lower yields.[5]
Binary (Solvent/Anti-Solvent) Ethyl Acetate / HexanesDissolve in minimal hot EtOAc, then add hexanes dropwise until cloudy. A very common and effective system.[3]
Acetone / HexanesSimilar to the above, offers a slightly more polar starting point.[3]
Ethanol / WaterFor polar compounds, dissolving in hot ethanol and adding water as the anti-solvent can be effective.[3]
Q2: What are the key physicochemical properties I should be aware of?

A2: While comprehensive experimental data for this compound is not widely published, we can infer likely properties from its structure and from closely related analogs. This information is crucial for planning purification and assessing purity.

PropertyValue / InformationSource / Comment
Molecular Formula C₈H₁₁NO₂SCalculated from structure.
Molecular Weight 185.24 g/mol Calculated from structure.
Appearance Likely a white to off-white or pale yellow solid.Based on common thiazole derivatives.
Estimated Melting Point Likely in the range of 80-140 °C.This is an estimation. For comparison, Ethyl 2-aminothiazole-4-acetate has a melting point of 92-94 °C[6], and Ethyl 2-(2-formylaminothiazol-4-yl) acetate melts at 130-132 °C.[7] Purity significantly affects melting point.
Q3: How pure does my crude material need to be before I attempt crystallization?

A3: The purity of your starting material is directly proportional to your chances of success.[2] While crystallization is a purification technique, it works best when dealing with relatively minor impurities. If the crude material is less than 75% pure, consider a preliminary purification step, such as flash chromatography, to remove major contaminants before attempting crystallization.[2] Highly impure mixtures are much more likely to oil out or fail to crystallize altogether.

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common crystallization issues.

Crystallization_Troubleshooting Troubleshooting Workflow for Crystallization start Start: Dissolve Crude Compound in Hot Solvent cool Cool Solution Slowly start->cool oiled_out Did it 'Oil Out'? cool->oiled_out crystals_ok Are Crystals Formed? success Success! Filter, Wash, and Dry Crystals crystals_ok->success Yes no_crystals No Crystals: Supersaturated crystals_ok->no_crystals No oiled_out->crystals_ok No oiled_out_remedy Oiled Out: Temp > MP oiled_out->oiled_out_remedy Yes induce Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal no_crystals->induce re_eval Still No Crystals? induce->re_eval re_eval->success Crystals Formed concentrate Concentrate Solution: Boil Off Some Solvent re_eval->concentrate No concentrate->cool reheat Reheat and Add More Solvent oiled_out_remedy->reheat reheat->cool

Caption: A decision-making workflow for troubleshooting common crystallization problems.

References

  • Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
  • Ethyl 2-formamidothiazol-4-acetate | C8H10N2O3S | CID 688091 - PubChem.
  • Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015). University of Florida. [Link]
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. University of Rochester. [Link]
  • Recrystallization and Crystallization. University of California, Davis. [Link]
  • Guide for crystalliz
  • RECRYSTALLIS
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022). YouTube. [Link]
  • Recrystallization (chemistry) - Wikipedia. Wikipedia. [Link]
  • SOP: CRYSTALLIZ
  • Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme - MDPI. (2023). MDPI. [Link]
  • Ethyl 2-[4-(1,3-benzothiazol-2-yl)anilino]acetate - NIH.
  • Ethyl 2-(2-formylaminothiazol-4-yl)

Sources

Alternative reagents for the synthesis of Ethyl 2-(4-methylthiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-(4-methylthiazol-2-yl)acetate. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth, field-tested insights into synthetic strategies, offer alternative reagents, and present a comprehensive troubleshooting guide in a direct question-and-answer format to address challenges encountered during your experimental work. Our goal is to equip you with the necessary knowledge to navigate the complexities of this synthesis with confidence and scientific rigor.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most established and direct method for synthesizing this compound is a variation of the classic Hantzsch thiazole synthesis . This approach involves the cyclocondensation of an α-haloketone with a thioamide. For this specific target molecule, the key reagents are ethyl 2-thioacetamidoacetate (providing the N, S, and C2-acetate moiety) and chloroacetone or bromoacetone (providing the C4-methyl and C5-H fragment).

The reaction proceeds via initial nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Q2: Are there viable alternative synthetic strategies to the Hantzsch synthesis for this specific molecule?

This method involves the deprotonation of one of the methyl groups of 2,4-dimethylthiazole using a strong base, such as n-butyllithium, followed by quenching the resulting anion with an appropriate electrophile like ethyl chloroformate . However, a significant challenge with this method is achieving regioselectivity, as both methyl groups can be deprotonated.

Troubleshooting Guide

Issue 1: Low Yield in Hantzsch Synthesis

Q: My Hantzsch reaction between ethyl 2-thioacetamidoacetate and chloroacetone is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?

A: Low yields in this Hantzsch synthesis are a common issue and can stem from several factors. Here is a systematic troubleshooting approach:

  • Purity of Starting Materials:

    • Chloroacetone/Bromoacetone: These reagents can degrade over time, releasing HCl/HBr, which can catalyze unwanted side reactions. Ensure you are using freshly distilled or a recently purchased bottle.

    • Ethyl 2-thioacetamidoacetate: Impurities in the thioamide can significantly impact the reaction. It is advisable to synthesize and purify this reagent shortly before use.

  • Reaction Conditions:

    • Temperature: While heating is necessary for the dehydration step, excessive temperatures can lead to decomposition. A moderate temperature, typically refluxing in ethanol, is a good starting point.

    • Solvent: Ethanol is the most commonly used solvent. However, a solvent screen including methanol or isopropanol could be beneficial for your specific setup.

  • Work-up Procedure:

    • The thiazole product is basic and may be lost during aqueous work-up if the pH is not carefully controlled. After the reaction, neutralizing the mixture with a mild base like sodium bicarbonate is recommended. If the product does not precipitate, extraction with an organic solvent such as ethyl acetate is necessary.

Issue 2: Formation of an Impurity with the Same Mass - The Regioisomer Problem

Q: I've isolated my product, but my NMR analysis suggests the presence of a significant impurity with the same mass. I suspect it's the regioisomer, Ethyl 2-(2-methylthiazol-4-yl)acetate. How can I control the regioselectivity?

A: This is a critical and frequent challenge in Hantzsch syntheses involving unsymmetrical ketones like chloroacetone. The reaction can proceed through two different pathways, leading to the desired 2-acetyl-4-methylthiazole or the undesired 4-acetyl-2-methylthiazole isomer.

  • Understanding the Mechanism: The initial nucleophilic attack of the thioamide's sulfur can occur at either the methylene or the methyl carbon of the α-haloketone's enol or enolate form. The subsequent cyclization then dictates the final substitution pattern. The reaction conditions can influence this selectivity.

  • Controlling Regioselectivity:

    • pH Control: The regioselectivity of the Hantzsch synthesis can be influenced by the pH of the reaction medium. Conducting the reaction under neutral or slightly basic conditions generally favors the formation of 2-substituted aminothiazoles. Strongly acidic conditions have been shown to alter the regioselectivity, potentially favoring the formation of the undesired isomer[1][2].

    • Reaction Temperature: Lowering the reaction temperature during the initial addition of the reagents may favor the kinetically controlled product, which is often the desired isomer.

  • Purification of Regioisomers:

    • If a mixture of isomers is formed, separation can be challenging due to their similar polarities. Careful column chromatography on silica gel using a shallow gradient of ethyl acetate in hexanes is often required. Alternatively, preparative HPLC may be necessary for complete separation.

Issue 3: Difficulty in Synthesizing the Thioamide Precursor

Q: I am having trouble synthesizing high-purity ethyl 2-thioacetamidoacetate. What are some reliable methods and alternative reagents?

A: The synthesis of the thioamide is a crucial step. The most common method is the thionation of the corresponding amide, ethyl 2-acetamidoacetate.

  • Traditional Thionating Reagents:

    • Lawesson's Reagent: This is a widely used and effective thionating agent. However, it can be challenging to work with due to its odor and the formation of phosphorus-containing byproducts that can complicate purification.

    • Phosphorus Pentasulfide (P₄S₁₀): Another classic reagent, but it can also lead to purification difficulties.

  • Alternative and "Greener" Thionating Reagents:

    • Several modern, odorless, and more environmentally friendly thionating reagents have been developed as alternatives to Lawesson's reagent. These often offer easier work-up procedures.

    • Recent literature describes the use of reagents that do not release H₂S and are more atom-economical.

  • Alternative Synthetic Route to the Thioamide:

    • An alternative is to react ethyl 2-aminoacetate hydrochloride with an appropriate thioacylating agent.

Experimental Protocols

Protocol 1: Hantzsch Synthesis of this compound

This protocol is a standard approach and may require optimization.

Step 1: Synthesis of Ethyl 2-thioacetamidoacetate

  • To a solution of ethyl 2-acetamidoacetate (1 eq.) in anhydrous toluene, add Lawesson's reagent (0.5 eq.).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting amide is consumed.

  • Cool the reaction mixture and filter to remove any insoluble byproducts.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 2-thioacetamidoacetate.

Step 2: Cyclocondensation

  • Dissolve ethyl 2-thioacetamidoacetate (1 eq.) in ethanol in a round-bottom flask.

  • Add chloroacetone (1.1 eq.) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.

  • Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain this compound.

Protocol 2: Functionalization of 2,4-Dimethylthiazole (Alternative Route)

Caution: This reaction involves a highly pyrophoric reagent (n-butyllithium) and must be performed under a strictly inert atmosphere (argon or nitrogen) with anhydrous solvents.

  • Dissolve 2,4-dimethylthiazole (1 eq.) in anhydrous THF in a flame-dried, three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq., solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add ethyl chloroformate (1.2 eq.) dropwise via the dropping funnel, maintaining the temperature below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. Note that this may yield a mixture of regioisomers.

Data Presentation

Table 1: Comparison of Synthetic Routes

FeatureHantzsch SynthesisFunctionalization of 2,4-Dimethylthiazole
Starting Materials Ethyl 2-thioacetamidoacetate, Chloroacetone2,4-Dimethylthiazole, n-BuLi, Ethyl Chloroformate
Key Challenge RegioselectivityRegioselectivity, Handling of pyrophoric reagents
Typical Yield ModerateVariable, often lower
Scalability GoodChallenging
Green Chemistry Use of halogenated reagentsUse of pyrophoric reagents and cryogenic temperatures

Visualizations

Hantzsch Synthesis Workflow

Hantzsch_Synthesis cluster_thioamide Step 1: Thioamide Synthesis cluster_cyclization Step 2: Cyclocondensation cluster_troubleshooting Key Challenges Amide Ethyl 2-acetamidoacetate LR Lawesson's Reagent Amide->LR Thionation Thioamide Ethyl 2-thioacetamidoacetate Haloketone Chloroacetone Thioamide->Haloketone Reaction LR->Thioamide Product This compound Haloketone->Product Regioisomer Undesired Regioisomer (Ethyl 2-(2-methylthiazol-4-yl)acetate) Haloketone->Regioisomer

Caption: Workflow for the Hantzsch synthesis of the target compound.

Alternative Functionalization Route

Functionalization_Route Start 2,4-Dimethylthiazole Base n-Butyllithium (-78 °C) Start->Base Deprotonation Anion Lithiate Thiazole Anion Base->Anion Electrophile Ethyl Chloroformate Anion->Electrophile Nucleophilic Attack Product This compound + Regioisomer Electrophile->Product

Caption: Alternative synthesis via functionalization of 2,4-dimethylthiazole.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Thiazole-Based Synthetic Intermediates: A Comparative Analysis of Ethyl 2-(4-methylthiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This means it is a recurring structural motif in a multitude of clinically approved drugs, from the penicillin antibiotics that revolutionized medicine to modern anticancer and anti-inflammatory agents.[2][3]

The versatility of the thiazole nucleus lies in its amenability to substitution at the C2, C4, and C5 positions, allowing chemists to fine-tune the steric and electronic properties of a molecule to optimize its pharmacological activity.[1] This guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth comparison of Ethyl 2-(4-methylthiazol-2-yl)acetate with other critical thiazole-based synthetic intermediates. We will move beyond simple protocol recitation to explore the causal relationships between an intermediate's structure, its synthetic efficiency, and its ultimate utility in the synthesis of complex target molecules.

This analysis will be grounded in field-proven synthetic strategies, supported by experimental data, and visualized through clear workflows, enabling you to make informed decisions when selecting the optimal building block for your drug discovery program.

Part 1: The Synthetic Cornerstone - Hantzsch Thiazole Synthesis and Its Modern Evolution

The most fundamental and widely adopted method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[4][5] This reaction involves the condensation of an α-haloketone with a thioamide. Its enduring popularity is a testament to its reliability and broad substrate scope.

The general mechanism, illustrated below, proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration to yield the aromatic thiazole ring.

Hantzsch_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Haloketone α-Haloketone Step1 Nucleophilic Attack (S on α-C) Haloketone->Step1 Thioamide Thioamide Thioamide->Step1 Step2 Intermediate Formation Step1->Step2 Step3 Cyclization (N on Carbonyl C) Step2->Step3 Step4 Dehydration Step3->Step4 Thiazole Substituted Thiazole Step4->Thiazole

Caption: Generalized mechanism of the Hantzsch Thiazole Synthesis.

While the classical Hantzsch synthesis is robust, modern drug development demands greater efficiency, sustainability, and scalability. This has led to the development of one-pot procedures that minimize tedious work-ups and improve overall yields.[6][7][8] These advanced protocols often utilize greener solvent systems and avoid harsh reagents, aligning with the principles of sustainable chemistry.[7]

Benchmark Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

To provide a tangible benchmark for performance, we present a detailed, self-validating protocol for a one-pot synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate. This compound is a close and highly valuable analogue, serving as a key intermediate for the antibiotic Cefditoren pivoxil.[6][7] The choice of a one-pot method is deliberate; it represents a significant process improvement over traditional two-step syntheses, which are often plagued by low overall yields (as low as 11%) and complex purification steps.[6]

Methodology:

  • Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, combine ethyl acetoacetate (1.0 equiv.) with a mixed solvent system of water and tetrahydrofuran (THF). Cool the mixture to below 0°C in an ice-salt bath.

    • Causality Explanation: The use of a water/THF mixture provides a medium that can dissolve both the organic starting materials and the inorganic reagents, facilitating a homogenous reaction. Cooling is critical to control the exothermicity of the bromination reaction and prevent side-product formation.

  • Bromination: Slowly add N-bromosuccinimide (NBS) (1.2 equiv.) to the cooled solution while stirring. After the addition is complete, allow the mixture to stir at room temperature for approximately 2 hours.

    • Causality Explanation: NBS is a mild and selective brominating agent for the α-position of the β-keto ester. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting ethyl acetoacetate.

  • Cyclization: To the same flask, add thiourea (1.0 equiv.). Heat the reaction mixture to 80°C and maintain for 2 hours.

    • Causality Explanation: This is the Hantzsch cyclization step. Heating provides the necessary activation energy for the condensation reaction between the in situ generated ethyl 2-bromo-3-oxobutanoate and thiourea to form the thiazole ring.

  • Work-up and Isolation: After cooling to room temperature, filter the reaction mixture to remove any insoluble by-products. The filtrate is then concentrated under reduced pressure, and the resulting crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield the final product.

    • Self-Validation System: The purity of the final product, Ethyl 2-amino-4-methylthiazole-5-carboxylate, can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis, which should be consistent with literature values. The typical reported yield for this efficient one-pot method is around 72%.[7]

Part 2: A Comparative Analysis of Key Thiazole Intermediates

The choice of a synthetic intermediate is dictated by the architecture of the final target molecule. The substituents on the thiazole ring are not mere decorations; they are functional handles that determine the intermediate's reactivity and synthetic potential. Here, we compare this compound against two other widely used thiazole intermediates to highlight these structure-function relationships.

FeatureThis compound (Subject)Ethyl 2-amino-4-methylthiazole-5-carboxylate (Alternative A)Ethyl 2-aminothiazole-4-acetate (Alternative B)
Structure Acetate at C2, Methyl at C4Amino at C2, Methyl at C4, Carboxylate at C5Amino at C2, Acetate at C4
Primary Synthesis Hantzsch-type condensation of a thioamide with an appropriate α-haloketone.One-pot Hantzsch synthesis from ethyl acetoacetate, NBS, and thiourea.[6][7]Reaction of thiourea with ethyl 4-chloroacetoacetate.
Typical Yield Dependent on specific precursors; generally moderate to good.Good to Excellent (e.g., 72% in optimized one-pot methods).[7]Moderate to Good.
Key Applications Building block where the acetate side chain is incorporated into the final structure or used as a ligand.[9]Crucial intermediate for third-generation cephalosporin antibiotics like Cefditoren pivoxil.[6][7][10]Synthesis of various biologically active compounds, including benzamide derivatives.[11]
Synthetic Advantage Provides a pre-installed C2-acetate chain.The C2-amino group is a highly versatile handle for amide bond formation. The C5-ester allows for further derivatization.The C2-amino group allows for facile elaboration into ureas, amides, etc.
Synthetic Limitation The C2-acetate group is less versatile for building complex side chains compared to a primary amine.The C5-ester may require protection/deprotection steps in some synthetic routes.The position of the acetate group (C4) may lead to different biological activity profiles compared to C2 substitution.
In-Depth Analysis: The Critical Role of the C2-Substituent

The most significant point of differentiation among these intermediates is the substituent at the C2 position.

  • C2-Amino Group (Alternatives A & B): The 2-aminothiazole motif is a bioisostere of an amide and is a key pharmacophore in numerous drugs, particularly cephalosporin antibiotics.[10][12] The primary amine at C2 is an excellent nucleophile and a versatile functional handle. It readily reacts with activated carboxylic acids or acyl chlorides to form amide bonds, which is a pivotal step in attaching the side chains responsible for the antibacterial spectrum of cephalosporins.[10]

  • C2-Acetate Group (Subject Compound): In this compound, the C2 position is occupied by an acetic acid ethyl ester moiety. This structure is less of a "handle" and more of a pre-formed side chain. Its utility is highest when the target molecule requires precisely this structural element. While the ester can be hydrolyzed to a carboxylic acid for further reactions, it lacks the direct, versatile reactivity of the amino group for building the amide linkages so common in medicinal chemistry.

Decision_Tree cluster_choices cluster_intermediates Start What is the desired C2 functionalization in the final product? Amide Amide Side Chain (e.g., Cephalosporins) Start->Amide Requires Amide Bond Formation Acetate Acetate-derived Side Chain Start->Acetate Requires Acetate Moiety IntermediateA Choose Ethyl 2-aminothiazole-4-acetate or a related 2-amino intermediate Amide->IntermediateA IntermediateB Choose this compound Acetate->IntermediateB

Sources

A Comparative Guide to the Spectroscopic Data Validation of Ethyl 2-(4-methylthiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. For researchers and scientists, the validation of spectroscopic data is not merely a procedural step but a critical checkpoint to ensure the identity, purity, and stability of a compound. This guide provides an in-depth technical comparison and validation of the expected spectroscopic data for Ethyl 2-(4-methylthiazol-2-yl)acetate, a heterocyclic compound with potential applications in medicinal chemistry.

Given the current absence of publicly available, experimentally verified spectra for this compound, this guide will employ a theoretical and comparative approach. We will predict the spectroscopic features based on fundamental principles and validate these predictions against the known data of structurally related analogs. This methodology serves as a robust framework for researchers to follow when encountering a novel compound for which reference spectra are not yet established.

The Subject Molecule: this compound

The structure of this compound combines a thiazole ring, a common scaffold in pharmacologically active molecules, with an ethyl acetate side chain. This unique combination dictates its spectroscopic fingerprint.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values are all key parameters for structural assignment.[1][2]

Predicted ¹H NMR Spectrum of this compound

Based on the structure, we can predict the following signals:

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~1.3Triplet (t)3H-CH₃ (ethyl)Adjacent to a -CH₂- group, resulting in a triplet (n+1 rule). Expected in the upfield region typical for alkyl protons.
~2.5Singlet (s)3H-CH₃ (thiazole)Attached to the thiazole ring, no adjacent protons to cause splitting. Its position is slightly downfield due to the aromatic nature of the ring.
~4.0Singlet (s)2H-CH₂- (acetate)Methylene protons adjacent to the thiazole ring and the carbonyl group. The lack of adjacent protons results in a singlet.
~4.2Quartet (q)2H-OCH₂- (ethyl)Adjacent to a -CH₃ group, resulting in a quartet. The electronegative oxygen atom shifts this signal downfield.
~7.0Singlet (s)1H-CH= (thiazole)The single proton on the thiazole ring. Its chemical shift is in the aromatic region.
Comparative Validation with Structural Analogs

To validate our predictions, we can compare them with the experimental data of Ethyl Acetate and Ethyl 2-(2-aminothiazol-4-yl)acetate.

CompoundSignalExperimental δ (ppm)Multiplicity
Ethyl Acetate [3]-CH₃ (ethyl)~1.3Triplet
-CH₃ (acetyl)~1.9Singlet
-OCH₂-~4.1Quartet
Ethyl 2-(2-aminothiazol-4-yl)acetate [4]-CH₃ (ethyl)1.261Triplet
-CH₂- (acetate)3.544Singlet
-OCH₂-4.168Quartet
-CH= (thiazole)6.302Singlet

The comparison demonstrates a strong correlation. The ethyl group signals in both analogs closely match our predictions for the target molecule. The methylene protons of the acetate group in the amino-thiazole analog appear slightly more upfield, which can be attributed to the electron-donating effect of the amino group. The thiazole proton in the analog is also in the expected aromatic region.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.[5] Generally, sp³ hybridized carbons appear in the upfield region (0-90 ppm), while sp² hybridized carbons are found downfield (110-220 ppm), with carbonyl carbons appearing at the lower end of this range.[5]

Predicted ¹³C NMR Spectrum of this compound
Predicted δ (ppm)AssignmentRationale
~14-CH₃ (ethyl)Typical chemical shift for a terminal methyl group in an ethyl ester.[5]
~18-CH₃ (thiazole)Methyl group attached to an aromatic ring.
~45-CH₂- (acetate)Methylene carbon adjacent to a carbonyl and a thiazole ring.
~62-OCH₂-Methylene carbon bonded to an electronegative oxygen atom.[5]
~115=CH- (thiazole)Aromatic carbon with an attached proton.
~150=C- (thiazole, C4)Aromatic carbon substituted with a methyl group.
~165=C- (thiazole, C2)Aromatic carbon attached to the acetate side chain.
~170C=O (ester)Carbonyl carbon of the ester functional group, expected to be the most downfield signal.[5]
Comparative Validation with Structural Analogs
CompoundSignalExperimental δ (ppm)
Ethyl Acetate [5]-CH₃ (ethyl)14.1
-CH₃ (acetyl)21.0
-OCH₂-60.5
C=O171.1
Ethyl 2-(2-aminothiazol-4-yl)acetate C-5 (thiazole)~107
C-4 (thiazole)~148
C-2 (thiazole)~168

The predicted chemical shifts for the ethyl group and the carbonyl carbon in our target molecule align well with the experimental data for ethyl acetate. The predicted shifts for the thiazole ring carbons are also within the expected ranges for substituted thiazoles, as suggested by the data for the amino-substituted analog.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.[6]

Predicted Mass Spectrum of this compound
  • Molecular Ion (M⁺): The expected molecular weight is 185.24 g/mol . Therefore, the molecular ion peak should appear at m/z = 185.

  • Major Fragments:

    • m/z = 140: Loss of the ethoxy group (-OCH₂CH₃, 45 Da).

    • m/z = 112: Loss of the entire ethyl acetate side chain (-CH₂COOCH₂CH₃, 73 Da).

    • m/z = 85: Cleavage of the bond between the thiazole ring and the acetate group.

    • m/z = 43: Acetyl cation ([CH₃CO]⁺).

Comparative Validation with Structural Analogs
CompoundMolecular Ion (m/z)Key Fragments (m/z)
Ethyl Acetate 8873, 43
Ethyl 2-(2-aminothiazol-4-yl)acetate [7]186125, 114, 113

The fragmentation pattern of ethyl acetate, showing the loss of the ethoxy group and the formation of the acetyl cation, supports our predictions for the fragmentation of the ethyl acetate moiety in the target molecule. The fragmentation of the amino-thiazole analog is more complex due to the presence of the amino group, but it demonstrates the stability of the thiazole ring under ionization.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[8]

Predicted IR Spectrum of this compound
Wavenumber (cm⁻¹)VibrationFunctional Group
~2900-3000C-H stretchAliphatic
~1735C=O stretchEster
~1600 & ~1475C=C and C=N stretchThiazole ring
~1200C-O stretchEster
Comparative Validation with Structural Analogs
CompoundKey Absorptions (cm⁻¹)
Ethyl Acetate [8]C=O stretch at ~1740, C-O stretch at ~1240
Ethyl 2-(2-aminothiazol-4-yl)acetate [7]N-H stretch at ~3400-3300, C=O stretch at ~1730

The strong C=O stretch of the ester group in ethyl acetate is a key diagnostic peak that we expect to see in our target molecule. The C=C and C=N stretching frequencies of the thiazole ring in the amino-substituted analog confirm the expected range for these vibrations.

Experimental Protocols for Data Validation

The following are generalized protocols for acquiring and validating the spectroscopic data for a novel compound like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Data Analysis:

    • ¹H NMR: Determine the chemical shift, integration, and multiplicity of each signal.

    • ¹³C NMR: Determine the chemical shift of each signal.

  • Validation: Compare the experimental data with the predicted values and data from structural analogs.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Analysis: Identify the molecular ion peak and major fragment ions.

  • Validation: Compare the observed m/z values with the calculated molecular weight and predicted fragmentation patterns.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Data Acquisition: Acquire the IR spectrum using an FTIR spectrometer.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups.

  • Validation: Compare the observed frequencies with standard IR correlation charts and data from analogs.

Visualizing the Validation Workflow

A systematic workflow is crucial for robust data validation.

G cluster_pred Theoretical Prediction cluster_exp Experimental Analysis cluster_val Validation & Comparison cluster_analog Analog Data pred_HNMR Predict ¹H NMR val_HNMR Compare ¹H NMR Data pred_HNMR->val_HNMR pred_CNMR Predict ¹³C NMR val_CNMR Compare ¹³C NMR Data pred_CNMR->val_CNMR pred_MS Predict Mass Spectrum val_MS Compare MS Data pred_MS->val_MS pred_IR Predict IR Spectrum val_IR Compare IR Data pred_IR->val_IR exp_HNMR Acquire ¹H NMR exp_HNMR->val_HNMR exp_CNMR Acquire ¹³C NMR exp_CNMR->val_CNMR exp_MS Acquire Mass Spectrum exp_MS->val_MS exp_IR Acquire IR Spectrum exp_IR->val_IR final_report Validated Structural Assignment val_HNMR->final_report val_CNMR->final_report val_MS->final_report val_IR->final_report analog_data Spectra of Analogs analog_data->val_HNMR analog_data->val_CNMR analog_data->val_MS analog_data->val_IR structure Chemical Structure of This compound structure->pred_HNMR structure->pred_CNMR structure->pred_MS structure->pred_IR

Caption: Workflow for Spectroscopic Data Validation.

Conclusion

The validation of spectroscopic data is an indispensable process in chemical research. While the absence of experimental data for this compound presents a challenge, a rigorous theoretical and comparative approach provides a high degree of confidence in the predicted spectral characteristics. By leveraging fundamental principles and data from structural analogs, researchers can build a strong case for the structural identity of novel compounds, ensuring the integrity and reliability of their work. This guide serves as a template for such validation exercises, emphasizing the importance of a logical, evidence-based approach to structural elucidation.

References

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
  • Chem.Bham.ac.uk. (n.d.).
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  • PubChem. (n.d.). Ethyl 2-(4-methyl-1,3-thiazol-2-yl)
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  • MDPI. (n.d.). Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. [Link]
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A Comparative Analysis of Synthetic Routes to Ethyl 2-(4-methylthiazol-2-yl)acetate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Synthetic Strategies for Ethyl 2-(4-methylthiazol-2-yl)acetate, a Key Intermediate in Pharmaceutical Synthesis.

This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, a crucial building block in the development of various pharmaceutical compounds. By examining the venerable Hantzsch thiazole synthesis alongside a multi-step approach involving the modification of a pre-formed thiazole ring, this document offers a detailed evaluation of each method's efficiency, practicality, and scalability. Supported by experimental data, mechanistic insights, and detailed protocols, this guide is intended to empower researchers to make informed decisions in their synthetic endeavors.

Introduction

The thiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. This compound, in particular, serves as a key intermediate for the synthesis of compounds with diverse biological activities. The efficient and scalable synthesis of this intermediate is therefore of paramount importance. This guide will explore and compare two prominent synthetic strategies for its preparation.

Route 1: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, a classic and enduring method, remains a cornerstone for the construction of the thiazole ring.[1] This one-pot condensation reaction typically involves an α-halocarbonyl compound and a thioamide.[2][3] For the synthesis of this compound, this translates to the reaction between ethyl 4-chloroacetoacetate and thioacetamide.

Mechanistic Insights

The reaction proceeds through a well-established mechanism. The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the halogen in the ethyl 4-chloroacetoacetate. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the ketone carbonyl group. Subsequent dehydration of the resulting thiazoline intermediate leads to the aromatic thiazole ring. The choice of an α-haloketone is critical, with reactivity generally following the trend I > Br > Cl, influenced by the carbon-halogen bond strength.[3]

Hantzsch_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Stages cluster_product Final Product Thioacetamide Thioacetamide Nucleophilic_Attack Nucleophilic Attack (S on α-carbon) Thioacetamide->Nucleophilic_Attack Haloester Ethyl 4-chloroacetoacetate Haloester->Nucleophilic_Attack Thiazoline Thiazoline Intermediate Nucleophilic_Attack->Thiazoline Intramolecular Cyclization Product This compound Thiazoline->Product Dehydration

Caption: Mechanistic pathway of the Hantzsch thiazole synthesis.

Experimental Protocol: Hantzsch Synthesis

Materials:

  • Ethyl 4-chloroacetoacetate

  • Thioacetamide

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thioacetamide (1.0 eq.) in absolute ethanol.

  • To this solution, add ethyl 4-chloroacetoacetate (1.0 eq.).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The product can be extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Route 2: Modification of a Pre-formed Thiazole Ring

An alternative strategy involves the construction of the desired side chain onto a pre-existing 4-methylthiazole nucleus. This multi-step approach typically begins with the synthesis of 2-acetyl-4-methylthiazole, which is then converted to the target ester.

Synthesis of 2-Acetyl-4-methylthiazole

The starting material, 2-acetyl-4-methylthiazole, can be synthesized from 2-bromo-4-methylthiazole via a Grignard reaction or, more commonly, through a reaction with an acetylating agent.

Conversion to this compound

Two primary methods are considered for the conversion of the acetyl group to the ethyl acetate moiety: the Horner-Wadsworth-Emmons (HWE) reaction and the Willgerodt-Kindler reaction followed by esterification.

a) Horner-Wadsworth-Emmons (HWE) Reaction:

The HWE reaction is a powerful tool for the stereoselective synthesis of alkenes from aldehydes or ketones.[4] In this context, 2-acetyl-4-methylthiazole would react with a phosphonate ylide, such as triethyl phosphonoacetate, to form an α,β-unsaturated ester. Subsequent reduction of the double bond would yield the target compound. The HWE reaction is often preferred over the Wittig reaction due to the easier removal of the water-soluble phosphate byproduct.[5]

HWE_Route Start 2-Acetyl-4-methylthiazole HWE Horner-Wadsworth-Emmons (with Triethyl phosphonoacetate) Start->HWE Unsaturated_Ester α,β-Unsaturated Ester HWE->Unsaturated_Ester Reduction Reduction Unsaturated_Ester->Reduction Product This compound Reduction->Product

Caption: Synthetic workflow for Route 2 via the HWE reaction.

b) Willgerodt-Kindler Reaction:

The Willgerodt-Kindler reaction allows for the conversion of an aryl alkyl ketone to a terminal thioamide with the same number of carbon atoms.[6][7] The resulting thioamide can then be hydrolyzed and esterified to afford the desired ethyl ester. This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine.

Experimental Protocol: Representative HWE Reaction

Materials:

  • 2-Acetyl-4-methylthiazole

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Palladium on carbon (Pd/C) for reduction

  • Ethanol

  • Hydrogen gas

Procedure:

  • Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.1 eq.) dropwise. Stir the mixture at room temperature for 1 hour.

  • Olefination: Cool the ylide solution back to 0 °C and add a solution of 2-acetyl-4-methylthiazole (1.0 eq.) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude α,β-unsaturated ester by column chromatography.

  • Reduction: Dissolve the purified unsaturated ester in ethanol and add a catalytic amount of 10% Pd/C. Subject the mixture to hydrogenation (e.g., using a balloon filled with hydrogen gas) and stir until the reaction is complete (monitored by TLC).

  • Final Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final product. Further purification can be achieved by column chromatography if necessary.

Comparative Analysis

FeatureRoute 1: Hantzsch SynthesisRoute 2: Modification of Pre-formed Thiazole
Number of Steps One-potMulti-step
Starting Materials Thioacetamide, Ethyl 4-chloroacetoacetate2-Acetyl-4-methylthiazole, Triethyl phosphonoacetate
Reagent Availability Readily available and relatively inexpensive.Starting thiazole may require synthesis; HWE reagent is commercially available.
Reaction Conditions Typically requires heating (reflux).[2]HWE step often starts at low temperatures; reduction step is standard.
Yield Generally good to high yields.[3]Overall yield depends on the efficiency of each step.
Atom Economy High, as most atoms from the starting materials are incorporated into the product.Lower due to the multi-step nature and the generation of byproducts (e.g., phosphate in HWE).
Scalability Generally scalable, though purification of the final product may be challenging.May be more amenable to large-scale synthesis due to potentially easier purification of intermediates.
Control of Substitution Provides direct access to the desired substitution pattern.Requires a pre-functionalized thiazole, which may limit the diversity of accessible analogs.
Safety Considerations Thioacetamide is a suspected carcinogen.[8] Ethyl 4-chloroacetoacetate is a lachrymator.Sodium hydride is highly flammable and requires careful handling. Hydrogen gas for reduction is flammable.

Conclusion

Both the Hantzsch thiazole synthesis and the modification of a pre-formed thiazole ring offer viable pathways to this compound. The Hantzsch synthesis provides a direct, one-pot approach with high atom economy, making it an attractive option for rapid synthesis. However, the use of potentially hazardous starting materials necessitates careful handling.

The multi-step route, particularly via the Horner-Wadsworth-Emmons reaction, offers a more controlled approach that may be advantageous for larger-scale production where purification and handling of intermediates are critical. The choice between these two routes will ultimately depend on the specific requirements of the researcher, including scale, available resources, and safety considerations. This guide provides the necessary framework and data to facilitate an informed decision for the efficient synthesis of this important pharmaceutical intermediate.

References

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Physics: Conference Series.
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  • Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. (n.d.).
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Evaluating the Biological Efficacy of Ethyl 2-(4-methylthiazol-2-yl)acetate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of pharmacological activities.[1][2][3] This guide focuses on a specific subclass of these vital heterocycles: Ethyl 2-(4-methylthiazol-2-yl)acetate and its analogs. These compounds, characterized by a 4-methylthiazole core linked to an ethyl acetate moiety at the 2-position, represent a promising scaffold for the development of novel therapeutic agents. Their structural versatility allows for modifications that can significantly influence their biological efficacy, making a comparative analysis essential for researchers in drug discovery and development.

This guide provides an in-depth evaluation of the biological potential of these analogs, drawing upon available data for structurally related compounds to infer structure-activity relationships (SAR) and guide future research. We will delve into their potential as anticancer, antimicrobial, and enzyme inhibitory agents, supported by experimental data and detailed protocols for key biological assays.

Comparative Biological Efficacy: A Synthesis of Available Data

While a direct head-to-head comparative study of a homologous series of this compound analogs is not extensively documented in publicly available literature, we can synthesize findings from various studies on structurally similar thiazole derivatives to build a comprehensive picture of their potential biological activities. The primary areas where these analogs are expected to show significant efficacy are in anticancer, antimicrobial, and enzyme inhibitory applications.

Anticancer Activity

Thiazole-containing compounds have demonstrated significant potential as anticancer agents by targeting various cellular mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation.[1][4] For instance, novel thiazole derivatives have been shown to exhibit potent anticancer activity against various cell lines.[5]

Table 1: Anticancer Activity of Selected Thiazole Analogs

Compound/Analog ClassCell LineIC50 (µM)Reference
2,4-disubstituted thiazole derivative (PVS 03)MDAMB-231Not specified, but noted as best activity[2]
Thiazolyl-pyrazoline derivative (7g)A549 (Lung Cancer)3.92[6]
Thiazolyl-pyrazoline derivative (7m)T-47D (Breast Cancer)0.75[6]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c)MCF-7 (Breast Cancer)2.57 ± 0.16[1]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c)HepG2 (Liver Cancer)7.26 ± 0.44[1]
Novel thiazole derivative (4i)SaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL[5]

Note: The IC50 values are presented as reported in the respective studies. Direct comparison should be made with caution due to variations in experimental conditions.

The data in Table 1, while not directly pertaining to this compound analogs, strongly suggests that modifications to the thiazole core and its substituents can lead to potent and selective anticancer activity. For example, the introduction of bulky aromatic groups or additional heterocyclic rings can significantly enhance cytotoxicity against various cancer cell lines.[5][6]

Antimicrobial Activity

The thiazole scaffold is a well-established pharmacophore in the design of antimicrobial agents.[7] The presence of the sulfur and nitrogen atoms in the thiazole ring is crucial for their biological activity.[8] Analogs of this compound are therefore prime candidates for evaluation as novel antibacterial and antifungal compounds.

Table 2: Antimicrobial Activity of Selected Thiazole Analogs

Compound/Analog ClassTarget OrganismMIC (µg/mL)Reference
4-methylthiazole-(benz)azole derivative (3f)P. aeruginosaModest activity[9]
Azo-thiazole derivative (3a)Staphylococcus aureus10[10]
Azo-thiazole derivative (3c)Staphylococcus aureus10[10]
Thiazole compound (1)MRSA1.38[11]
Thiazole compound (2)MRSA1.40[11]

Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism.

The data presented in Table 2 highlights the potential of thiazole derivatives to combat drug-resistant bacteria. Notably, some thiazole compounds have shown synergistic effects when combined with existing antibiotics like vancomycin, even re-sensitizing resistant strains.[11] Structure-activity relationship studies suggest that substitutions on the thiazole ring and the nature of the side chains play a critical role in determining the spectrum and potency of antimicrobial activity.[7]

Enzyme Inhibitory Activity

The ability of thiazole derivatives to interact with the active sites of enzymes makes them attractive candidates for the development of enzyme inhibitors. This activity is crucial for targeting a variety of diseases, including those involving kinases, cholinesterases, and other key enzymes.

Table 3: Enzyme Inhibitory Activity of Selected Thiazole Analogs

Compound/Analog ClassTarget EnzymeIC50 (µM)Reference
Thiazole derivative (4e)Acetylcholinesterase (AChE)25.5 ± 2.12 µg/mL[12]
Thiazole-based derivative (10)Acetylcholinesterase (AChE)0.103[13]
Thiazole-based derivative (16)Acetylcholinesterase (AChE)0.109[13]
Imidazolidine-2,4-dione derivative (9r)Lymphoid-specific tyrosine phosphatase (LYP)Ki = 1.09[14]
Thiazolyl pyrazoline (7g)EGFR Kinase0.262[6]

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki is the inhibition constant.

As indicated in Table 3, thiazole derivatives have been successfully designed as potent inhibitors of various enzymes. The selectivity and potency of these inhibitors are highly dependent on the specific substitutions on the thiazole ring and the overall molecular conformation, which dictates the binding interactions with the enzyme's active site.[13][14]

Experimental Protocols for Biological Evaluation

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for key experiments used to evaluate the biological efficacy of this compound analogs.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound analogs) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Diagram of MTT Assay Workflow:

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed Cancer Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Serial Dilutions of Test Compounds incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan Crystals incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance Data Analysis (Calculate IC50) Data Analysis (Calculate IC50) read_absorbance->Data Analysis (Calculate IC50)

Caption: Workflow for determining anticancer activity using the MTT assay.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare Inoculum: Grow the microbial strain (e.g., S. aureus, E. coli) in a suitable broth medium to a standardized concentration (e.g., 1.5 x 10⁸ CFU/mL, corresponding to a 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Diagram of Broth Microdilution Workflow:

Broth_Microdilution_Workflow start Start prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum serial_dilution Prepare Serial Dilutions of Test Compounds in 96-well Plate prepare_inoculum->serial_dilution inoculate Inoculate Wells with Microbial Suspension serial_dilution->inoculate incubate Incubate at Appropriate Temperature inoculate->incubate read_mic Visually Determine the Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of this compound analogs is intricately linked to their chemical structure. Key structural features that influence efficacy include:

  • Substituents on the Thiazole Ring: The nature and position of substituents on the thiazole ring can dramatically alter biological activity. For example, the presence of a methyl group at the 4-position may influence the compound's lipophilicity and interaction with biological targets.

  • Modifications of the Acetate Moiety: Alterations to the ethyl acetate group, such as changing the ester to an amide or introducing different alkyl chains, can impact the compound's solubility, stability, and binding affinity.

  • Introduction of Additional Functional Groups: The addition of other pharmacophores, such as aromatic rings or other heterocyclic systems, can lead to hybrid molecules with enhanced potency and potentially novel mechanisms of action.

Diagram of Potential Signaling Pathway Inhibition:

Signaling_Pathway cluster_pathway Potential Anticancer Mechanism EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazole_Analog This compound Analog Thiazole_Analog->EGFR Inhibition Thiazole_Analog->PI3K Inhibition

Caption: Potential inhibition of the EGFR/PI3K/Akt signaling pathway by thiazole analogs.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and enzyme-related disorders. While this guide provides a comparative overview based on existing literature for related compounds, further research is imperative. A systematic synthesis and biological evaluation of a focused library of this compound analogs are necessary to elucidate precise structure-activity relationships and identify lead compounds for further development. Future studies should also focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their mechanisms of action.

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Unambiguous Structural Determination: A Comparative Guide to Confirming the Structure of Ethyl 2-(4-methylthiazol-2-yl)acetate Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of small molecules, using Ethyl 2-(4-methylthiazol-2-yl)acetate as a practical case study. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable, single-crystal X-ray crystallography remains the gold standard for providing definitive, high-resolution structural data.

Section 1: The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is a powerful analytical technique that provides a detailed three-dimensional model of a molecule's structure at the atomic level.[1][2] This method is unparalleled in its ability to reveal not just the connectivity of atoms, but their precise spatial coordinates, bond lengths, bond angles, and torsional angles.

Fundamental Principles

The technique is based on the diffraction of X-rays by the ordered arrangement of atoms within a crystal.[1] When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere with each other. Constructive interference occurs only at specific angles, governed by Bragg's Law, resulting in a unique diffraction pattern of spots.[3][4][5]

Bragg's Law: nλ = 2d sin(θ)[3]

Where:

  • n is an integer representing the order of reflection.

  • λ is the wavelength of the X-rays.

  • d is the spacing between the crystal lattice planes.

  • θ is the angle of incidence of the X-ray beam.

By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be constructed.[1][6]

Experimental Workflow: A Step-by-Step Guide

The journey from a powdered compound to a fully refined crystal structure involves several critical steps.[1][7]

1.2.1. Crystal Growth: The Art and Science of Perfection

The most crucial and often challenging step is growing a single, high-quality crystal suitable for diffraction.[1][8] The crystal should ideally be 0.1-0.5 mm in size, with well-defined faces and no internal defects.[8] For small organic molecules like this compound, several techniques can be employed:

  • Slow Evaporation: This is one of the simplest methods, where the compound is dissolved in a suitable solvent to create a near-saturated solution.[9][10] The solvent is then allowed to evaporate slowly, leading to a gradual increase in concentration and, eventually, crystallization.[9][11]

  • Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available.[9][10] A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.[9]

  • Thermal Control (Slow Cooling): A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly.[2] As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystallization.

1.2.2. Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically around 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.[6] The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded by a detector.[6]

1.2.3. Structure Solution and Refinement: From Data to Model

The collected diffraction data, consisting of the intensities and positions of thousands of reflections, is then processed. The primary challenge is the "phase problem": while the intensities of the diffracted X-rays are measured, the phase information is lost.[1][12] For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map.[1]

An initial atomic model is built into the electron density map. This model is then refined using a least-squares method, where the atomic positions, thermal parameters, and other variables are adjusted to minimize the difference between the observed and calculated diffraction data.[6] The quality of the final structure is assessed using metrics such as the R-factor.

Interpreting the Data: The Crystallographic Information File (CIF)

The final result of a successful X-ray crystallography experiment is a Crystallographic Information File (CIF).[13][14] This standardized file contains a wealth of information about the crystal structure, including:[13][14][15][16]

  • Unit cell dimensions.

  • Atomic coordinates for each atom in the molecule.

  • Bond lengths, bond angles, and torsion angles.

  • Details of the data collection and refinement process.

For this compound, the CIF would provide unambiguous confirmation of the connectivity of the 4-methylthiazole ring and the ethyl acetate side chain, as well as the precise conformation of the molecule in the solid state.

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Compound This compound Powder Crystal Single Crystal Growth Compound->Crystal Mount Mount Crystal Crystal->Mount Diffractometer X-ray Diffractometer Mount->Diffractometer Diffraction Collect Diffraction Pattern Diffractometer->Diffraction Phase Solve Phase Problem Diffraction->Phase Model Build Initial Model Phase->Model Refine Refine Structure Model->Refine CIF Final Structure (CIF) Refine->CIF

Figure 1: Experimental workflow for single-crystal X-ray crystallography.

Section 2: Orthogonal Validation: Comparative Analysis with Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods like NMR and Mass Spectrometry offer complementary information, primarily about the molecule's structure in solution and its elemental composition.[2][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Connectivity

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution.[18][19][20] It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong magnetic field, these nuclei can absorb energy from radiofrequency waves at specific frequencies, which are dependent on their chemical environment.[19][20]

2.1.1. Experimental Protocol (¹H and ¹³C NMR)

A small amount of the sample is dissolved in a deuterated solvent (to avoid signals from the solvent) and placed in an NMR tube. The tube is then inserted into the NMR spectrometer, and the spectra are acquired.

2.1.2. Data Interpretation

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (splitting pattern), and the relative number of each type of proton (integration).[19] For this compound, one would expect to see signals corresponding to the methyl group on the thiazole ring, the methylene and methyl groups of the ethyl ester, and the methylene group connecting the two moieties.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.[18] For our case study, this would confirm the presence of the expected number of carbon atoms in their respective chemical environments (e.g., carbonyl carbon, aromatic carbons, aliphatic carbons).

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[21][22] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[21][22][23]

2.2.1. Experimental Protocol

A small amount of the sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). The resulting ions are then separated by a mass analyzer according to their m/z ratio and detected.[21]

2.2.2. Data Interpretation

The mass spectrum shows a plot of ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion (M+), which gives the molecular weight of the compound.[24] The fragmentation pattern, which results from the breakdown of the molecular ion, can provide clues about the molecule's structure.[22][23]

Comparative_Logic cluster_techniques Analytical Techniques cluster_info Information Obtained Molecule This compound XRay X-ray Crystallography Molecule->XRay NMR NMR Spectroscopy Molecule->NMR MS Mass Spectrometry Molecule->MS Structure3D 3D Atomic Arrangement (Solid State) XRay->Structure3D Connectivity Atomic Connectivity (Solution State) NMR->Connectivity Mass Molecular Weight & Fragmentation MS->Mass Confirmation Unambiguous Structure Confirmation Structure3D->Confirmation Connectivity->Confirmation Mass->Confirmation

Figure 2: Synergistic approach to molecular structure confirmation.

Section 3: A Head-to-Head Comparison: Choosing the Right Tool for the Job

The choice of analytical technique depends on the specific information required, the nature of the sample, and the available resources.

Quantitative Comparison Table
FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Obtained Definitive 3D structure, bond lengths, bond angles, stereochemistry (solid state)[1][2]Atomic connectivity, chemical environment, stereochemistry (solution state)[18][25]Molecular weight, elemental composition, fragmentation patterns[21][22][23]
Sample Requirements Single, high-quality crystal (0.1-0.5 mm)[1][8]Soluble sample (mg quantities) in a deuterated solvent[26]Small amount (µg to ng) of sample, can be in solution or solid[21]
Destructive? No (crystal can often be recovered)No (sample can be recovered)[25]Yes (sample is consumed)
Resolution/Accuracy Atomic resolutionProvides detailed connectivity and stereochemical informationHigh mass accuracy (with high-resolution MS)
Throughput/Time Can be time-consuming (crystal growth is a bottleneck)[2]Relatively fast data acquisitionFast data acquisition
Key Advantages Unambiguous 3D structure determinationExcellent for determining connectivity in solutionHigh sensitivity, provides molecular weight
Key Limitations Requires a suitable single crystal, which can be difficult to obtain[1][8]Provides indirect structural information, can have complex spectraDoes not provide 3D structural information directly
The Synergy of Techniques

The most robust approach to structural confirmation involves the synergistic use of multiple analytical techniques.[27][28] NMR and MS are excellent for initial characterization and for confirming the identity and purity of a synthesized compound.[17][29] X-ray crystallography then provides the ultimate, unambiguous proof of the three-dimensional structure.[30] In drug discovery, this multi-faceted approach is essential for building a comprehensive understanding of a lead compound and for ensuring the validity of structure-activity relationship (SAR) studies.[30][31]

Conclusion

For the definitive structural confirmation of this compound, single-crystal X-ray crystallography stands as the unequivocal gold standard. It provides a level of detail and certainty that cannot be achieved by spectroscopic methods alone. While NMR and Mass Spectrometry are indispensable tools for routine characterization and for providing complementary data, the high-resolution, three-dimensional information obtained from X-ray crystallography is critical for advancing a compound through the drug development pipeline. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the scientific integrity of their work and accelerate the discovery of new medicines.

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A Comparative Guide to the Synthesis of Ethyl 2-(4-methylthiazol-2-yl)acetate: An Assessment of Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 2-(4-methylthiazol-2-yl)acetate

This compound is a key building block in the synthesis of various pharmacologically active compounds. Its thiazole core is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents. The consistent and reproducible synthesis of this intermediate is therefore of paramount importance for drug discovery and development pipelines. This guide provides a comparative analysis of established methods for the synthesis of this compound, with a focus on providing detailed, reproducible protocols and an objective assessment of their respective merits and drawbacks.

Workflow for Method Comparison

The following diagram outlines the systematic approach taken in this guide to evaluate and compare the different synthetic methodologies.

Caption: Workflow for the comparative assessment of synthesis methods.

Method 1: The Hantzsch Thiazole Synthesis Approach

The Hantzsch thiazole synthesis is a classic and widely utilized method for the formation of thiazole rings.[1][2] This approach is a cornerstone of heterocyclic chemistry and offers a reliable route to the precursor of our target molecule, 2-(4-methylthiazol-2-yl)acetic acid.

Reaction Scheme: Hantzsch Synthesis of 2-(4-methylthiazol-2-yl)acetic acid

Hantzsch_Synthesis start_materials Thioacetamide Ethyl 4-chloroacetoacetate conditions Ethanol | Reflux start_materials:f0->conditions start_materials:f2->conditions intermediate 2-(4-methylthiazol-2-yl)acetic acid conditions->intermediate

Caption: Hantzsch synthesis of the precursor acid.

Experimental Protocol: Synthesis of 2-(4-methylthiazol-2-yl)acetic acid

This protocol is adapted from established Hantzsch synthesis procedures.

Materials:

  • Thioacetamide

  • Ethyl 4-chloroacetoacetate[3]

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1 equivalent) in ethanol.

  • Addition of α-Haloketone: To the stirred solution, add ethyl 4-chloroacetoacetate (1 equivalent) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis: After completion of the reaction, cool the mixture to room temperature. Add a solution of sodium hydroxide (2 equivalents) in water and stir for 2-3 hours to hydrolyze the intermediate ester.

  • Acidification and Extraction: Cool the reaction mixture in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid. The product, 2-(4-methylthiazol-2-yl)acetic acid, will precipitate. Extract the aqueous layer with diethyl ether.

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization.

Discussion of Causality:

The Hantzsch synthesis proceeds via a condensation reaction between the thioamide (thioacetamide) and the α-haloketone (ethyl 4-chloroacetoacetate). The thioacetamide acts as the nucleophile, attacking the carbonyl carbon of the chloroacetoacetate. Subsequent cyclization and dehydration lead to the formation of the thiazole ring. The initial product is the ethyl ester, which is then hydrolyzed in situ to the desired carboxylic acid precursor. The use of ethanol as a solvent is common as it readily dissolves the reactants and is suitable for reflux conditions.

Method 2: Fischer-Speier Esterification

The Fischer-Speier esterification is a reliable and acid-catalyzed method for converting carboxylic acids into esters.[4][5] This method is particularly well-suited for the final step in the synthesis of this compound from its corresponding carboxylic acid.

Reaction Scheme: Fischer Esterification to this compound

Fischer_Esterification start_materials 2-(4-methylthiazol-2-yl)acetic acid Ethanol catalyst Sulfuric Acid (catalytic) start_materials:f0->catalyst start_materials:f2->catalyst product This compound catalyst->product

Caption: Fischer-Speier esterification of the precursor acid.

Experimental Protocol: Esterification of 2-(4-methylthiazol-2-yl)acetic acid

This protocol is based on general Fischer esterification procedures.[6][7]

Materials:

  • 2-(4-methylthiazol-2-yl)acetic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(4-methylthiazol-2-yl)acetic acid (1 equivalent) in a large excess of absolute ethanol (which also serves as the solvent).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 3-5 hours. The reaction can be monitored by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by vacuum distillation or column chromatography.

Discussion of Causality:

The Fischer esterification is an equilibrium process.[8] The use of a large excess of ethanol shifts the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle. The sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the ethanol. The removal of water, a byproduct, can also be employed to drive the reaction to completion, though using an excess of the alcohol is often sufficient for good yields.

Comparative Analysis of the Synthetic Methods

ParameterMethod 1: Hantzsch Synthesis & HydrolysisMethod 2: Fischer Esterification
Starting Materials Thioacetamide, Ethyl 4-chloroacetoacetate2-(4-methylthiazol-2-yl)acetic acid, Ethanol
Number of Steps Two (synthesis and hydrolysis)One
Reaction Conditions Reflux in ethanol, followed by basic hydrolysisReflux in ethanol with acid catalyst
Overall Yield Moderate to goodGood to excellent
Purification Recrystallization of the acidDistillation or chromatography of the ester
Advantages Builds the core heterocyclic structure from simple precursors.Direct and efficient conversion to the final product.
Disadvantages Two-step process, requires careful control of pH during workup.Requires the precursor acid to be synthesized separately.

Characterization of this compound

Confirmation of the successful synthesis of this compound should be performed using standard analytical techniques. Below are the expected spectroscopic data for the final product.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons adjacent to the thiazole ring, and a singlet for the methyl group on the thiazole ring. The chemical shifts will be influenced by the electron-withdrawing nature of the thiazole ring and the ester functionality.

  • ¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbon of the ester, the carbons of the thiazole ring, the methylene and methyl carbons of the ethyl group, the methylene carbon of the acetate moiety, and the methyl carbon attached to the thiazole ring.

  • IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band characteristic of the ester carbonyl (C=O) stretching vibration, typically in the region of 1735-1750 cm⁻¹. Other characteristic peaks for C-H, C-N, and C-S bonds will also be present.

Conclusion and Recommendations

Both the Hantzsch synthesis followed by hydrolysis and subsequent Fischer esterification, and a direct esterification of a pre-synthesized 2-(4-methylthiazol-2-yl)acetic acid are viable and reproducible methods for obtaining this compound.

  • For large-scale synthesis or when starting from basic building blocks, the two-step approach commencing with the Hantzsch synthesis is recommended. This method allows for the construction of the core thiazole structure from readily available and inexpensive starting materials.

  • For smaller-scale laboratory synthesis or when the precursor acid is commercially available, the direct Fischer esterification is the more efficient and straightforward method.

The choice of method will ultimately depend on the specific needs of the researcher, including the desired scale of the synthesis, the availability of starting materials, and the time constraints of the project. Regardless of the chosen route, careful execution of the experimental protocols and thorough characterization of the final product are essential to ensure the quality and reproducibility of the synthesis.

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  • Ethyl (2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
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  • General reaction for Hantzsch's synthesis of 2-aminothiazole.
  • Ethyl Acet

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A Senior Application Scientist's Guide to HPLC for Purity Assessment of Ethyl 2-(4-methylthiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Ethyl 2-(4-methylthiazol-2-yl)acetate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its molecular purity is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Impurities, which can arise from starting materials, synthetic by-products, or degradation, can have unintended pharmacological effects or reduce the therapeutic efficacy of the active pharmaceutical ingredient (API).[1] Therefore, a robust, accurate, and reliable analytical method for purity assessment is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this compound, offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals.

The Analytical Challenge: Characterizing a Polar Thiazole Derivative

This compound possesses a polar thiazole ring and an ester functional group, which presents a specific set of challenges for chromatographic separation. The primary analytical goal is to develop a stability-indicating method—a method capable of separating the main compound from its potential process-related impurities and degradation products.[2] Forced degradation studies, which intentionally expose the compound to harsh conditions like acid, base, oxidation, heat, and light, are essential for identifying likely degradation pathways and ensuring the analytical method is specific.[3][4]

HPLC as the Gold Standard: A Comparative Analysis

HPLC is the cornerstone of pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy.[5] For a molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common and powerful approach.[6]

Method A: The Workhorse - C18 Reversed-Phase HPLC

The C18 (octadecyl) stationary phase is the most widely used in RP-HPLC due to its hydrophobicity and ability to separate a broad range of compounds. For polar molecules that may have limited retention on a standard C18 column, careful method development is crucial.[7]

Causality Behind Experimental Choices:

  • Stationary Phase: A modern, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is selected to minimize peak tailing caused by interactions between the basic nitrogen on the thiazole ring and residual silanols on the silica support.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic modifier is typically required to resolve both polar and non-polar impurities.

    • Aqueous Phase (A): 0.1% Phosphoric acid in water. The acidic pH (around 2.5-3.0) serves a critical purpose: it protonates the thiazole nitrogen, ensuring a consistent ionic state and preventing peak shape distortion. It also suppresses the ionization of any acidic silanols on the column, further improving peak symmetry.[8]

    • Organic Phase (B): Acetonitrile (ACN). ACN is chosen over methanol for its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

  • Detection: UV detection at a wavelength where the thiazole chromophore exhibits strong absorbance is optimal. Based on literature for similar thiazole derivatives, a wavelength between 230-275 nm is a logical starting point.[9][10] A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the absorbance maxima of all separated components.

Method B: An Alternative Approach - Polar-Embedded or Aqueous C18 Columns

A potential issue with standard C18 columns in highly aqueous mobile phases (often needed for polar analytes) is "phase collapse" or "ligand folding," which leads to a sudden loss of retention and reproducibility.[11] To mitigate this, specialized columns have been developed.

  • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the C18 alkyl chain. This allows the stationary phase to remain wetted and functional even in 100% aqueous conditions, providing more stable retention for very polar compounds.

  • Aqueous C18 Phases: These are designed with a higher density of bonding or proprietary surface modifications to prevent phase collapse, making them robust for separating polar analytes.[11]

Quantitative Data Summary: Method Performance Comparison

The following table summarizes the expected performance characteristics of the two RP-HPLC methods. These values are representative and would be confirmed during method validation.

ParameterMethod A: Standard C18Method B: Polar-Embedded/Aqueous C18Rationale for Performance
Retention Factor (k') of Main Peak 1.5 - 5.02.0 - 7.0Method B is designed for enhanced retention of polar analytes, leading to a higher k'.
Resolution (Rs) of Critical Pair > 2.0> 2.5Improved retention on Method B can lead to better separation of closely eluting polar impurities.
Tailing Factor (Tf) 0.9 - 1.50.9 - 1.4Both methods should provide good peak shape with proper mobile phase pH control.
Theoretical Plates (N) > 5000> 5000Both columns should exhibit high efficiency.
Robustness to High Aqueous Mobile Phase ModerateHighMethod B is specifically designed for stability in highly aqueous conditions, preventing phase collapse.[11]

Experimental Protocol: A Validated RP-HPLC Method (Method A)

This protocol describes a detailed, step-by-step methodology for the purity assessment of this compound using a standard C18 column. This method must be fully validated according to ICH Q2(R1) guidelines before routine use.[12][13]

Instrumentation and Materials
  • HPLC system with gradient pump, autosampler, column thermostat, and PDA detector.

  • C18 Column (e.g., Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm).

  • HPLC-grade Acetonitrile, Water, and Phosphoric acid.

  • Reference Standard (RS) of this compound (purity >99.5%).

  • Test Sample of this compound.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 238 nm.[9]

  • Injection Volume: 10 µL.

Preparation of Solutions
  • Diluent: Mobile Phase A / Mobile Phase B (70:30 v/v).

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the RS into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Test Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the Test Sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Reference Standard Solution. The system is deemed suitable for use if the following criteria are met, as per USP <621> guidelines[14][15]:

  • Tailing Factor: ≤ 2.0.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

  • Theoretical Plates: ≥ 2000.

Analysis and Calculation

Inject the Test Sample Solution. Identify the peak for this compound based on the retention time of the RS. Calculate the percentage of each impurity using the area normalization method:

% Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100

Mandatory Visualizations

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Mobile Phase Preparation instrument_setup Instrument Setup & System Suitability Test (SST) prep_mobile->instrument_setup prep_sample Sample & Standard Preparation prep_sample->instrument_setup injection Sample Injection instrument_setup->injection SST Passed separation Chromatographic Separation injection->separation detection PDA Detection separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area Normalization) integration->calculation report 4. Reporting (Certificate of Analysis) calculation->report Method_Selection start Purity Assessment Required q1 Are impurities volatile? start->q1 q2 Are all impurities UV-active? q1->q2 No gc Use GC-MS q1->gc Yes hplc Use HPLC-UV/PDA q2->hplc Yes hplc_ms Consider HPLC-MS q2->hplc_ms No q3 Is structural info needed on impurities? q3->hplc No nmr Use qNMR q3->nmr Yes hplc->q3

Sources

Investigating the Cross-Reactivity of Ethyl 2-(4-methylthiazol-2-yl)acetate in Chemical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold - A Double-Edged Sword in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active agents with applications ranging from anticancer to anti-inflammatory treatments.[1][2] Its prevalence is a testament to its favorable physicochemical properties and versatile synthetic handles. However, the very features that make thiazoles attractive can also render them problematic "frequent hitters" in high-throughput screening (HTS) campaigns.[1] Thiazole-containing compounds, particularly 2-aminothiazoles, are known to interfere with various assay formats, leading to false-positive results that can derail drug discovery programs.[1]

This guide provides a framework for investigating the cross-reactivity of a specific thiazole derivative, Ethyl 2-(4-methylthiazol-2-yl)acetate . While direct experimental data on this particular compound's off-target activities are not widely published, the well-documented behavior of the thiazole class necessitates a thorough evaluation of its potential for assay interference.[1] This document will serve as a comparative guide, not by presenting pre-existing data on this specific molecule, but by outlining a robust experimental workflow to objectively assess its performance against known problematic compounds and inert controls. The insights gained from such studies are critical for researchers, scientists, and drug development professionals to validate screening hits and make informed decisions in advancing lead compounds.

Understanding Potential Mechanisms of Cross-Reactivity

Before delving into experimental design, it is crucial to understand the common mechanisms by which thiazole derivatives can interfere with chemical and biological assays:

  • Spectral Interference: Many thiazole-containing compounds exhibit intrinsic fluorescence or absorbance near the wavelengths used in common assay readouts (e.g., fluorescence resonance energy transfer [FRET], fluorescence polarization [FP], and colorimetric assays).[1][3] This can lead to either false-positive or false-negative results depending on the nature of the interference.

  • Redox Activity: The thiazole ring can participate in redox cycling, leading to the generation of reactive oxygen species (ROS).[1] This is a significant issue in assays that rely on redox-sensitive reporters, such as those using resazurin or luciferases.

  • Thiol Reactivity: The electrophilic nature of certain substituted thiazoles can lead to covalent modification of cysteine residues in proteins.[1] This can be a desired mechanism of action for targeted covalent inhibitors but is a source of nonspecific activity in many biochemical assays.

  • Colloidal Aggregation: At higher concentrations, some organic molecules, including thiazole derivatives, can form colloidal aggregates that sequester and denature proteins, leading to nonspecific inhibition.[1] This is a common artifact in early drug discovery.

Proposed Experimental Workflow for Comparative Analysis

To thoroughly investigate the cross-reactivity of this compound, a tiered, multi-assay approach is recommended. This workflow is designed to systematically identify and characterize potential assay artifacts.

experimental_workflow cluster_tier1 Tier 1: Primary Screening for Common Interference Mechanisms cluster_tier2 Tier 2: Specific Reactivity Profiling cluster_tier3 Tier 3: Orthogonal Assay Validation cluster_conclusion Final Assessment T1_Start This compound + Controls T1_Fluorescence Autofluorescence Scan T1_Start->T1_Fluorescence T1_Redox Redox Cycling Assays (e.g., Resazurin, HRP-PR) T1_Start->T1_Redox T1_Aggregation Aggregation Assay (e.g., DLS or Counter-Screen with Detergent) T1_Start->T1_Aggregation T3_Biochemical Target-Based Biochemical Assays (with and without detergent) T1_Fluorescence->T3_Biochemical Characterize interference T2_Thiol Thiol Reactivity Assay (e.g., DTNB) T1_Redox->T2_Thiol If redox active T1_Aggregation->T2_Thiol If negative for aggregation T2_Thiol->T3_Biochemical T2_Stability Aqueous Stability Assay T2_Stability->T3_Biochemical T3_Biophysical Biophysical Binding Assays (e.g., SPR, MST) T3_Biochemical->T3_Biophysical Confirm hits Conclusion Cross-Reactivity Profile of This compound T3_Biophysical->Conclusion interference_mechanisms cluster_fluorescence Spectral Interference cluster_redox Redox Cycling cluster_thiol Thiol Reactivity F_Compound Thiazole Compound F_Detector Detector F_Compound->F_Detector Intrinsic Fluorescence F_Assay Assay Fluorophore F_Assay->F_Detector Signal R_Compound Thiazole Compound R_ROS ROS R_Compound->R_ROS Generates R_Assay Redox-Sensitive Probe (e.g., Resazurin) R_ROS->R_Assay Oxidizes/Reduces T_Compound Electrophilic Thiazole T_Protein Protein-SH T_Compound->T_Protein T_Adduct Protein-S-Compound Adduct T_Protein->T_Adduct Covalent Modification

Caption: Common mechanisms of assay interference by thiazole-containing compounds.

Conclusion and Recommendations

A thorough investigation into the potential cross-reactivity of this compound is not merely a precautionary measure but a fundamental step in validating its potential as a chemical probe or drug lead. By employing the comparative workflow outlined in this guide, researchers can proactively identify and mitigate the risks of assay artifacts associated with the thiazole scaffold. Should this compound be identified as a "frequent hitter," this does not necessarily preclude its further development, but it does necessitate the use of orthogonal, biophysically-based assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) to confirm direct target engagement. Ultimately, a comprehensive understanding of a compound's potential for cross-reactivity is paramount for ensuring the integrity of scientific data and the efficient progression of drug discovery projects.

References

  • Doležal, M., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Journal of Medicinal Chemistry, 65(22), 15193–15206. [Link]
  • de Souza, A. C. C., et al. (2020). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. RSC Advances, 10(42), 25066-25075. [Link]
  • Abdel-Maksoud, M. S., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7354. [Link]
  • Fouda, A. M., et al. (2021). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Molecules, 26(16), 4994. [Link]
  • PubChem. Ethyl 2-formamidothiazol-4-acetate.
  • Uddin, M. J., et al. (2021). Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry, 37(4), 864-872. [Link]
  • Chugh, V., et al. (2022). Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. Materials Today: Proceedings, 62, 478-481. [Link]
  • Wujec, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5585. [Link]
  • Wang, H., et al. (2010). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 3(1), 45-48. [Link]
  • Pathak, N., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4930. [Link]

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A Senior Application Scientist's Guide to Benchmarking Ethyl 2-(4-methylthiazol-2-yl)acetate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in synthetic chemistry is a critical decision that profoundly impacts reaction efficiency, yield, and overall project timelines. This guide provides an in-depth technical comparison of Ethyl 2-(4-methylthiazol-2-yl)acetate, a key reagent in the synthesis of various biologically active molecules. We will objectively benchmark its performance against a common alternative, focusing on the widely employed Hantzsch thiazole synthesis. This analysis is supported by experimental data to provide a clear, evidence-based understanding of its capabilities and advantages.

Introduction to this compound: A Versatile Building Block

This compound and its derivatives are fundamental building blocks in organic and medicinal chemistry.[1][2] The thiazole motif is a core structure in numerous pharmaceuticals, agrochemicals, and dyes.[3][4] Notably, derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have demonstrated significant potential as antileukemic agents.[1][2] The utility of this reagent stems from its reactive sites, which allow for the construction of more complex molecular architectures.

Benchmarking Performance: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the construction of the thiazole ring.[5] It classically involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea.[5][6] To benchmark the performance of precursors for this reaction, we will compare a highly efficient one-pot synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate with a traditional two-step approach and highlight the critical role of the halogen in the α-haloester intermediate.

The Rationale Behind a One-Pot Approach

Traditional multi-step syntheses often suffer from lower overall yields due to losses at each stage of separation and purification. Furthermore, they can be time-consuming and generate more waste. A one-pot synthesis, where reactants are added sequentially without isolating the intermediates, addresses these challenges by improving efficiency and simplifying the workflow.[1]

Experimental Design and Comparative Analysis

We will compare two synthetic pathways to Ethyl 2-amino-4-methylthiazole-5-carboxylate:

  • Method A: Traditional Two-Step Synthesis. This involves the initial synthesis and isolation of an α-halo-β-ketoester, followed by its reaction with thiourea.

  • Method B: One-Pot Synthesis. This streamlined approach combines the halogenation and cyclization steps in a single reaction vessel.

A critical determinant of reaction efficiency in the Hantzsch synthesis is the nature of the halogen in the α-halocarbonyl intermediate. The reactivity of the carbon-halogen bond follows the order I > Br > Cl.[5] This is because the carbon-iodine bond is the weakest and most easily broken, making α-iodo ketones the most reactive, while the strong carbon-chlorine bond makes α-chloro ketones the least reactive.[5] Consequently, reactions involving α-bromoketones, as in our benchmarked one-pot synthesis, offer a good balance of reactivity and stability of the starting materials.

Table 1: Performance Comparison in the Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

ParameterMethod A: Traditional Two-Step SynthesisMethod B: One-Pot Synthesis
Starting Materials Ethyl acetoacetate, N-Bromosuccinimide (NBS), ThioureaEthyl acetoacetate, N-Bromosuccinimide (NBS), Thiourea
Intermediate Ethyl 2-bromo-3-oxobutanoate (isolated)Ethyl 2-bromo-3-oxobutanoate (in situ)
Solvent DichloromethaneWater and Tetrahydrofuran (THF)
Overall Yield <11%[1]72%[1]
Reaction Time Longer (due to two separate reactions and work-ups)Shorter (streamlined process)
Work-up Tedious, involving multiple extractions and purifications[1]Simplified filtration[1]

Expert Insights: The dramatic increase in yield from less than 11% to 72% in the one-pot synthesis highlights the significant advantages of this modern approach.[1] The choice of a water-THF solvent system in Method B is also noteworthy from a green chemistry perspective, reducing the reliance on chlorinated solvents like dichloromethane.[1] The in-situ formation and consumption of the reactive ethyl 2-bromo-3-oxobutanoate intermediate in the one-pot method minimizes its handling and potential for side reactions.

Experimental Protocols

Method B: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[1]

This protocol describes a highly efficient and practical one-pot procedure.

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Water

  • Tetrahydrofuran (THF)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) at a temperature below 0°C, add N-bromosuccinimide (10.5 g, 0.06 mol, 1.20 equiv.).

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC) using a petroleum ether-ethyl acetate (2:1) mobile phase.

  • Once the ethyl acetoacetate is consumed, add thiourea (3.80 g, 0.05 mol, 1.00 equiv.) to the reaction mixture.

  • Heat the mixture to 80°C for 2 hours.

  • After cooling to room temperature, filter the reaction mixture to remove any insoluble substances.

  • The resulting filtrate can be further purified by standard methods if required.

Diagram 1: Workflow for the One-Pot Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up start Mix Ethyl Acetoacetate, Water, and THF add_nbs Add NBS at <0°C start->add_nbs stir Stir at RT for 2h add_nbs->stir add_thiourea Add Thiourea stir->add_thiourea heat Heat at 80°C for 2h add_thiourea->heat cool Cool to RT heat->cool filter Filter cool->filter product Ethyl 2-amino-4-methylthiazole-5-carboxylate filter->product

Caption: One-pot synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate.

Conclusion and Future Outlook

This comparative guide demonstrates the superior performance of the one-pot synthesis for Ethyl 2-amino-4-methylthiazole-5-carboxylate over traditional two-step methods. The significant increase in yield, coupled with a simpler, more environmentally friendly procedure, makes it the recommended approach for researchers in drug discovery and development. The choice of an α-bromo intermediate provides a good compromise between reactivity and stability, leading to a robust and efficient synthesis.

Future research could explore the use of α-iodo intermediates in a similar one-pot setup to potentially further reduce reaction times, although the stability of the starting materials would need to be carefully considered. Additionally, the application of flow chemistry to this one-pot synthesis could offer enhanced control over reaction parameters and facilitate large-scale production.

References

  • Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(1), 46-49. [Link]
  • Kaur, R., & Kumar, S. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-eco-logical and Pharmaco-logical Sciences, 1(1), 1-15.
  • Guo, Z. (2014).
  • Al-Ghorbani, M., El-Gazzar, A. R. B. A., & Al-Salahi, R. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 76, 170-181.
  • Guan, R., & Zhu, H. (2006). Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University, 30(3), 40-42.
  • Wang, J. (2014).
  • Narsaiah, A. V., Ghogare, R. S., & Biradar, D. O. (2011). Glycerin as alternative solvent for the synthesis of Thiazoles.
  • Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(1), 46-49.
  • Begtrup, M., & Larsen, P. (1990). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, (1), 219-223.
  • Begtrup, M., & Larsen, P. (1990). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, (1), 219-223.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
  • Roslan, I. I., Ng, K. H., & Chuah, G. K. (2021). A brief review on the thiazole derivatives: synthesis methods and biological activities. Malaysian Journal of Chemistry, 23(1), 1-13.
  • Sharma, A., & Kumar, V. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 15(1), 1-20.
  • Devgun, M., & Singh, P. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Kalhor, M., & Zarnegar, Z. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9348-9358.
  • ResearchGate. (2019). One-Pot synthesis of 2-sustituted-4-methylthiazole-5-carboxylates from ethyl acetoacetate and thiourea by using oxone and Iodobenzene reaction system. [Link]
  • International Journal of Pharmaceutical and Biological Science Archive. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]
  • Beyzaei, H., Aryan, R., & Moghadas, H. (2015). Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2, 3-dihydrothiazole-5-carboxylates. Journal of the Serbian Chemical Society, 80(4), 453-458.
  • Kumar, D., & Sundaree, S. (2007). Synthesis, characterization and biological evaluation of thiazolopyrimidine derivatives. Journal of Chemical Sciences, 119(5), 443-448.

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Bridging the Gap: A Comparative Guide to Experimental and Computational Analysis of Ethyl 2-(4-methylthiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the robust characterization of novel chemical entities is paramount. The synergy between empirical laboratory results and theoretical computational models provides a powerful paradigm for structural elucidation and the prediction of molecular properties. This guide offers an in-depth comparison of experimental data and computational results for Ethyl 2-(4-methylthiazol-2-yl)acetate, a heterocyclic compound of interest in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental choices and computational methodologies. By integrating principles of Density Functional Theory (DFT) with established spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, we present a self-validating system for chemical analysis.

The Subject of Our Study: this compound

This compound is a thiazole derivative. The thiazole ring is a core structure in numerous biologically active compounds, including antimicrobials and anticancer agents.[1][2][3][4] The precise characterization of its structure and electronic properties is crucial for understanding its potential biological activity and for the rational design of new therapeutic agents.

Molecular Structure:

  • Molecular Formula: C₈H₁₁NO₂S[5]

  • Structure: The molecule consists of a 4-methylthiazole ring connected at the 2-position to an ethyl acetate group via a methylene bridge.

Experimental Characterization: The Ground Truth

The experimental section of this guide outlines the standard protocols for the synthesis and spectroscopic analysis of this compound. The methodologies are described in detail to ensure reproducibility and to provide a clear basis for comparison with computational data.

Synthesis Protocol

A common route for the synthesis of 2-substituted thiazole derivatives involves the Hantzsch thiazole synthesis or related methods. For this compound, a plausible synthetic route would involve the reaction of a thioamide with an α-haloketone.

Step-by-Step Synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-chloroacetoacetate and thioacetamide in a suitable solvent such as ethanol.

  • Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a weak base, such as sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G reagents Ethyl 2-chloroacetoacetate + Thioacetamide solvent Ethanol reagents->solvent dissolve reflux Reflux solvent->reflux heat workup Neutralization & Extraction reflux->workup cool & process purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

  • ¹H NMR Spectroscopy Protocol:

    • Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Spectroscopy Protocol:

    • Prepare a more concentrated sample (20-50 mg) in the same manner as for ¹H NMR.

    • Acquire the spectrum, often using proton-decoupling techniques to simplify the spectrum to single lines for each unique carbon atom.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.

  • Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol:

    • Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to specific functional groups (e.g., C=O, C=N, C-H).

Computational Modeling: The Theoretical Framework

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to predict and understand the properties of molecules. By solving approximations of the Schrödinger equation, we can calculate optimized molecular geometries, electronic structures, and spectroscopic properties.

Computational Methodology

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For molecules of this nature, a hybrid functional like B3LYP is often a good starting point, providing a balance between accuracy and computational cost.[6][7] A Pople-style basis set such as 6-311++G(d,p) is generally sufficient for geometry optimization and frequency calculations.

Step-by-Step Computational Protocol:

  • Structure Building: Construct the 3D structure of this compound using a molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is a critical step as all subsequent property calculations are dependent on the optimized geometry.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

  • NMR Chemical Shift Calculation: Use the Gauge-Independent Atomic Orbital (GIAO) method with the optimized geometry to calculate the isotropic shielding values for each nucleus.[8][9] The chemical shifts are then obtained by referencing these values to a calculated standard (e.g., TMS).

G start Initial 3D Structure geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Calculation (GIAO) geom_opt->nmr_calc ir_spectrum Predicted IR Spectrum freq_calc->ir_spectrum nmr_shifts Predicted NMR Shifts nmr_calc->nmr_shifts

Caption: Computational workflow for predicting spectroscopic data.

Correlation of Results: Where Theory Meets Reality

The core of this guide is the direct comparison of the experimentally obtained spectra with the computationally predicted data. This correlation allows for the validation of the computational model and a deeper understanding of the experimental results.

¹H NMR Spectral Comparison
Proton Environment Expected Experimental δ (ppm) Calculated δ (ppm) Assignment
Thiazole-H6.5 - 7.5Calculated ValueAromatic proton on the thiazole ring.
Methylene (-CH₂-)3.5 - 4.0Calculated ValueMethylene group adjacent to the thiazole ring.
Ethyl (-OCH₂CH₃)4.0 - 4.5 (quartet)Calculated ValueMethylene group of the ethyl ester.
Methyl (Thiazole-CH₃)2.0 - 2.5Calculated ValueMethyl group on the thiazole ring.
Ethyl (-OCH₂CH₃)1.0 - 1.5 (triplet)Calculated ValueMethyl group of the ethyl ester.

Note: Expected experimental values are estimates based on typical chemical shifts for similar functional groups. Calculated values would be obtained from the GIAO-DFT calculations.

¹³C NMR Spectral Comparison
Carbon Environment Expected Experimental δ (ppm) Calculated δ (ppm) Assignment
Carbonyl (C=O)165 - 175Calculated ValueEster carbonyl carbon.
Thiazole C2160 - 170Calculated ValueCarbon at position 2 of the thiazole ring.
Thiazole C4140 - 150Calculated ValueCarbon at position 4 of the thiazole ring.
Thiazole C5110 - 120Calculated ValueCarbon at position 5 of the thiazole ring.
Ethyl (-OCH₂CH₃)60 - 70Calculated ValueMethylene carbon of the ethyl ester.
Methylene (-CH₂-)30 - 40Calculated ValueMethylene carbon adjacent to the thiazole ring.
Thiazole-CH₃15 - 25Calculated ValueMethyl carbon on the thiazole ring.
Ethyl (-OCH₂CH₃)10 - 20Calculated ValueMethyl carbon of the ethyl ester.
IR Spectral Comparison
Vibrational Mode Expected Experimental ν (cm⁻¹) Calculated ν (cm⁻¹) Assignment
C-H stretch (aromatic)3000 - 3100Calculated ValueThiazole C-H stretch.
C-H stretch (aliphatic)2850 - 3000Calculated ValueC-H stretches of the methylene and methyl groups.
C=O stretch1730 - 1750Calculated ValueEster carbonyl stretch.
C=N stretch1600 - 1650Calculated ValueThiazole C=N stretch.
C=C stretch1500 - 1600Calculated ValueThiazole C=C stretch.
C-O stretch1000 - 1300Calculated ValueEster C-O stretches.

Note: Calculated vibrational frequencies are often systematically overestimated and may require scaling for better agreement with experimental data.[10]

G Exp Experimental Data (NMR, IR) Corr Correlation & Validation Exp->Corr provides ground truth Comp Computational Data (DFT) Comp->Corr provides theoretical prediction

Caption: The synergistic relationship between experimental and computational data.

Discussion and Conclusion

The correlation between experimental and computational data for this compound is expected to be strong, provided that appropriate computational methods are employed. Discrepancies between the two datasets can often be attributed to factors such as solvent effects, intermolecular interactions in the experimental sample, and the inherent approximations in the DFT functionals.

By systematically comparing the predicted and measured spectra, researchers can:

  • Confirm the chemical structure of the synthesized compound with a high degree of confidence.

  • Assign specific spectral features to their corresponding atomic or molecular origins.

  • Gain insights into the electronic structure and bonding of the molecule.

  • Validate and refine computational models for use in predicting the properties of related compounds.

References

  • Improved Infrared Spectra Prediction by DFT from a New Experimental Database.
  • Density functional calculation of nuclear magnetic resonance chemical shifts. The Journal of Chemical Physics. [Link]
  • Calculating Nuclear Magnetic Resonance Chemical Shifts from Density Functional Theory: A Primer.
  • Relativistic DFT Calculations of Changes in NMR Chemical Shifts in Aqueous Solutions of Heavy-Metal Nitr
  • Improved Infrared Spectra Prediction by DFT from a New Experimental Database. Physical Chemistry Chemical Physics. [Link]
  • NMR shifts with rel
  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.
  • Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions. ACS Omega. [Link]
  • Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Chemistry Central Journal. [Link]
  • Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling. RSC Advances. [Link]
  • Ab Initio and DFT Predictions of Infrared Intensities and Raman Activities. The Journal of Physical Chemistry A. [Link]
  • Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. arXiv.org. [Link]
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Link]
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. [Link]
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules. [Link]
  • 4-Thiazoleacetic acid, 2-amino-, ethyl ester. PubChem. [Link]
  • Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)
  • Supporting Information for "A Palladium-Catalyzed Three-Component Reaction of Aryl Halides, Norbornene, and Anilines". The Royal Society of Chemistry. [Link]
  • Ethyl 2-methylacetoacet
  • Ethyl 2-(4-methyl-1,3-thiazol-2-yl)
  • 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. MDPI. [Link]
  • Ethyl Acet

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of Ethyl 2-(4-methylthiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl 2-(4-methylthiazol-2-yl)acetate. As a compound utilized in specialized research and development, its unique chemical properties necessitate a rigorous and informed approach to waste management. This document is intended for laboratory professionals, including researchers and scientists, to ensure operational safety, regulatory compliance, and environmental stewardship. The procedures outlined herein are grounded in established safety protocols from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2][3]

Hazard Assessment and Characterization

The foundational principle of laboratory safety is a thorough understanding of the materials in use. This compound, as a member of the thiazole family of heterocyclic compounds, must be treated as hazardous chemical waste.[4][5][6] Its hazard profile is derived from its constituent moieties: the thiazole ring and the ethyl acetate group. Thermal decomposition may lead to the release of toxic gases, including oxides of nitrogen and sulfur.[4]

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates that any generator of chemical waste is responsible for determining if that waste is hazardous.[2][3][7] Given the known hazards of similar chemical structures, it is imperative to manage all waste streams containing this compound as hazardous.

Potential Hazard Classification Description of Risk Required Precautionary Actions
Health Hazards Causes skin irritation.[4][8] Causes serious eye irritation.[4][8] May cause respiratory irritation upon inhalation of vapors or aerosols.[4][8] Harmful if swallowed.[4][9]Avoid breathing vapors.[8] Wash skin and hands thoroughly after handling.[8] Wear appropriate personal protective equipment (PPE) at all times.[5][10] Do not eat, drink, or smoke in the laboratory.[4]
Environmental Hazards Thiazole derivatives can be harmful to aquatic life, with the potential for long-lasting environmental effects.[4][5]Avoid release into the environment.[4] Do not allow the product or its waste to enter drains or waterways.[4]
Physical/Chemical Hazards While not classified as a flammable solid, the ethyl acetate component suggests that the liquid form may be flammable.[11] Vapors may form explosive mixtures with air.[12]Keep away from heat, sparks, open flames, and other ignition sources.[11][12] Store in a well-ventilated area.[11] Use non-sparking tools when handling containers.[11][12]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling any waste containing this compound, adherence to OSHA's laboratory standards is mandatory.[1][13][14] A comprehensive Chemical Hygiene Plan (CHP) must be in place, outlining specific procedures for handling hazardous chemicals.[10]

  • Engineering Controls : All handling and preparation for disposal should occur within a certified chemical fume hood to minimize inhalation exposure.[5][10] Ensure that a safety shower and eyewash station are readily accessible.[5]

  • Personal Protective Equipment (PPE) : The following PPE serves as the primary barrier against exposure and is required at all times[10]:

    • Eye and Face Protection : Chemical safety goggles or a face shield compliant with OSHA regulations (29 CFR 1910.133).

    • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use.

    • Body Protection : A flame-retardant lab coat must be worn and fully fastened.

Step-by-Step Waste Disposal Protocol

The proper segregation and containment of hazardous waste at the point of generation is the most critical step in the disposal process. This "cradle-to-grave" responsibility ensures that waste is managed safely from its creation to its final destruction.[2][7]

Step 1: Waste Characterization and Segregation

All waste streams contaminated with this compound must be classified as hazardous waste.[5] It is crucial to segregate this waste to prevent reactions with incompatible materials.[15]

  • Liquid Waste : This includes the neat compound, reaction mixtures, solvent rinsates, and any solutions containing the chemical.

  • Solid Waste : This category includes contaminated consumables such as pipette tips, wipes, chromatography media, and contaminated PPE.

  • Sharps Waste : Contaminated needles or blades must be placed in a designated, puncture-proof sharps container.

Step 2: Container Selection and Management

Select waste containers that are compatible with the chemical properties of the waste.

  • Use either the original manufacturer's container or a new, clean container made of a non-reactive material like polyethylene.[16]

  • Ensure the container has a secure, tight-fitting lid. Containers must remain closed at all times, except when actively adding waste.[2][15] This is a primary EPA compliance point, preventing the release of volatile compounds.[2]

  • Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills.[5]

Step 3: Waste Labeling

Proper labeling is a critical requirement under OSHA's Hazard Communication Standard and EPA regulations.[10] Every waste container must be labeled immediately upon the first addition of waste.

  • The label must clearly include:

    • The words "Hazardous Waste" .[4]

    • The full chemical name: "this compound" and any other chemical constituents in the waste stream.

    • The approximate percentages of each component.

    • All relevant hazard information (e.g., Irritant, Environmental Hazard, Potential Flammable Liquid).

    • The date of initial waste accumulation.

Step 4: On-Site Accumulation and Storage

Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory.[2][5]

  • The SAA must be under the control of the laboratory personnel.

  • Store containers in a secondary containment bin to mitigate potential leaks or spills.

  • Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.[4]

Step 5: Final Disposal Arrangement

The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste disposal service.[3][4][5]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Do not, under any circumstances, attempt to dispose of this chemical via the sanitary sewer or in the regular trash.[5] This is a direct violation of environmental regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_generation Point of Generation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposition Gen Waste Generation (Contaminated Material) Liquid Liquid Waste Stream (Solutions, Rinsates) Gen->Liquid Characterize & Segregate Solid Solid Waste Stream (PPE, Labware) Gen->Solid Characterize & Segregate Container_L 1. Select Compatible Container 2. Secure Lid 3. Apply Hazardous Waste Label Liquid->Container_L Container_S 1. Select Compatible Container 2. Secure Lid 3. Apply Hazardous Waste Label Solid->Container_S SAA Store in Designated Satellite Accumulation Area (SAA) Container_L->SAA Container_S->SAA EHS Contact EHS for Pickup SAA->EHS Schedule Pickup Hauler Transfer to Licensed Hazardous Waste Hauler EHS->Hauler Manifest & Transfer

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Spill Cleanup :

    • Alert personnel in the immediate area and evacuate if necessary.

    • Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand.[16]

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[11][16]

    • Decontaminate the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • First Aid Measures :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][16]

    • Skin Contact : Remove all contaminated clothing and wash the affected skin area with soap and plenty of water.[8][16] Seek medical attention if irritation persists.

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[8][16]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

By adhering to this comprehensive disposal guide, laboratory professionals can ensure a safe working environment, maintain full regulatory compliance, and protect the broader community and environment from the potential hazards of this compound.

References

  • Laboratory Safety Guidance.
  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]
  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]
  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
  • 29 CFR 1910.
  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

Sources

Safeguarding Your Research: A Guide to Handling Ethyl 2-(4-methylthiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of drug discovery and development, a steadfast commitment to safety is paramount. This guide provides essential safety and logistical information for handling Ethyl 2-(4-methylthiazol-2-yl)acetate, a key reagent in various synthetic pathways. As your partners in research, we are dedicated to providing value beyond the product itself, ensuring you have the knowledge to work safely and effectively.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. The following guidance is synthesized from safety data for structurally similar compounds, including other thiazole acetate derivatives and ethyl acetate. It is imperative to treat this compound with the caution required for a potential skin, eye, and respiratory irritant, as well as a flammable liquid.

Immediate Safety Profile: Understanding the Risks

Based on analogous compounds, this compound should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation. Like many ethyl esters, it may also be a flammable liquid and vapor.

Primary Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.

  • Serious Eye Irritation: Vapors or direct contact can lead to significant eye irritation.

  • Respiratory Tract Irritation: Inhalation of vapors may irritate the respiratory system.

  • Flammability: The compound may be a flammable liquid and vapor.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing risk. This section outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and disposal plans.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on the specific laboratory operation being performed. The following table summarizes the recommended PPE for various tasks.

TaskRequired Personal Protective Equipment
Receiving and Unpacking Safety glasses, Nitrile gloves
Weighing and Aliquoting Chemical splash goggles, Nitrile gloves, Lab coat
Conducting Reactions (at ambient temperature) Chemical splash goggles, Nitrile gloves, Lab coat, work within a chemical fume hood
Conducting Reactions (at elevated temperature) Face shield over chemical splash goggles, Thermal-resistant gloves over nitrile gloves, Flame-retardant lab coat, work within a chemical fume hood
Handling Spills Chemical splash goggles, Nitrile gloves (consider double-gloving), Lab coat or chemical-resistant apron, Respiratory protection (as dictated by spill size and ventilation)

Causality Behind PPE Choices:

  • Eye Protection: Due to the risk of serious eye irritation, chemical splash goggles are essential. A face shield should be added when there is a greater risk of splashing, such as during heated reactions.

  • Hand Protection: Nitrile gloves provide a suitable barrier for incidental contact. For prolonged contact or immersion, consult the glove manufacturer's compatibility data.

  • Body Protection: A standard lab coat is sufficient for most procedures. A flame-retardant lab coat is recommended when working with larger quantities or at elevated temperatures due to the potential flammability.

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. Locate the nearest eyewash station and safety shower.

  • Weighing and Transfer:

    • Perform all weighing and transfers of solid or liquid this compound within a chemical fume hood.

    • Use a spatula for solids or a calibrated pipette for liquids to avoid generating dust or aerosols.

    • Keep containers tightly closed when not in use.

  • Reaction Setup:

    • Set up all reactions in a chemical fume hood.

    • If heating is required, use a well-controlled heating mantle and a temperature probe. Avoid open flames.

    • Ensure that all glassware is free of cracks and is securely clamped.

  • Post-Reaction Work-up:

    • Quench reactions carefully, especially if exothermic processes are anticipated.

    • Perform extractions and solvent removal within the chemical fume hood.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Liquid Waste: Collect all liquid waste in a clearly labeled, sealed container. Do not mix with incompatible waste streams.

  • Solid Waste: Collect contaminated solid waste (e.g., gloves, absorbent materials) in a separate, labeled container.

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program. Do not pour down the drain.

Logical Framework for Safety

The following diagram illustrates the decision-making process for ensuring safety when handling this compound.

PPE_Decision_Making cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action & Disposal Start Handling this compound AssessTask Assess the Task (e.g., Weighing, Reaction, Heating) Start->AssessTask EyeProtection Eye Protection: - Safety Glasses (min) - Goggles (standard) - Face Shield (splash risk) AssessTask->EyeProtection Risk of Splash/Vapor HandProtection Hand Protection: - Nitrile Gloves AssessTask->HandProtection Direct Contact BodyProtection Body Protection: - Lab Coat - Flame-Retardant Coat (heat) AssessTask->BodyProtection Potential for Spills RespiratoryProtection Respiratory Protection: - Chemical Fume Hood AssessTask->RespiratoryProtection Inhalation Risk Handling Follow Safe Handling Protocol Disposal Dispose of as Hazardous Waste Handling->Disposal

Caption: Decision workflow for safe handling of this compound.

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, contributing to a culture of safety and scientific excellence within your laboratory.

References

  • ethyl acetate - SAFETY D

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.